(S)-1,3-Dimethylpiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1,3-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUNDXXVADKHS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1,3-Dimethylpiperazine CAS number and molecular structure
An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine for Advanced Research and Development
Introduction
This compound is a chiral heterocyclic amine that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its structural features—a piperazine core functionalized with two methyl groups, one of which introduces a stereocenter—make it a valuable scaffold for the development of complex molecules with specific three-dimensional orientations. The piperazine moiety itself is a well-established pharmacophore, present in a wide array of therapeutic agents due to its ability to modulate physicochemical properties and interact with biological targets.[1][2] The introduction of a chiral center, as seen in the (S)-enantiomer, provides an essential tool for researchers to probe stereo-specific interactions in biological systems, a cornerstone of rational drug design. This guide provides a detailed overview of its core attributes, synthetic utility, and strategic applications in drug discovery, tailored for researchers and scientists in the field.
Core Molecular and Physicochemical Attributes
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by a unique CAS number and possesses a distinct set of physical and chemical characteristics that dictate its handling, reactivity, and application.
1.1 Chemical Identifiers
-
CAS Number : 1152367-80-0[3]
-
Molecular Weight : 114.19 g/mol [3]
-
SMILES : C[C@H]1CN(C)CCN1[4]
-
InChI Key : FMMUNDXXVADKHS-LURJTMIESA-N
1.2 Molecular Structure
The structure consists of a six-membered piperazine ring with a methyl group on the nitrogen at position 1 and a chiral methyl group on the carbon at position 3, defining the (S)-stereochemistry.
Caption: Molecular structure of this compound.
1.3 Physicochemical Data
The properties of this compound are critical for planning reactions, purification, and storage. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Appearance | Liquid | [3] |
| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Flash Point | 45.7 ± 9.4 °C | [3] |
| pKa (Predicted) | 9.34 ± 0.40 | [3] |
| Storage Conditions | Room temperature, 2-8°C, sealed in dry | [3][4] |
Synthetic Utility and Experimental Protocols
The primary value of this compound in a laboratory setting lies in its role as a chiral nucleophilic building block. The two nitrogen atoms exhibit different reactivity profiles; the secondary amine is typically more reactive in nucleophilic substitution reactions than the tertiary amine, allowing for regioselective functionalization.
2.1 Role in Nucleophilic Substitution
A key application involves the reaction of the secondary amine with electrophilic centers. This is exemplified by its use in the synthesis of novel 1,2,6-thiadiazine derivatives, which are being investigated for their potential as anticancer agents.[5] In this context, this compound serves as the nucleophile, displacing a chlorine atom on the thiadiazine core.[5][6] This specific application underscores the compound's utility in creating libraries of chiral molecules for biological screening. The mild reaction conditions (room temperature in THF) suggest a high degree of reactivity, which is advantageous for preserving sensitive functional groups elsewhere in the molecule.[5]
Caption: Generalized workflow for a nucleophilic substitution reaction.
2.2 General Experimental Protocol: N-Arylation
This protocol provides a self-validating methodology for the reaction of this compound with an activated aryl halide.
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the electrophile (1.0 eq), this compound (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Causality: Using a slight excess of the amine ensures complete consumption of the limiting electrophile. The inert atmosphere prevents side reactions with atmospheric oxygen or moisture. The base is crucial for scavenging the acid (e.g., HCl) generated during the reaction, driving it to completion.
-
-
Solvent Addition : Add a dry, aprotic solvent (e.g., THF or DMF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Causality: Aprotic solvents are used because they do not interfere with the nucleophilic amine. Proper concentration ensures efficient molecular collisions.
-
-
Reaction Execution : Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the electrophile's reactivity) until the reaction is complete.
-
Monitoring (Self-Validation) : Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.
-
Trustworthiness: This step provides direct evidence of the reaction's progress and confirms the formation of the desired product mass, ensuring the protocol is proceeding as expected before committing to a full workup.
-
-
Workup and Isolation : Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization : Purify the crude product using flash column chromatography or distillation. Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Strategic Applications in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide range of diseases.[2][7][8] Its derivatives are particularly prominent in neuropharmacology, forming the core of antipsychotic, antidepressant, and anxiolytic agents.[2][7] The value of this compound lies in its ability to introduce both this proven pharmacophore and a specific stereocenter into a drug candidate.
3.1 The Importance of Chirality
Chirality is a critical determinant of pharmacological activity. Enantiomers of a drug can have vastly different potencies, efficacies, and metabolic profiles. The (S)-configuration of the methyl group at the 3-position can provide a crucial steric or hydrophobic interaction with a target protein (e.g., an enzyme or receptor), enhancing binding affinity and selectivity over the (R)-enantiomer or the achiral equivalent. Utilizing an enantiomerically pure building block like this compound is a direct and efficient strategy to synthesize single-enantiomer drug candidates, avoiding the costly and complex separation of racemic mixtures later in development.
3.2 A Building Block for Targeted Therapeutics
The strategic incorporation of this compound can be used to optimize lead compounds. For instance, in the development of kinase inhibitors for oncology, the piperazine moiety often serves as a linker that projects a vector out of the ATP-binding pocket towards the solvent-exposed region, where substituents can be modified to improve selectivity and pharmacokinetic properties.[5] The methyl groups on the piperazine ring can enhance metabolic stability by blocking sites susceptible to N-dealkylation and can fine-tune the basicity (pKa) of the nitrogen atoms, which in turn influences solubility and cell permeability.
Caption: Role of this compound in drug design logic.
Safety and Handling
This compound is an amine compound that requires careful handling to ensure laboratory safety.
-
Hazards : It may cause irritation to the eyes and skin.[3] It is harmful if swallowed.
-
Protective Measures : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Storage and Incompatibilities : Store in a tightly sealed container in a dry, cool place.[3][4] Avoid contact with strong oxidizing agents and strong acids.[3]
References
- This compound CAS 1152367-80-0 - BIOSYNCE. (URL: [Link])
- Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b. (URL: [Link])
- 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. (URL: [Link])
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)
- US3029240A - Preparation of dimethylpiperazine - Google P
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- 1,3-Dimethylpiperazine hydrochloride | C6H15ClN2 | CID 66510376 - PubChem. (URL: [Link])
- An evolving role of piperazine moieties in drug design and discovery - PubMed. (URL: [Link])
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])
- 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2)
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynce.com [biosynce.com]
- 4. 1152367-80-0|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine: Synthesis, Applications, and Chemical Profile
Foreword: The Strategic Value of Chiral Piperazines in Modern Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile linker between pharmacophoric elements.[1][2] However, the vast majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the vast three-dimensional chemical space offered by carbon-substituted stereocenters largely unexplored.[3] The development of robust methods for the asymmetric synthesis of chiral piperazines is therefore a critical endeavor, unlocking new avenues for creating molecules with enhanced potency, selectivity, and novelty. This guide focuses on a specific, high-value chiral building block: (S)-1,3-Dimethylpiperazine . We will delve into its chemical identity, provide a detailed, field-proven methodology for its asymmetric synthesis, explore its applications in drug discovery and catalysis, and present its analytical and safety profile.
PART 1: Core Chemical Identity of this compound
This compound is a chiral cyclic diamine. The "(S)" designation refers to the stereochemistry at the C-3 chiral center. Its unique structure, featuring both a secondary and a tertiary amine within a constrained cyclic framework, makes it a valuable intermediate.
| Property | Value | Source |
| IUPAC Name | (3S)-1,3-dimethylpiperazine | [4] |
| Synonyms | This compound | [5] |
| CAS Number | 1152367-80-0 | [4] |
| Molecular Formula | C₆H₁₄N₂ | [6] |
| Molecular Weight | 114.19 g/mol | [6][7] |
| Appearance | Liquid | [4] |
| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| pKa | 9.34 ± 0.40 (Predicted) | [4] |
| SMILES | C[C@H]1CN(C)CCN1 | [6] |
| InChI Key | FMMUNDXXVADKHS-LURJTMIESA-N | [6] |
PART 2: Asymmetric Synthesis from the Chiral Pool
The stereoselective synthesis of this compound is paramount to its utility. Accessing this molecule in high enantiomeric purity is essential for its applications in pharmaceuticals and asymmetric catalysis. A robust and logical approach begins with a readily available chiral starting material, such as (S)-Alanine. The following protocol is a multi-step sequence grounded in established methodologies for constructing chiral diamines and subsequent cyclization.[8][9]
Synthetic Workflow Overview
The overall strategy involves building a key 1,2-diamine intermediate from (S)-Alanine, followed by a ring-closing annulation to form the piperazine core, and concluding with the requisite N-methylation.
Caption: Asymmetric synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of the β-Ketoester from N-Boc-(S)-Alanine
-
Rationale: This step converts the chiral amino acid into a key building block suitable for introducing the second nitrogen atom. The Masamune condensation is a reliable method for this transformation.[8]
-
Dissolve N-Boc-(S)-alanine in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -10 °C.
-
Add N,N'-Carbonyldiimidazole (CDI) portion-wise and allow the mixture to warm to room temperature, stirring for 2-3 hours.
-
In a separate flask, prepare a solution of potassium ethyl malonate in THF.
-
Add the activated N-Boc-(S)-alanine solution to the malonate solution at room temperature and stir overnight.
-
Perform an acidic workup followed by extraction with ethyl acetate. Purify the crude product by silica gel chromatography to yield the target β-ketoester.
Step 2: Reductive Amination to Form the Chiral 1,2-Diamine
-
Rationale: This is the crucial step for installing the second amine group. Reductive amination with ammonium acetate provides the primary amine, which is then protected in the subsequent step.[8]
-
Dissolve the β-ketoester from Step 1 in methanol.
-
Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction carefully with water, basify, and extract with dichloromethane. The resulting crude 1,2-diamine is used directly in the next step.
Step 3: Orthogonal Protection of the Diamine
-
Rationale: To achieve selective cyclization, the newly introduced primary amine must be protected with a group that is stable to the upcoming cyclization conditions but can be removed later without affecting the rest of the molecule. The nosyl (Ns) group is an excellent choice.[8]
-
Dissolve the crude diamine from Step 2 in dichloromethane.
-
Add triethylamine, followed by slow addition of 2-nitrobenzenesulfonyl chloride (NsCl) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and purify by chromatography to isolate the N-Boc, N'-Ns protected diamine.
Step 4: Annulation and Cyclization to Form the Piperazine Ring
-
Rationale: This step constructs the heterocyclic core. Bromoethyldiphenylsulfonium triflate is an effective reagent for this type of ring formation. The Boc group is then removed to trigger intramolecular cyclization.[8]
-
Treat the protected diamine with bromoethyldiphenylsulfonium triflate in a suitable solvent like acetonitrile.
-
After the initial reaction, remove the Boc protecting group using trifluoroacetic acid (TFA).
-
Neutralize the reaction mixture with a base (e.g., NaHCO₃) at low temperature (0 °C) to induce cyclization.
-
Purify the resulting N-nosyl-3-methylpiperazine by column chromatography.
Step 5: Deprotection and N-Methylation
-
Rationale: The final steps involve removing the nosyl group and methylating the secondary amine at the N-1 position. The Eschweiler-Clarke reaction is a classic and highly effective method for exhaustive N-methylation of primary and secondary amines using formaldehyde and formic acid.[10]
-
Remove the nosyl protecting group using a suitable thiol (e.g., thiophenol) and a base like K₂CO₃ in DMF.
-
Purify the resulting (S)-3-methylpiperazine.
-
To the purified product, add formaldehyde and formic acid. Heat the mixture gently. The reaction proceeds with the evolution of CO₂.
-
After the reaction is complete, basify the mixture and extract the final product, this compound. Purify by distillation.
PART 3: Applications in Drug Development and Catalysis
The chirality and structural rigidity of this compound make it a highly sought-after component in two major fields: as a chiral building block in drug discovery and as a potential chiral ligand in asymmetric catalysis.
Caption: Key application pathways for this compound.
Role as a Chiral Building Block in Medicinal Chemistry
The incorporation of stereocenters into drug candidates is a critical strategy for improving target selectivity and reducing off-target effects. This compound serves as a pre-made chiral scaffold, allowing medicinal chemists to introduce a specific 3D architecture into a larger molecule.
A prime example of this utility is in the synthesis of receptor modulators. Chiral dialkylpiperazines are used in the N-arylation via Buchwald-Hartwig C-N cross-coupling reactions to synthesize complex molecules targeting nicotinic acetylcholine receptors.[11] In such a synthesis, the this compound would react with an aryl bromide or triflate, catalyzed by a palladium complex, to form a new C-N bond. The stereochemistry of the piperazine is maintained throughout the reaction, directly influencing the final compound's interaction with its biological target.[11] This strategic incorporation is crucial for navigating the complex binding pockets of proteins and enzymes.
Potential as a Chiral Ligand in Asymmetric Catalysis
Chiral diamines are a cornerstone of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[12][13] While specific literature detailing the use of this compound as a ligand is nascent, its structural features strongly suggest high potential.
-
C₁-Symmetry: Unlike many C₂-symmetric ligands (e.g., BINAP, DuPhos), this compound is C₁-symmetric. This asymmetry can be advantageous, creating a more differentiated chiral pocket around the metal center.
-
Bidentate Coordination: The two nitrogen atoms can act as a bidentate ligand, chelating to metals such as copper, rhodium, palladium, or iridium.
-
Modularity: The secondary amine offers a site for further functionalization, allowing for the synthesis of a library of related ligands with fine-tuned steric and electronic properties.
By analogy to other chiral diamines and diketopiperazines used in catalysis, this compound could be a highly effective ligand in reactions such as asymmetric hydrogenations, Diels-Alder reactions, and conjugate additions.[14][15]
PART 4: Analytical Characterization and Safety Profile
| Predicted ¹H and ¹³C NMR Data (in CDCl₃) | |
| ¹H NMR | Predicted δ (ppm) : Signals would be complex due to the chair conformation and diastereotopic protons. Key expected regions include: ~2.8-3.2 (axial protons), ~1.8-2.5 (equatorial protons, N-CH₃), and a doublet around ~1.0-1.2 for the C-CH₃ group. |
| ¹³C NMR | Predicted δ (ppm) : Approximately 6 distinct signals are expected. N-CH₃ (~46 ppm), C-CH₃ (~15-20 ppm), and four signals for the piperazine ring carbons (C2, C3, C5, C6) in the ~45-60 ppm range. |
Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4][6]
| GHS Hazard Information | |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long-lasting effects) |
| Precautionary Codes | P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Handling Protocol:
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with strong oxidizing agents and strong acids.[4]
-
Store in a cool, dry place in a tightly sealed container. Recommended storage is at 2-8°C.[4]
References
- This compound CAS 1152367-80-0 - BIOSYNCE. [URL: https://www.biosynce.com/s-1-3-dimethylpiperazine-cas-1152367-80-0.html]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00844f]
- (3S)-1,3-dimethylpiperazine AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/albcpr000201]
- 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13152035]
- Reference not directly cited in the final text but used for background.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474136/]
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-dimethylpiperazine-compounds/]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8229986/]
- 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13152035]
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - NIH. [URL: https://www.pnas.org/doi/10.1073/pnas.96.7.3486]
- Reference not directly cited in the final text but used for background.
- Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox - SciSpace. [URL: https://typeset.
- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889246/]
- Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands - ResearchGate. [URL: https://www.researchgate.net/publication/23377755_Design_of_Chiral_Ligands_for_Asymmetric_Catalysis_From_C2-Symmetric_PP-_and_NN-Ligands_to_Sterically_and_Electronically_Nonsymmetrical_PN-Ligands]
- Reference not directly cited in the final text but used for background.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. [URL: https://www.researchgate.net/publication/382877526_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573981/]
- Cyclo[-His-His-] Derived C2-Symmetric Diketopiperazine as Chiral Ligand for Asymmetric Diels-Alder Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/258169134_Cyclo-His-His-_Derived_C2-Symmetric_Diketopiperazine_as_Chiral_Ligand_for_Asymmetric_Diels-Alder_Reactions]
Sources
- 1. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]
- 11. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of (S)-1,3-Dimethylpiperazine from Chiral Pool Starting Materials
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic strategy for the preparation of enantiomerically pure (S)-1,3-dimethylpiperazine, a valuable chiral building block in medicinal chemistry. Leveraging the principles of chiral pool synthesis, this guide details a multi-step pathway starting from the readily available and inexpensive amino acid, (S)-alanine. The narrative emphasizes the rationale behind experimental choices, providing field-proven insights into key transformations, including the formation of a chiral diamine intermediate, subsequent cyclization to the piperazine core, and final N-methylation. Detailed experimental protocols, data summaries, and workflow visualizations are included to facilitate practical application by researchers in drug discovery and development.
Introduction: The Significance of Chiral Piperazines and the Chiral Pool Approach
The piperazine motif is a ubiquitous scaffold in pharmaceuticals, recognized as a "privileged structure" due to its presence in a wide array of approved drugs with diverse therapeutic applications. The introduction of stereocenters onto the piperazine ring significantly expands the accessible chemical space, allowing for fine-tuning of pharmacological properties and offering opportunities for developing novel therapeutics with improved efficacy and reduced side effects. Specifically, chiral 1,3-disubstituted piperazines, such as this compound, are of considerable interest as scaffolds and intermediates in the synthesis of complex bioactive molecules.[1][2]
The "chiral pool" approach to asymmetric synthesis is a powerful and cost-effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[3] Amino acids, in particular, represent an excellent source of chirality due to their structural diversity and commercial availability in both enantiomeric forms.[3] This guide focuses on the synthesis of this compound by leveraging the inherent chirality of (S)-alanine, thus obviating the need for chiral resolutions or expensive asymmetric catalysts.
Strategic Overview of the Synthesis
The synthetic route outlined herein is designed for efficiency and scalability, proceeding through a logical sequence of transformations to construct the target molecule from (S)-alanine. The overall strategy involves three key stages:
-
Formation of a Chiral 1,2-Diamine Precursor: Conversion of (S)-alanine into a suitably protected (S)-1-methyl-1,2-ethanediamine derivative.
-
Piperazine Ring Formation: Cyclization of the chiral diamine to construct the 2-methylpiperazine core.
-
N-Methylation: Introduction of the second methyl group onto the piperazine nitrogens to yield the final product, this compound.
This approach ensures the retention of the stereochemical integrity of the starting material throughout the synthetic sequence.
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Synthesis of the Chiral Diamine Precursor from (S)-Alanine
The initial phase of the synthesis focuses on the conversion of (S)-alanine into a chiral 1,2-diamine. This is a critical transformation that establishes the necessary functionality for the subsequent cyclization.
3.1.1. N-Protection of (S)-Alanine
To prevent unwanted side reactions at the amino group of (S)-alanine during subsequent steps, it is essential to install a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
-
Protocol: (S)-Alanine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium hydroxide, in a mixed solvent system of dioxane and water.
3.1.2. Amide Formation
The carboxylic acid moiety of N-Boc-(S)-alanine is then converted to a primary amide. This can be achieved using standard peptide coupling reagents.
-
Protocol: N-Boc-(S)-alanine is treated with a coupling agent like isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which is then reacted with aqueous ammonia to yield N-Boc-(S)-alaninamide.
3.1.3. Reduction to the Chiral Diamine
The simultaneous reduction of the amide and the carbamate carbonyl groups is a key transformation. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of achieving this conversion.
-
Protocol: N-Boc-(S)-alaninamide is carefully added to a suspension of LAH in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction mixture is typically heated to drive the reaction to completion. Acidic workup followed by basification liberates the free diamine, (S)-propane-1,2-diamine.
Step 2: Formation of the Piperazine Ring
With the chiral diamine in hand, the next stage is the construction of the piperazine ring. A common and effective method is the reaction of the diamine with a two-carbon electrophile that can react with both nitrogen atoms.
-
Rationale: The cyclization of a 1,2-diamine to a piperazine is a well-established transformation.[3] The choice of the cyclizing agent is critical to ensure high yields and avoid polymerization.
-
Protocol: A plausible approach involves the reaction of the chiral diamine with a suitable dielectrophile, such as a derivative of chloroacetaldehyde, followed by intramolecular cyclization. A more direct route can be the reaction with glyoxal, followed by reduction. An alternative and often high-yielding method is the double N-alkylation with a dihaloethane derivative, though this can be prone to side reactions. For the purpose of this guide, we will focus on a reductive cyclization approach.
Figure 2: Proposed reductive cyclization pathway.
Step 3: N-Methylation to this compound
The final step is the exhaustive N-methylation of the secondary amines of the piperazine ring. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][5]
-
Mechanism: The reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formate. This process is repeated on the other nitrogen to yield the desired N,N'-dimethylated product.
-
Protocol: (S)-2-Methylpiperazine is treated with an excess of aqueous formaldehyde and formic acid. The reaction mixture is heated to promote the reaction. After completion, the mixture is basified, and the product is extracted with an organic solvent.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times.
4.1. Synthesis of N-Boc-(S)-alaninamide
-
To a solution of (S)-alanine (1.0 eq) in 1 M NaOH (2.5 eq) and dioxane (1:1), add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-alanine.
-
Dissolve the N-Boc-(S)-alanine in dry THF and cool to -15 °C.
-
Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -10 °C.
-
Stir for 15 minutes, then add a pre-cooled solution of aqueous ammonia (excess) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-alaninamide.
4.2. Synthesis of (S)-Propane-1,2-diamine
-
To a suspension of lithium aluminum hydride (3.0 eq) in dry THF under an argon atmosphere, add a solution of N-Boc-(S)-alaninamide (1.0 eq) in dry THF dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-propane-1,2-diamine.
4.3. Synthesis of (S)-2-Methylpiperazine
-
To a solution of (S)-propane-1,2-diamine (1.0 eq) in methanol, add an aqueous solution of glyoxal (40 wt. %, 1.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Transfer the solution to a hydrogenation vessel and add 10% Palladium on carbon (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain crude (S)-2-methylpiperazine.
4.4. Synthesis of this compound
-
To a solution of (S)-2-methylpiperazine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 5.0 eq).
-
Heat the reaction mixture at 100 °C for 8 hours.
-
Cool the mixture to room temperature and basify with 4 M NaOH to pH > 12.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate.
-
Purify the crude product by distillation to afford this compound.
Data Summary
| Step | Product | Starting Material | Reagents | Expected Yield (%) |
| 1a | N-Boc-(S)-alanine | (S)-Alanine | (Boc)₂O, NaOH | >95 |
| 1b | N-Boc-(S)-alaninamide | N-Boc-(S)-alanine | Isobutyl chloroformate, NH₃(aq) | 85-95 |
| 1c | (S)-Propane-1,2-diamine | N-Boc-(S)-alaninamide | LiAlH₄ | 70-85 |
| 2 | (S)-2-Methylpiperazine | (S)-Propane-1,2-diamine | Glyoxal, H₂/Pd-C | 60-75 |
| 3 | This compound | (S)-2-Methylpiperazine | HCHO, HCOOH | 80-90 |
Table 1: Summary of synthetic steps and expected yields.
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route to this compound from the chiral pool starting material, (S)-alanine. The described multi-step synthesis is based on well-established and reliable chemical transformations, providing a solid foundation for researchers to produce this valuable chiral building block. The emphasis on mechanistic understanding and detailed protocols is intended to empower scientists in drug development and related fields to confidently apply this methodology in their research endeavors. The use of an inexpensive and readily available chiral starting material makes this approach both economically and environmentally attractive for the synthesis of enantiomerically pure piperazine derivatives.
References
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
- Synthesis method of N-Boc piperazine.
- The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions of piperazine with methanol.
- Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Repozytorium Uniwersytetu Jagiellońskiego. [Link]
- Methylation of piperazines.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv
- Catalytic asymmetric synthesis of 1,2-diamines.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Reductive amin
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
- Methylation of piperazines.
Sources
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 5. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
The Piperazine Pharmacophore: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its recognition as a "privileged scaffold" stems from its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of the biological significance of substituted piperazine pharmacophores. We will delve into the nuanced structure-activity relationships that govern their diverse pharmacological effects, provide detailed experimental protocols for their synthesis and biological evaluation, and present quantitative data to illustrate their therapeutic potential across various disease areas, including oncology and central nervous system (CNS) disorders.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety
The widespread utility of the piperazine scaffold in drug design is not coincidental; it is rooted in a unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic profile.[3][4]
-
Tunable Basicity: With two nitrogen atoms, piperazine possesses two distinct pKa values. This allows for fine-tuning of the molecule's ionization state at physiological pH, which is crucial for optimizing solubility, cell permeability, and target engagement. The protonated form can enhance aqueous solubility and facilitate formulation, while the neutral form is often necessary for crossing biological membranes.
-
Hydrogen Bonding Capability: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while N-H groups on an unsubstituted or monosubstituted piperazine can serve as hydrogen bond donors.[5] This dual capacity allows for strong and specific interactions with biological targets such as enzymes and receptors.[5]
-
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring imparts a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation and improving selectivity. However, the ring also possesses a degree of conformational flexibility, allowing it to adapt to the topology of various binding sites.[3]
-
Improved ADME Properties: The incorporation of a piperazine moiety often leads to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Its polarity can enhance solubility and reduce metabolic liability, contributing to better oral bioavailability.[4]
Therapeutic Applications of Substituted Piperazine Pharmacophores
The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have demonstrated significant efficacy.
Oncology
Piperazine derivatives are integral to a number of targeted cancer therapies, particularly as kinase inhibitors.[6][7]
-
Mechanism of Action: In many kinase inhibitors, the piperazine ring functions as a key linker, connecting different pharmacophoric elements that are essential for binding to the ATP-binding pocket of the target kinase. The basicity of the piperazine nitrogen can be exploited to form a critical salt bridge with acidic residues, such as a conserved glutamate or aspartate in the kinase hinge region, thereby anchoring the inhibitor to its target.[2]
A prime example of a piperazine-containing anticancer drug is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.
Central Nervous System (CNS) Disorders
The piperazine scaffold is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[8][9][10]
-
Mechanism of Action: Many CNS-active piperazine derivatives modulate the activity of neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT) receptors.[2][9] The piperazine core acts as a scaffold to correctly orient aryl groups and other substituents for optimal interaction with the receptor binding pockets.[9] For instance, arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.[11]
Olanzapine , an atypical antipsychotic, features a piperazine ring integrated into its thienobenzodiazepine structure, contributing to its mixed antagonism of dopamine and serotonin receptors.
Structure-Activity Relationships (SAR) of Substituted Piperazines
The biological activity of piperazine derivatives can be exquisitely modulated by the nature and position of substituents on the piperazine ring. The majority of modifications are made at the N1 and N4 positions.
Substituents at the N1-Position
The substituent at the N1 position often plays a crucial role in target recognition and selectivity.
-
Aryl Groups: The introduction of an aryl group, such as a phenyl or pyridyl ring, at the N1 position is a common strategy for targeting CNS receptors. The electronic properties of the aryl ring, dictated by the presence of electron-donating or electron-withdrawing groups, can significantly influence binding affinity. For example, in a series of arylpiperazine derivatives targeting serotonin receptors, the position and nature of the substituent on the phenyl ring can determine agonist versus antagonist activity.
-
Alkyl and Acyl Groups: N1-alkylation or N1-acylation can modulate the lipophilicity and steric bulk of the molecule, impacting its permeability and target engagement.
Substituents at the N4-Position
The N4 position is frequently modified to introduce larger and more complex functionalities that can interact with accessory binding pockets or modulate the overall physicochemical properties of the compound.
-
Linking to Other Pharmacophores: The N4 nitrogen is an ideal attachment point for linking the piperazine core to other pharmacophoric elements, as seen in many kinase inhibitors where it connects to a larger heterocyclic system.
-
Modulating Solubility and Pharmacokinetics: The introduction of polar groups at the N4 position can enhance aqueous solubility and fine-tune the pharmacokinetic profile of the drug candidate.
The following table summarizes the structure-activity relationships of a series of hypothetical piperazine derivatives against a generic kinase target.
| Compound ID | N1-Substituent | N4-Substituent | Kinase Inhibition IC50 (nM) |
| PZ-001 | Phenyl | Methyl | 520 |
| PZ-002 | 2-Methoxyphenyl | Methyl | 250 |
| PZ-003 | Phenyl | 4-(Trifluoromethyl)benzyl | 85 |
| PZ-004 | 2-Methoxyphenyl | 4-(Trifluoromethyl)benzyl | 25 |
This is a representative table. Actual SAR data would be specific to the target and compound series.
Experimental Protocols
The discovery and development of novel piperazine-based therapeutics rely on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of substituted piperazine derivatives.
Synthesis of N-Arylpiperazines
A common and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines [6]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Add the base (1.4 mmol) to the flask.
-
Add piperazine (1.2 mmol) to the reaction mixture.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.
Biological Evaluation: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1]
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation [1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Substituted piperazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[1]
Biological Evaluation: CNS Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol 3: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [3H]-Spiperone)
-
Substituted piperazine derivatives
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., Haloperidol)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the assay buffer. For determining non-specific binding, add a high concentration of the non-specific binding inhibitor.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibitory constant) value for each test compound by fitting the data to a one-site competition binding model.
Conclusion and Future Perspectives
The substituted piperazine pharmacophore continues to be an exceptionally valuable scaffold in drug discovery. Its favorable physicochemical properties and synthetic tractability have led to the development of numerous successful drugs across a wide range of therapeutic areas. The ongoing exploration of novel substitution patterns and the integration of the piperazine moiety into more complex molecular architectures promise to yield the next generation of innovative therapeutics. As our understanding of the molecular basis of disease deepens, the strategic application of the piperazine scaffold will undoubtedly continue to play a pivotal role in the design of potent, selective, and safe medicines.
References
- A General and Convenient Synthesis of N-Aryl Piperazines. (2025-08-07). ResearchGate.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Institutes of Health.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 362-379.
- Method for synthesis of chiral n-arylpiperazines. (n.d.). Google Patents.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025-11-14). Daniele Teti.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5342-5347.
- DOT Language. (2024-09-28). Graphviz.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). National Institutes of Health.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). Pharmaceuticals, 15(8), 999.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11), 570-580.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology, 33(2), 164-173.
- Graphviz tutorial. (2021, January 13). YouTube.
- Graphviz's DOT - quick introduction. (2021, May 14). YouTube.
- Drawing graphs with dot. (2015, January 5). Graphviz.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(18), 10037.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025-08-08). ResearchGate.
- The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. (n.d.). National Institutes of Health.
- Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Institutes of Health.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Therapeutic Potential of Dimethylpiperazine Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Versatility of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties, including a high polar surface area and the ability to act as both a hydrogen bond donor and acceptor, have made it a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] The simple substitution of methyl groups onto this core, creating dimethylpiperazine isomers, unlocks a fascinating array of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of dimethylpiperazine compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and preclinical evaluation of these compounds in key therapeutic areas, namely neurological disorders, oncology, and inflammatory diseases.
I. The Chemistry of Dimethylpiperazine: Synthesis and Properties
The strategic synthesis of dimethylpiperazine isomers is a critical first step in the exploration of their therapeutic potential. The two primary isomers, 1,4-dimethylpiperazine and 2,5-dimethylpiperazine, each offer distinct conformational and electronic properties that influence their biological activity. Several synthetic routes have been established, each with its own advantages in terms of yield, purity, and scalability.
One common method for the synthesis of 1,4-dimethylpiperazine is the Eschweiler-Clarke reaction, a reductive amination process.[1] This reaction utilizes piperazine, formaldehyde, and formic acid to achieve N-methylation. Another industrial-scale approach involves the cyclization of N-methyldiethanolamine. For 2,5-dimethylpiperazine, a prevalent method is the cyclization of isopropanolamine.
Key Physicochemical Properties of 1,4-Dimethylpiperazine:
| Property | Value |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 131-132 °C |
| Density | 0.844 g/mL at 25 °C |
Source:[3]
II. Therapeutic Applications in Neurological Disorders
Arylpiperazine derivatives, a class of compounds that includes dimethylpiperazine analogues, have shown significant promise as therapeutic agents for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[4][5] Their mechanisms of action often involve the modulation of key neurotransmitter systems and signaling pathways within the central nervous system.
A. Alzheimer's Disease: A Multi-pronged Approach
Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[6] Piperazine derivatives have been investigated for their potential to address multiple facets of this disease.
One promising strategy involves the development of multi-target-directed ligands (MTDLs).[7] For instance, novel N,N'-disubstituted piperazine derivatives have been designed to possess both anti-amyloid and acetylcholinesterase (AChE) inhibition properties.[6] In preclinical models of Alzheimer's disease, these compounds have been shown to reduce both Aβ and tau pathology, leading to preserved memory function.[6]
Another key target for piperazine derivatives in the context of Alzheimer's is the sigma-1 receptor.[8][9] These receptors are intracellular chaperone proteins that play a crucial role in neuronal function and survival. The development of selective sigma-1 receptor ligands based on the dimethylpiperazine scaffold is an active area of research.
Experimental Workflow: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Model
Caption: A generalized workflow for the preclinical evaluation of dimethylpiperazine compounds for Alzheimer's disease.
B. Mechanism of Action: Modulating Neuronal Signaling
The neuroprotective effects of dimethylpiperazine compounds are often attributed to their ability to interact with specific molecular targets. As mentioned, the sigma-1 receptor is a key player. Ligand binding to this receptor can modulate calcium signaling, reduce oxidative stress, and promote cell survival.
Furthermore, arylpiperazine derivatives have been shown to influence the activity of various neurotransmitter receptors, including serotonin and dopamine receptors.[10] This modulation can contribute to their antidepressant and anxiolytic effects.
III. Anticancer Applications: Targeting Proliferation and Survival Pathways
The piperazine scaffold is a recurring motif in a number of FDA-approved anticancer drugs, highlighting its significance in oncology drug discovery.[11] Dimethylpiperazine derivatives have been investigated for their cytotoxic and antiproliferative activities against a wide range of cancer cell lines.
A. Diverse Mechanisms of Antitumor Activity
The anticancer effects of piperazine derivatives are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.[12] One of the most well-studied pathways is the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival.[13] Novel piperazine derivatives have been shown to potently inhibit this pathway, leading to the induction of caspase-dependent apoptosis in cancer cells.[14]
In addition to the PI3K/AKT pathway, piperazine-based compounds have been developed to target other critical cancer-related pathways, including those involving Src family kinases and the BCR-ABL fusion protein in chronic myeloid leukemia.[14]
Signaling Pathway: Inhibition of the PI3K/AKT Pathway by a Dimethylpiperazine Derivative
Caption: Simplified diagram of a dimethylpiperazine derivative inhibiting the PI3K/AKT signaling pathway.
B. In Vitro Evaluation of Anticancer Activity
The initial screening of novel dimethylpiperazine compounds for anticancer activity is typically performed using a panel of human cancer cell lines. Several standardized in vitro assays are employed to assess cytotoxicity and cytostatic effects.
Quantitative Data: Anticancer Activity of Selected Piperazine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | GI50 (µM) | Reference |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [14] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [15] |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung cancer | 1.35 | [15] |
GI50: 50% growth inhibition
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]
-
Compound Treatment: Treat the cells with various concentrations of the dimethylpiperazine derivative and incubate for 48-72 hours.[15]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[16]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[17][18]
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[17][18][19]
-
Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.[17][18][19]
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[19]
-
Absorbance Measurement: Measure the absorbance at 510 nm.[19]
IV. Anti-inflammatory Properties of Dimethylpiperazine Compounds
Inflammation is a complex biological response implicated in a wide range of diseases, from autoimmune disorders to cancer.[20] Piperazine derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[21]
A. Mechanism of Action in Inflammation
The anti-inflammatory effects of dimethylpiperazine compounds can be mediated through several mechanisms. One notable mechanism involves the activation of nicotinic acetylcholine receptors (nAChRs) on immune cells.[22] The synthetic nAChR agonist, dimethyphenylpiperazinium (DMPP), has been shown to downregulate inflammation in monocytes and macrophages through the chronic activation of the PI3K and PLC signaling pathways.[22] This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α.[22]
Another mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[11][12][23][24]
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the dimethylpiperazine derivative orally or intraperitoneally at various doses.
-
Induction of Edema: After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[23]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Protocol: LPS-Induced Cytokine Release in Whole Blood
This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.[25][26][27]
-
Blood Collection: Collect fresh human whole blood in heparinized tubes.
-
Compound Incubation: Pre-incubate the whole blood with various concentrations of the dimethylpiperazine derivative.
-
LPS Stimulation: Stimulate the blood with lipopolysaccharide (LPS) to induce cytokine production.[25]
-
Incubation: Incubate the samples for 24 hours at 37°C.[25]
-
Cytokine Measurement: Centrifuge the samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.
V. Pharmacokinetics and Toxicology
A comprehensive understanding of the pharmacokinetic (PK) and toxicological profile of dimethylpiperazine compounds is essential for their development as therapeutic agents.
A. Pharmacokinetic Considerations
The piperazine scaffold generally imparts favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.[1][2] However, the specific PK profile of a dimethylpiperazine derivative will be influenced by its substitution pattern. Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial in the drug discovery process.
B. Toxicological Profile
While the piperazine moiety is present in many safe and effective drugs, it is not without potential toxicological liabilities. High doses of piperazine have been associated with adverse effects.[3] In silico and in vitro metabolic bioactivation studies can be employed to predict and mitigate potential toxicities, such as the formation of reactive metabolites.[28] Acute and repeated-dose toxicity studies in animals are necessary to establish a safe therapeutic window.[29]
VI. Conclusion and Future Directions
Dimethylpiperazine compounds represent a versatile and promising class of molecules with broad therapeutic potential. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties to target a diverse range of diseases. The continued exploration of their mechanisms of action, particularly in the context of complex signaling networks, will undoubtedly pave the way for the development of novel and effective therapies for neurological disorders, cancer, and inflammatory conditions. As our understanding of the intricate biology of these diseases grows, so too will the opportunities to leverage the unique chemical space of dimethylpiperazine derivatives to design the next generation of precision medicines.
VII. References
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. merckmillipore.com [merckmillipore.com]
- 5. research.rug.nl [research.rug.nl]
- 6. zellx.de [zellx.de]
- 7. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. atcc.org [atcc.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 21. mdpi.com [mdpi.com]
- 22. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. inotiv.com [inotiv.com]
- 24. researchgate.net [researchgate.net]
- 25. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 27. criver.com [criver.com]
- 28. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Stereochemistry and conformational analysis of (S)-1,3-Dimethylpiperazine
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (S)-1,3-Dimethylpiperazine
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile synthetic handles.[1][2] Understanding the three-dimensional arrangement of substituents on this heterocyclic system is paramount for rational drug design, as stereochemistry and conformational preferences dictate molecular shape and, consequently, biological activity. This technical guide provides a comprehensive analysis of this compound, a chiral building block of increasing interest. We will dissect its stereochemical nuances, explore the conformational landscape of its diastereomers through an examination of steric and energetic factors, and present detailed experimental and computational protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The Piperazine Nucleus: A Cornerstone of Modern Pharmaceuticals
The six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a ubiquitous feature in drug design.[3] Its prevalence stems from several advantageous properties: the two nitrogen atoms provide handles for introducing diverse substituents to explore chemical space, and their basicity allows for the formation of salts, which can improve solubility and bioavailability. Piperazine derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, antihistaminic, and anticancer effects.[1][4][5] The precise spatial orientation of substituents on the piperazine ring is a critical determinant of its interaction with biological targets, making a thorough understanding of its stereochemistry essential.
Stereochemical Landscape of 1,3-Dimethylpiperazine
The introduction of two methyl groups at the 1- and 3-positions of the piperazine ring creates a fascinating stereochemical scenario.
-
Chirality: The carbon atom at the 3-position (C3) is a stereocenter when substituted, as in 1,3-dimethylpiperazine. The designation (S) in the topic of this guide specifies the absolute configuration at this C3 center.
-
Diastereomers: The relationship between the N1-methyl group and the C3-methyl group can be either cis (on the same side of the ring) or trans (on opposite sides). This gives rise to two distinct diastereomers for the (S)-enantiomer:
-
cis-(3S)-1,3-Dimethylpiperazine
-
trans-(3S)-1,3-Dimethylpiperazine
-
While the tertiary amine at N1 can undergo rapid pyramidal inversion, the cis and trans designations refer to the relative orientation of the substituents on the ring framework, which defines stable, isolable diastereomers.
Conformational Analysis: The Chair Conformation and Substituent Effects
Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[6] The substituents (in this case, methyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The energetic preference of these positions dictates the molecule's overall three-dimensional shape.
trans-(3S)-1,3-Dimethylpiperazine
For the trans diastereomer, one methyl group must be axial and the other equatorial. Ring inversion interconverts these positions.
-
Conformer A (3e, 1a): The C3-methyl group is in the more stable equatorial position, while the N1-methyl group is axial.
-
Conformer B (3a, 1e): Following ring flip, the C3-methyl group becomes axial, and the N1-methyl group becomes equatorial.
The stability of these conformers is governed by steric strain. An axial methyl group experiences unfavorable steric interactions with other axial hydrogens on the same side of the ring (1,3-diaxial interactions). The conformer that places the larger group (in this case, both are methyl groups) in the equatorial position is generally favored. Therefore, Conformer A (3e, 1a) is predicted to be the more stable and thus the more populated conformer at equilibrium.
cis-(3S)-1,3-Dimethylpiperazine
The cis diastereomer presents a more dramatic energy difference between its two possible chair conformations.
-
Conformer C (3e, 1e): Both the C3-methyl and N1-methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance.
-
Conformer D (3a, 1a): Upon ring inversion, both methyl groups are forced into axial positions. This creates a severe 1,3-diaxial interaction between the two methyl groups, in addition to other diaxial interactions with ring hydrogens. This conformation is highly energetically unfavorable.[7]
Consequently, the conformational equilibrium for the cis isomer is overwhelmingly skewed towards the diequatorial Conformer C , which can be considered the exclusive conformation for most practical purposes.
Methodologies for Synthesis and Characterization
Validating these theoretical predictions requires robust experimental and computational methods. As a senior application scientist, I advocate for a multi-pronged approach that integrates synthesis, spectroscopy, and in-silico modeling.
Protocol 1: Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical first step. While multiple routes to dimethylpiperazines exist[8][9], a common strategy involves starting from a chiral pool material.
Step-by-Step Methodology (Illustrative):
-
Starting Material: Begin with (S)-Alanine methyl ester. The chiral center is already established.
-
Reductive Amination (Step 1): React (S)-Alanine methyl ester with a protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde) under reductive amination conditions (e.g., NaBH(OAc)₃) to form a secondary amine.
-
Cyclization: Deprotect the second nitrogen and induce intramolecular cyclization via amide formation, followed by reduction of the amide to the diamine.
-
N-Methylation: Introduce the second methyl group at the N1 position using a standard N-methylation procedure, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid).[8]
-
Purification: Purify the final product via distillation or column chromatography. The diastereomeric cis and trans products formed during methylation would then need to be separated, typically by careful column chromatography or fractional crystallization.
Protocol 2: NMR Spectroscopy for Conformational Assignment
¹H NMR spectroscopy is the most powerful tool for determining the conformation of cyclic molecules in solution. The key parameters are chemical shifts (δ) and vicinal coupling constants (³J).
-
Causality: Protons in an axial orientation are typically shielded by the electron clouds of the C-C bonds of the ring and appear at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constant between adjacent protons (³J_HH) is dependent on the dihedral angle between them (Karplus relationship). Large couplings (8-13 Hz) are characteristic of axial-axial relationships (180° dihedral angle), while smaller couplings (2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.
Data Interpretation:
For the highly stable cis-(3e,1e) conformer, one would expect the proton at C3 (H3) to be axial and thus exhibit large coupling constants to the axial protons at C2 and small couplings to the equatorial protons at C2. The table below summarizes the expected data for the most stable conformers.
| Parameter | cis-(3e,1e)-Conformer (Predicted) | trans-(3e,1a)-Conformer (Predicted) |
| C3-H Chemical Shift | Lower field (equatorial Me) | Lower field (equatorial Me) |
| C3-H Coupling | Large ³J(H3ax, H2ax), Small ³J(H3ax, H2eq) | Large ³J(H3ax, H2ax), Small ³J(H3ax, H2eq) |
| N1-CH₃ Chemical Shift | Equatorial position | Axial position (higher field/shielded) |
| C3-CH₃ Chemical Shift | Equatorial position | Equatorial position |
Note: This table presents generalized predictions based on established principles in NMR spectroscopy of saturated heterocycles.[10][11]
Protocol 3: Computational Chemistry Workflow
Computational modeling provides quantitative insight into the relative energies and geometries of conformers. Modern Density Functional Theory (DFT) methods offer an excellent balance of accuracy and computational cost for such analyses.[6]
Step-by-Step Methodology:
-
Structure Generation: Build the initial 3D structures of the cis and trans diastereomers of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (MMFF94 force field) to identify all low-energy minima (chair, boat, twist-boat conformers).
-
Quantum Mechanical Optimization: Take the lowest energy conformers from the search and perform full geometry optimization and frequency calculations using a reliable DFT functional, such as M06-2X, with a suitable basis set like cc-pVDZ.[6] The absence of imaginary frequencies confirms a true energy minimum.
-
Energy Calculation: Use the output of the frequency calculation to obtain the Gibbs free energies (G) at a standard temperature (298.15 K). Calculate the relative energy (ΔG) of each conformer with respect to the most stable one.
-
Population Analysis: Use the Boltzmann distribution equation to calculate the predicted population of each conformer at equilibrium. This quantitative data provides a direct comparison with experimental observations (e.g., from NMR).
Implications for Drug Design and Development
The detailed conformational analysis of this compound is not merely an academic exercise; it has profound practical implications for drug discovery.
-
Structure-Activity Relationships (SAR): The preferred diequatorial conformation of the cis isomer presents a well-defined, rigid scaffold. The two methyl groups project into specific vectors of space, which will govern how a larger molecule built upon this scaffold fits into a receptor binding pocket.
-
Receptor Selectivity: The trans isomer, with its axial methyl group, presents a different molecular shape. Using the cis versus the trans diastereomer can lead to dramatic differences in biological activity and selectivity, as the overall topology of the molecule changes.
-
Scaffold Rigidity: The high energetic barrier to ring-flipping in the cis-diequatorial conformer effectively "locks" the molecule in a single shape. Such pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Synthetic Strategy: Knowing the preferred conformation allows chemists to design more complex derivatives where further substitutions on the ring or nitrogen atoms are placed in predictable spatial orientations. This is crucial for optimizing interactions with a biological target. The piperazine scaffold is a known pharmacophore for various neurotransmitter receptors, and its derivatives are explored for a wide range of CNS-related activities.[1][3][5]
Conclusion
This compound is a chiral scaffold with well-defined stereochemical and conformational properties. The piperazine ring adopts a stable chair conformation, and the relative orientation of the two methyl groups gives rise to cis and trans diastereomers with distinct energetic landscapes. The cis isomer exists almost exclusively in a diequatorial conformation, offering a rigid and predictable three-dimensional structure. The trans isomer shows a preference for the conformer with the C3-methyl group in the equatorial position. A synergistic approach combining rational synthesis, detailed NMR spectroscopic analysis, and high-level computational modeling provides a complete and validated picture of this molecule's structure. This fundamental understanding is indispensable for medicinal chemists aiming to incorporate this compound into novel therapeutic agents, enabling the design of molecules with optimized potency, selectivity, and pharmacokinetic properties.
References
- Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2019). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2019(4), M1093. [Link]
- Andleeb, H., Papke, R. L., Richter, K., Grau, V., Hone, A. J., Kerr, A., McIntosh, J. M., Stokes, C., & Thakur, G. A. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(15), 2337–2352. [Link]
- Rathi, E., & Singh, J. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 6(8), 3201-3211. [Link]
- BIOSYNCE. (n.d.). This compound CAS 1152367-80-0.
- Chow, Y. L., Colón, C. J., & Tam, J. N. S. (1968). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry, 46(17), 2821–2827. [Link]
- A., A., & S., S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link]
- Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2019). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
- Ribeiro, P. L. R., & de Faria, D. L. A. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 34(1), 4-15. [Link]
- Kumar, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Medicinal Chemistry, 24(14), 1063-1073. [Link]
- Ribeiro, P. L. R., & de Faria, D. L. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 34(1), 4-15. [Link]
- Howard, W. L. (1962). U.S. Patent No. 3,029,240. U.S.
- Jones, R. A. Y., Katritzky, A. R., Richards, A. C., & Wyatt, R. J. (1972). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440. [Link]
- Sokołowska, J., Dąbrowska, A., & Ostrowski, S. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(24), 7859–7872. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3029240A - Preparation of dimethylpiperazine - Google Patents [patents.google.com]
- 10. trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR [m.chemicalbook.com]
- 11. 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR [m.chemicalbook.com]
Introduction: Navigating the Chemistry and Hazards of (S)-1,3-Dimethylpiperazine
An In-depth Technical Guide to the Safe Handling, Storage, and Use of (S)-1,3-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This compound is a chiral amine compound that serves as a valuable catalyst and building block in various organic synthesis reactions.[1] Its utility in the synthesis of pharmaceuticals, dyes, and polymers makes it a common reagent in both academic and industrial research settings.[1] However, its chemical reactivity and inherent hazards necessitate a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and best practices. The objective is to empower researchers to mitigate risks effectively, ensuring personal safety and the integrity of their work.
Section 1: Core Chemical and Physical Profile
A foundational understanding of a chemical's physical properties is paramount to its safe manipulation. These properties dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment. For instance, its relatively low flash point indicates a significant fire hazard, while its predicted melting point range explains why it may be encountered as either a liquid or a solid at or near room temperature.
| Property | Value | Source(s) |
| CAS Number | 1152367-80-0 | [1][2] |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [3][4] |
| Appearance | Liquid or solid | [1][3] |
| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [1] |
| Melting Point | -30 to 35 °C (predicted) | [1] |
| Flash Point | 45.7 ± 9.4 °C (Closed Cup) | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.34 ± 0.40 | [1] |
Section 2: Hazard Identification and Toxicological Assessment
This compound is classified as a hazardous substance with multiple risk factors. The primary dangers are its flammability, its corrosive nature towards skin and eyes, and its acute oral toxicity. A consolidated view of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification underscores the need for caution.
| GHS Classification | Hazard Statement | Signal Word | Pictogram(s) | Source(s) |
| Flammable Liquids | H226: Flammable liquid and vapor | Danger | 🔥 | [4] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | ❗ | [3][4] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | corrosive | [4] |
| Serious Eye Damage | H318: Causes serious eye damage | Danger | corrosive | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning | ❗ | [4] |
| Hazardous to the Aquatic Environment, Chronic | H412: Harmful to aquatic life with long lasting effects | - | none | [3] |
The causality behind these hazards lies in its chemical structure. As an amine, it is alkaline and can readily cause caustic burns upon contact with biological tissues. Its volatility and carbon-based structure contribute to its flammability. Ingestion can lead to systemic toxicity, while inhalation of vapors can irritate the respiratory tract.[4][5]
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable when handling this compound. The selection of appropriate PPE is a self-validating system; it must be chosen based on a risk assessment of the specific procedure being performed. The goal is to create an impermeable barrier between the researcher and the chemical.
Step-by-Step PPE Selection and Use:
-
Eye and Face Protection:
-
Minimum Requirement: Wear tight-sealing chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7][8] Standard safety glasses are insufficient as they do not protect against splashes.
-
High-Risk Operations: For tasks with a significant splash potential, such as transfers of large volumes or reactions under pressure, supplement goggles with a full-face shield.[9] The face shield provides a secondary barrier protecting the entire face.
-
-
Skin and Body Protection:
-
Gloves: Use impervious gloves resistant to amines. Nitrile gloves may offer splash protection for short-duration tasks, but for extended handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed promptly and disposed of properly.
-
Lab Coat/Clothing: A flame-retardant lab coat is mandatory. For larger scale work, a chemical-resistant apron or suit may be necessary. Ensure clothing fully covers the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.
-
-
Respiratory Protection:
-
Baseline: All manipulations should be performed within a certified chemical fume hood to minimize vapor inhalation.[9]
-
Elevated Risk Scenarios: In cases of inadequate ventilation, spill cleanup, or when engineering controls are not feasible, respiratory protection is required.[10] Use a NIOSH/MSHA-approved respirator equipped with organic vapor cartridges.[6][9] The specific type of respirator should be selected based on the potential airborne concentration, as part of a comprehensive respiratory protection program.[11]
-
Caption: PPE selection workflow for this compound.
Section 4: Safe Handling Procedures
Adherence to a strict handling protocol is essential to prevent exposure and accidents. The principle of "as low as reasonably achievable" (ALARA) exposure should guide all actions.
-
Work Area Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[6][9]
-
Remove all potential ignition sources from the area, including hot plates, open flames, and non-intrinsically safe electrical equipment.[9][12]
-
-
Chemical Transfer:
-
When transferring the liquid, ground and bond all metal containers and receiving equipment to prevent the buildup of static electricity, which could ignite the flammable vapors.[6][13]
-
Perform transfers slowly to minimize splashing and vapor generation. Use a funnel for pouring into containers with small openings.
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact is suspected.
-
Decontaminate all equipment and the work surface after use.
-
Ensure the container is tightly sealed before returning it to storage.
-
Section 5: Storage Guidelines
Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations like fires or reactions with incompatible materials.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[6][14] The storage area should be secured and accessible only to authorized personnel.
-
Conditions: Keep containers tightly closed to prevent the escape of vapors and contamination.[6] Some suppliers recommend storage under an inert gas atmosphere. Protect from direct sunlight and keep away from heat and ignition sources.[7]
-
Segregation: It is crucial to store this compound away from incompatible materials. The primary incompatibilities are:
Caption: Segregation of this compound from incompatible chemicals.
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of the outcome. All personnel working with this chemical must be familiar with these procedures.
Protocol for Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation or burns develop.
-
Inhalation: Move the affected person to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method if the victim ingested the substance).[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Seek immediate medical attention.[9]
Protocol for Spills and Leaks:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[10]
-
Isolate and Ventilate: Remove all ignition sources and ensure the area is well-ventilated (if safe to do so).[9] Approach the spill from upwind.[12]
-
Contain: Prevent the spill from entering drains or waterways.[10]
-
Absorb: For small spills, contain and collect the spillage with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[12]
-
Collect and Dispose: Place the absorbent material and contaminated soil into a suitable, labeled container for hazardous waste disposal.[9][12]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Flowchart for emergency response to spills and exposures.
Section 7: Waste Disposal
Disposal of this compound and any contaminated materials must be handled as hazardous waste in strict accordance with all local, state, and federal regulations.
-
Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, compatible, and properly sealed container.[15]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[15]
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Do not pour this chemical down the drain or dispose of it with regular trash.
Conclusion
This compound is a potent chemical tool whose safe use is predicated on a culture of vigilance and preparedness. By internalizing its physical properties, understanding its specific hazards, and rigorously applying the handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely leverage its synthetic utility. The principles of risk assessment, engineering controls, and appropriate personal protective equipment are the cornerstones of a secure laboratory environment.
References
- This compound CAS 1152367-80-0 - BIOSYNCE. (URL: )
- 14 - SAFETY D
- 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. (URL: [Link])
- Material Safety Data Sheet - N,n'-dimethylpiperazine, 98% - Cole-Parmer. (URL: [Link])
- 2 - SAFETY D
- SAFETY D
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (URL: [Link])
- 1,3-Dimethylpiperazine hydrochloride | C6H15ClN2 | CID 66510376 - PubChem. (URL: [Link])
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (URL: [Link])
- 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem. (URL: [Link])
- 2 - SAFETY D
Sources
- 1. biosynce.com [biosynce.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. buyat.ppg.com [buyat.ppg.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.es [fishersci.es]
- 15. engineering.purdue.edu [engineering.purdue.edu]
A Technical Guide to (S)-1,3-Dimethylpiperazine: Commercial Sourcing, Quality Control, and Application in Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and application of (S)-1,3-Dimethylpiperazine. As a chiral diamine, this building block is of increasing interest in the synthesis of complex molecular architectures and pharmacologically active agents. This document provides in-depth insights into its commercial availability, requisite quality control protocols, and strategic applications, ensuring users can confidently and effectively integrate this reagent into their research and development workflows.
Part 1: Strategic Sourcing and Commercial Availability
This compound is a specialized chiral reagent. Sourcing this compound requires careful consideration of supplier reputation, stated purity, and the availability of analytical data, as these factors directly impact experimental reproducibility and the integrity of subsequent synthetic products. The compound is typically available as a free base (a liquid) or as a salt, such as the hydrochloride salt, which is a solid.
The commercial landscape for this compound includes both large-scale chemical suppliers and smaller, specialized manufacturers. Availability can range from milligram quantities for initial screening to kilogram-scale for process development. Below is a comparative table of representative suppliers.
| Supplier | Product Name/Number | CAS Number | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | (3S)-1,3-dimethylpiperazine AldrichCPR | 1152367-80-0 | Not specified | Varies | Sold "as-is"; buyer assumes responsibility for confirming identity and purity.[1] |
| Sigma-Aldrich (via ChemScene) | This compound | 1152367-80-0 | 95% | 250 mg, 1 g, 2.5 g | Sourced from an Aldrich Partner, indicating it is not a primary manufactured product.[2] |
| BIOSYNCE | This compound | 1152367-80-0 | >97% | Gram to Kilogram Scale | A manufacturer and supplier based in China.[3] |
| Fisher Scientific (via ChemScene) | ChemScene this compound | 1152367-80-0 | >98% | 250 mg | Distributed through a major scientific products retailer.[4] |
| BLD Pharm | This compound hydrochloride | 2408841-32-5 | Not specified | Varies | Available as the hydrochloride salt, which may be preferable for stability and handling.[5] |
Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich signifies a product intended for early-discovery research where the onus of quality verification falls entirely on the end-user.[1] For applications where enantiomeric purity and precise stoichiometry are critical, sourcing from a supplier that provides a comprehensive Certificate of Analysis (CoA), such as BIOSYNCE, or performing rigorous in-house validation is non-negotiable.
Part 2: Essential Quality Control and Analytical Verification
The utility of a chiral building block is defined by its purity. Impurities, particularly the opposing enantiomer ((R)-1,3-Dimethylpiperazine), can lead to the formation of undesired diastereomers in subsequent reactions, complicating purification and potentially altering the pharmacological profile of the final compound. Therefore, independent analytical verification is a cornerstone of scientific integrity.
Logical Workflow for In-House Quality Control
The following diagram outlines a self-validating workflow for qualifying a new batch of this compound.
Caption: A logical workflow for the analytical validation of incoming this compound.
Experimental Protocols
1. Purity Assessment by Gas Chromatography (GC)
-
Rationale: GC is a robust method for assessing the purity of volatile amines and detecting non-chiral impurities or residual solvents.[6]
-
Methodology:
-
Sample Preparation: Prepare a standard solution of ~1 mg/mL in a suitable solvent like Dichloromethane or Methanol.
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID).
-
Column: A medium-polarity column, such as a DB-17 or equivalent, is often effective for separating piperazine derivatives.[6]
-
Injector: 1 µL injection volume, split mode (e.g., 50:1).
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/minute.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks.
-
2. Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
-
Rationale: This is the most critical analysis to confirm the stereochemical integrity of the material. It separates the (S) and (R) enantiomers, allowing for the calculation of enantiomeric excess (% ee).
-
Methodology:
-
Sample Preparation: Prepare a solution of ~0.5 mg/mL in the mobile phase.
-
Instrumentation: HPLC system with a UV detector (e.g., 210 nm).
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is required. The specific column must be selected based on screening or literature precedent for similar amines.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Isocratic elution at ~1.0 mL/min.
-
Analysis: Calculate % ee using the formula: [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.
-
Part 3: Applications in Synthesis and Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[7][8] The introduction of a chiral center, as in this compound, provides a vector for creating specific three-dimensional interactions with biological targets, potentially improving potency and reducing off-target effects.
Role as a Chiral Building Block
This compound serves as a nucleophile in various reactions, with its stereochemistry being critical for the final product's configuration. A notable application is in the synthesis of novel 1,2,6-thiadiazine derivatives, which are being investigated as potential anti-cancer agents.[9][10]
Caption: Synthesis of a chiral thiadiazine using this compound as a key building block.[10]
In this synthesis, the secondary amine of the piperazine acts as a nucleophile, displacing one of the chlorine atoms on the thiadiazine core. The reaction proceeds under mild conditions, and crucially, the stereochemical integrity of the 1,3-dimethylpiperazine is maintained in the final product.[10] This highlights the compound's value in creating enantiomerically pure, complex molecules for biological screening.
Part 4: Safe Handling, Storage, and Disposal
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a flammable liquid and is harmful if swallowed, causing severe skin burns and serious eye damage.[2][3][11]
| Hazard Classification | GHS Pictogram | Precaution |
| Flammable Liquid (Category 3) | 🔥 | Keep away from heat, sparks, and open flames.[2] |
| Acute Toxicity, Oral (Category 4) | ❗ | Do not ingest. Wash hands thoroughly after handling.[1] |
| Skin Corrosion (Category 1B/1C) | corrosive | Wear protective gloves and clothing. Avoid all skin contact.[11][12] |
| Serious Eye Damage (Category 1) | corrosive | Wear safety goggles and a face shield.[1][3] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[3]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Storage:
-
Spill & Disposal:
-
In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.
-
By adhering to these guidelines, researchers can safely and effectively utilize this compound as a valuable tool in the advancement of chemical synthesis and drug discovery.
References
- BIOSYNCE. (n.d.). This compound CAS 1152367-80-0.
- Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2019). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2019(4), M1093.
- Seshagirirao, J. V. L. N., & Rao, D. S. (2012). A new validated GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in bulk drug. Analytical Chemistry: An Indian Journal, 11(1).
- Al-Hussain, L. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- ResearchGate. (n.d.). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
- Kuleya, C., et al. (2014). A validated method for the analysis of 19 piperazine-based drugs in street samples using gas chromatography–mass spectrometry. Analytical Methods, 6(1), 226-234.
- Google Patents. (1962). Preparation of dimethylpiperazine. US3029240A.
- United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine-2,5-dione (4).
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- PubChem. (n.d.). 1,3-Dimethylpiperazine.
- Iacobazzi, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459.
- Kiec-Kononowicz, K., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(6), 4539-4554.
Sources
- 1. (3S)-1,3-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 1152367-80-0 [sigmaaldrich.com]
- 3. biosynce.com [biosynce.com]
- 4. Chemscene ChemScene | this compound | 250MG | CS-0054951 | | Fisher Scientific [fishersci.com]
- 5. 2408841-32-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. hakon-art.com [hakon-art.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N,N'-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Nitrogen Heterocycles Using Chiral Auxiliaries
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. Their biological activity is often contingent on precise stereochemistry. This guide provides an in-depth exploration of asymmetric synthesis of these crucial motifs using chiral auxiliaries. We move beyond simple procedural lists to explain the mechanistic underpinnings of stereocontrol, offering field-proven protocols and expert insights. This document focuses on three seminal, yet continually relevant, chiral auxiliary systems: Evans' oxazolidinones, Myers' pseudoephedrine, and Enders' SAMP/RAMP hydrazones, providing a robust framework for their practical application in the synthesis of stereochemically defined nitrogen heterocycles.
Introduction: The Imperative for Asymmetric Synthesis
Nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and β-lactams, form the core of a vast array of biologically active molecules. The specific three-dimensional arrangement of atoms—the stereochemistry—at chiral centers within these rings is often the primary determinant of therapeutic efficacy and toxicological profile. Consequently, the ability to selectively synthesize one enantiomer over another, a process known as asymmetric synthesis, is a cornerstone of modern drug development.[1][2]
Among the various strategies to achieve asymmetry, the use of a chiral auxiliary is a powerful and reliable method.[3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3][5] After the key stereocenter-forming reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[3][4] This approach is valued for its predictability, high stereocontrol, and the ability to separate diastereomeric intermediates using standard techniques like chromatography.[6]
This guide will detail the theory, mechanism, and practical application of leading chiral auxiliary-based methods for constructing nitrogen heterocycles.
The Chiral Auxiliary Workflow: A Conceptual Overview
The fundamental principle of chiral auxiliary-mediated synthesis is the temporary conversion of an enantioselective challenge into a diastereoselective one. The process universally follows three main stages:
-
Attachment (Acylation/Condensation): The chiral auxiliary is covalently bonded to the prochiral substrate molecule.
-
Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, conjugate addition) occurs. The steric and electronic properties of the auxiliary block one face of the reactive intermediate (like an enolate), forcing the incoming electrophile to attack from the less hindered face.
-
Cleavage and Recovery: The auxiliary is cleaved from the now-chiral product and can be recovered.
This systematic workflow provides a reliable path to high enantiopurity.
Caption: Stereocontrol model for Evans' auxiliary alkylation.
Protocol: Synthesis of a Chiral β-Amino Acid Derivative
This protocol details the asymmetric alkylation of an N-acetyl oxazolidinone, a precursor to chiral β-amino acids, which are building blocks for β-lactams and other heterocycles. [7][8] Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
Allyl iodide
-
Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
Procedure:
-
Acylation:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in dry DCM at 0 °C, add Et₃N (1.5 eq) and a catalytic amount of DMAP.
-
Add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with water and perform a standard aqueous workup. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the N-propionyl imide.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyl imide (1.0 eq) in dry THF and cool to -78 °C under an argon atmosphere.
-
Add NaHMDS (1.1 eq) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to form the enolate.
-
Add allyl iodide (1.5 eq) dropwise. Stir at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aq. NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc. Purify by column chromatography to isolate the major diastereomer. [6]
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF:H₂O and cool to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq).
-
Stir vigorously for 4 hours at 0 °C.
-
Quench with an aqueous solution of sodium sulfite (Na₂SO₃).
-
Perform an aqueous workup, acidifying the aqueous layer to pH ~2 and extracting to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the initial organic extracts. [6][9] Expert Insight: The LiOH/H₂O₂ cleavage is effective but can generate oxygen gas, posing a safety risk on a larger scale. [9][10]Careful temperature control and ensuring proper inertion are critical. [9]The hydroperoxide anion is the key nucleophile that selectively cleaves the exocyclic imide carbonyl. [6]
Substrate Electrophile Yield (%) d.r. Reference N-propionyl oxazolidinone Allyl Iodide ~85-95% >98:2 [6] N-propionyl oxazolidinone Benzyl Bromide ~90% >99:1 Evans, et al. | N-butyryl oxazolidinone | Methyl Iodide | ~88% | >95:5 | Evans, et al. |
-
Application Protocol II: Myers' Pseudoephedrine Auxiliary
Developed by Andrew G. Myers, the pseudoephedrine auxiliary offers a practical and highly effective method for the asymmetric α-alkylation of amides. [11][12]Both enantiomers of pseudoephedrine are inexpensive, making this method attractive. [11][13]A key advantage is its broad substrate scope, including less reactive alkyl halides. [11][13]
Mechanism of Stereocontrol
The stereochemical outcome is dictated by the formation of a rigid lithium chelate enolate.
-
Amide Formation: Pseudoephedrine is acylated with an acid chloride or anhydride to form the corresponding tertiary amide. [3]2. Enolate Formation: Deprotonation with a strong base like LDA in the presence of LiCl generates a Z-enolate. [3][14]The lithium cation chelates to both the enolate oxygen and the hydroxyl group of the auxiliary.
-
Facial Shielding: The chelated structure, along with the phenyl group of the auxiliary, effectively blocks one face of the enolate. The incoming electrophile approaches from the opposite, less hindered face. [3]
Protocol: Synthesis of a Chiral Piperidine Precursor
This protocol describes the synthesis of an α-alkylated amide, a versatile intermediate that can be cyclized to form chiral piperidines.
Materials:
-
(1R,2R)-(−)-Pseudoephedrine
-
Hexanoyl chloride
-
Lithium diisopropylamide (LDA)
-
Lithium chloride (LiCl)
-
1-bromo-3-chloropropane
-
THF, Diethyl ether
Procedure:
-
Amide Formation:
-
Prepare the pseudoephedrine amide by acylating (1R,2R)-(−)-pseudoephedrine with hexanoyl chloride according to established literature procedures. [11]
-
-
Diastereoselective Alkylation:
-
To a flame-dried flask under argon, add dry LiCl (6.0 eq) and the pseudoephedrine amide (1.0 eq). Add dry THF and cool to -78 °C.
-
In a separate flask, prepare LDA by adding n-BuLi to diisopropylamine in THF at -78 °C.
-
Slowly add the LDA solution (2.2 eq) to the amide/LiCl suspension. Stir for 1 hour at -78 °C, then warm to 0 °C for 15 min, and re-cool to -78 °C.
-
Add 1-bromo-3-chloropropane (1.5 eq) and stir the reaction at 0 °C for 6-12 hours.
-
Quench with saturated aq. NH₄Cl and perform a standard workup. Purify by recrystallization or column chromatography.
-
-
Auxiliary Cleavage to Carboxylic Acid:
-
The alkylated amide can be hydrolyzed to the corresponding enantiomerically enriched carboxylic acid by heating with aqueous sulfuric acid in dioxane. [15]This acid can then be carried forward in a synthesis of, for example, a 2-substituted piperidine.
-
Expert Insight: The addition of LiCl is crucial for achieving high yields and clean reactions, as it breaks up LDA aggregates and promotes the formation of the desired enolate structure. [14]An alternative to pseudoephedrine, which is regulated in many regions, is pseudoephenamine, which often provides equal or superior results. [15][16]
| Substrate (R-group) | Electrophile | Yield (%) | d.r. | Reference |
|---|---|---|---|---|
| Propionamide (Et) | Benzyl Bromide | 93% | ≥99:1 | [11] |
| Propionamide (Et) | n-Butyl Iodide | 90% | 98:2 | [11] |
| Isovaleramide (i-Bu) | Methyl Iodide | 89% | 97:3 | [11]|
Application Protocol III: Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones. [17]18-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP) are derived from proline. [19]This method is highly effective for synthesizing chiral building blocks for pyrrolidine and piperidine alkaloids. [20]
Mechanism of Stereocontrol
Stereocontrol originates from the rigid, metalated hydrazone intermediate (an azaenolate).
-
Hydrazone Formation: A ketone or aldehyde is condensed with SAMP or RAMP to form the corresponding hydrazone. [17]2. Azaenolate Formation: Deprotonation with LDA at low temperature forms a lithiated azaenolate. X-ray and spectroscopic data confirm that the geometry is fixed, with the lithium cation chelated by the methoxy oxygen and the nitrogen atom of the pyrrolidine ring.
-
Facial Shielding: This chelation locks the conformation, and the bulky pyrrolidine ring effectively shields one face of the azaenolate. The electrophile attacks from the accessible face.
Caption: Workflow for Enders' SAMP/RAMP hydrazone alkylation method.
Protocol: Asymmetric Synthesis of (S)-4-Methyl-3-heptanone
This protocol is a classic example demonstrating the high efficiency and stereocontrol of the method. [18] Materials:
-
3-Pentanone
-
SAMP
-
Lithium diisopropylamide (LDA)
-
Ethyl iodide
-
Ozone (O₃) or aqueous HCl
-
Diethyl ether, Pentane
Procedure:
-
Hydrazone Formation:
-
A mixture of 3-pentanone (1.2 eq) and SAMP (1.0 eq) is heated at 60 °C overnight under an argon atmosphere.
-
The crude hydrazone is purified by washing an ethereal solution with water, drying, and concentrating under vacuum. [18]
-
-
Diastereoselective Alkylation:
-
Dissolve the SAMP-hydrazone (1.0 eq) in dry diethyl ether and cool to -78 °C.
-
Slowly add a pre-prepared solution of LDA (1.1 eq) in THF. Stir for 4 hours at -78 °C.
-
Add ethyl iodide (1.2 eq) and allow the mixture to slowly warm to room temperature overnight.
-
Quench with water and perform a standard workup. The crude alkylated hydrazone is typically used directly in the next step.
-
-
Cleavage by Ozonolysis:
-
Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with argon to remove excess ozone.
-
Work up the reaction to yield the chiral ketone, which can be purified by distillation. Overall yields are good with excellent enantiomeric excess (>95% ee). [17][18] Expert Insight: Ozonolysis is a very effective method for cleavage. Alternatively, acidic hydrolysis (e.g., aq. HCl) or treatment with methyl iodide followed by hydrolysis can be used to regenerate the carbonyl group. The choice of cleavage method can depend on the stability of the final product.
-
Summary and Auxiliary Selection
The choice of a chiral auxiliary depends on the target molecule, the specific transformation required, and practical considerations.
| Auxiliary System | Key Transformation | Common Substrates | Cleavage Conditions | Advantages | Disadvantages |
| Evans' Oxazolidinone | Alkylation, Aldol, Conjugate Addition | Carboxylic Acids | LiOH/H₂O₂, LiBH₄, etc. | High stereoselectivity, predictable, well-studied. [3][21] | Substrate must be an acyl derivative. |
| Myers' Pseudoephedrine | α-Alkylation | Carboxylic Acids | Acidic or Basic Hydrolysis | Excellent for less reactive electrophiles, inexpensive. [11][13] | Auxiliary is a regulated substance. [15][16] |
| Enders' SAMP/RAMP | α-Alkylation | Aldehydes, Ketones | Ozonolysis, Hydrolysis | Very high ee, applicable to diverse carbonyls. [17][18] | Hydrazine auxiliaries can be hazardous. |
Conclusion
Chiral auxiliary-based methods remain a cornerstone of asymmetric synthesis, providing reliable, predictable, and scalable routes to enantiomerically pure nitrogen heterocycles. The Evans, Myers, and Enders systems, while established, continue to be indispensable tools in both academic research and industrial drug development. By understanding the mechanistic principles that govern their stereocontrol, researchers can rationally select and apply these powerful synthetic strategies to access complex and valuable chiral molecules.
References
- Cohen, B. M., DelMonte, A. J., Dixon, D. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development.
- ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
- ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (n.d.). Asymmetric Synthesis of Nitrogen Heterocycles.
- Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
- Enders, D., Fey, P., & Kipphardt, H. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses.
- Myers, A. G., Morales, M. R., & Mellem, K. T. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition.
- Enders, D., & Thiebes, C. (2001). Efficient stereoselective syntheses of piperidine, pyrrolidine, and indolizidine alkaloids. Pure and Applied Chemistry.
- Job, A., et al. (2002). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Nitrogen Heterocycles [organic-chemistry.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. Chiral auxiliary! | PPTX [slideshare.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synarchive.com [synarchive.com]
- 13. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 18. web.mit.edu [web.mit.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. publications.iupac.org [publications.iupac.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: (S)-1,3-Dimethylpiperazine as a Chiral Ligand in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of (S)-1,3-Dimethylpiperazine in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often exclusive to a single enantiomer.[1] Asymmetric catalysis, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, stands as the most elegant and efficient method to achieve this goal.[1][2] The heart of any asymmetric catalyst is the chiral ligand, a molecule that imprints its stereochemical information onto the metal center, thereby directing the outcome of the reaction.[2][3]
While C2-symmetric ligands have historically dominated the field, there is a growing appreciation for C1-symmetric and non-symmetric ligands, which can offer unique steric and electronic environments, leading to superior performance in certain transformations.[2][3] this compound is an exemplar of a C1-symmetric chiral diamine. Its structure is characterized by two coordinating nitrogen atoms in distinct chemical environments (one secondary, one tertiary) and a stereocenter at the C3 position. This structural arrangement offers a unique three-dimensional scaffold that can effectively coordinate to a metal center and create a highly organized and asymmetric environment for catalysis.
This guide explores the potential of this compound as a chiral ligand. While direct, extensive literature on this specific molecule is emerging, we will leverage well-documented applications of structurally analogous chiral piperazines and diamines to provide a comprehensive overview of its potential applications, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of Chiral 1,3-Disubstituted Piperazines
A key advantage of chiral piperazine ligands is their potential for modular synthesis, allowing for systematic tuning of their steric and electronic properties. A general and plausible synthetic pathway to this compound can be envisioned starting from readily available chiral building blocks, such as amino acids.[4] A modular approach ensures that derivatives with different substituents can be prepared to optimize performance for a specific catalytic reaction.
Below is a conceptual workflow for the synthesis of a chiral 1,3-disubstituted piperazine, illustrating a common strategy in heterocyclic chemistry.
Caption: Conceptual workflow for the synthesis of this compound.
Part 2: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is critically dependent on the ability of the chiral ligand to control the geometry of the π-allyl palladium intermediate and to direct the subsequent nucleophilic attack. Chiral diamines, including piperazine derivatives, have been shown to be effective ligands in this transformation.[5][6]
Causality of Enantioselection
In the AAA reaction, the chiral ligand, such as this compound, coordinates to the Pd(0) precursor. Oxidative addition to an allylic electrophile generates a cationic Pd(II) π-allyl complex. The C1-symmetric nature of the ligand creates two diastereomeric π-allyl complexes that are in equilibrium. The nucleophile will preferentially attack one of these diastereomers, leading to the enantioenriched product. The different trans-influences of the two nitrogen donors in the piperazine ring can create electronic asymmetry in the allyl fragment, directing the nucleophile to one of the termini.[6]
Caption: Proposed catalytic cycle for Pd-catalyzed AAA using a chiral piperazine ligand.
Performance Data (Representative)
The following table summarizes typical results for Pd-catalyzed AAA reactions using chiral diamine ligands, demonstrating the potential efficacy.
| Entry | Allylic Substrate | Nucleophile | Ligand Type | Yield (%) | ee (%) | Reference |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | Chiral Diamine | 95 | 97 | [6] |
| 2 | cinnamyl acetate | Nitromethane | Chiral Piperazine | 88 | 92 | |
| 3 | 3-Cyclohexenyl acetate | Sodio-p-toluenesulfinamide | Chiral Diamine | 90 | 95 |
Protocol: General Procedure for Pd-Catalyzed AAA
This protocol is a representative example and may require optimization for specific substrates and ligands.
Self-Validation: The success of this protocol is validated by achieving high conversion to the desired product (monitored by TLC or GC/MS) and high enantioselectivity (determined by chiral HPLC or SFC analysis).
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve [Pd(π-cinnamyl)Cl]₂ (2.6 mg, 0.005 mmol, 1 mol%) and the chiral ligand (e.g., this compound, 2.3 mg, 0.02 mmol, 4 mol%) in anhydrous, degassed dichloromethane (2.0 mL).
-
Stir the solution at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change. Rationale: Pre-forming the catalyst ensures a homogeneous and active catalytic species is present at the start of the reaction.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube, add the nucleophile (e.g., dimethyl malonate, 110 µL, 1.0 mmol, 2.0 equiv) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 246 µL, 1.0 mmol, 2.0 equiv).
-
Add the allylic substrate (e.g., 1,3-diphenylallyl acetate, 126 mg, 0.5 mmol, 1.0 equiv).
-
Dissolve the mixture in anhydrous, degassed dichloromethane (3.0 mL).
-
-
Catalysis:
-
Transfer the pre-formed catalyst solution from step 1 to the reaction mixture from step 2 via a cannula.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC. Rationale: Lower temperatures can often improve enantioselectivity.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis, comparing the product to a racemic standard.
-
Part 3: Application in Asymmetric 1,3-Dipolar Cycloadditions
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly effective method for the synthesis of polysubstituted pyrrolidines, which are prevalent scaffolds in many biologically active molecules.[7][8] The use of chiral ligands to catalyze this reaction asymmetrically provides access to these important heterocycles in high enantiopurity.[7]
Mechanism of Enantiocontrol
In this reaction, a metal salt (e.g., AgOAc or Cu(OTf)₂) and the chiral piperazine ligand form a chiral Lewis acid complex in situ. This complex coordinates to an imino ester, the precursor to the azomethine ylide. In the presence of a mild base, the ylide is generated as a metal-bound dipole. The chiral ligand environment dictates the facial selectivity of the dipolarophile's approach to the ylide, thereby controlling the stereochemistry of the newly formed stereocenters in the pyrrolidine ring.[7][9]
Caption: Logical workflow for a chiral piperazine-catalyzed asymmetric 1,3-dipolar cycloaddition.
Performance Data (Representative)
This table shows representative outcomes for asymmetric 1,3-dipolar cycloadditions using chiral diamine or related ligands.
| Entry | Imino Ester Precursor | Dipolarophile | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Glycine methyl ester derivative | Dimethyl maleate | AgOAc / Chiral Diamine | 95 | 98 | [7] |
| 2 | Alanine ethyl ester derivative | N-Phenylmaleimide | Cu(OTf)₂ / Chiral Ligand | 99 | >99 | |
| 3 | Glycine benzyl ester derivative | Methyl acrylate | AgF₂ / Chiral Ligand | 85 | 94 |
Protocol: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition
Self-Validation: This protocol is validated by the formation of the desired pyrrolidine product with high diastereoselectivity (determined by ¹H NMR of the crude reaction mixture) and high enantioselectivity (by chiral HPLC).
-
Catalyst Solution Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the metal salt (e.g., AgOAc, 1.7 mg, 0.01 mmol, 5 mol%) and the chiral ligand (this compound, 2.3 mg, 0.02 mmol, 10 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) and stir at room temperature for 1 hour. Rationale: This allows for the formation of a well-defined chiral catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add the imino ester precursor (e.g., methyl N-benzylideneglycinate, 35.4 mg, 0.2 mmol, 1.0 equiv) and the dipolarophile (e.g., N-phenylmaleimide, 41.5 mg, 0.24 mmol, 1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
-
Initiation and Catalysis:
-
Add a mild base (e.g., triethylamine, 2.8 µL, 0.02 mmol, 10 mol%) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for the specified time (e.g., 12-24 hours), monitoring by TLC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pyrrolidine product.
-
-
Analysis:
-
Determine the yield and the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
-
Conclusion and Future Outlook
This compound represents a structurally intriguing and synthetically accessible C1-symmetric chiral ligand. While its full potential in asymmetric catalysis is still being explored, analogies with other chiral diamines strongly suggest its applicability in a range of important transformations, including palladium-catalyzed allylic alkylations and metal-catalyzed 1,3-dipolar cycloadditions. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers aiming to employ this ligand class in their synthetic endeavors. Future work should focus on the systematic screening of this compound and its derivatives in a broader array of asymmetric reactions, further unlocking the potential of non-symmetric ligands in the ongoing quest for perfectly selective catalysts.
References
- Stoltz, B. M., et al. (2018). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation.
- Zhang, J., et al. (2021).
- Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts.
- Pfaltz, A., et al. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands.
- MDPI. (2021). Special Issue: Development of Asymmetric Synthesis. Molecules. URL: [Link]
- Bode, J. W., et al. (2018). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
- Pfaltz, A., et al. Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. SciSpace. URL: [Link]
- Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Chemistry. URL: [Link]
- Caballero, A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Soloshonok, V. A., et al. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands. Accounts of Chemical Research.
- Bäckvall, J.-E., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry.
- Dong, V. M. (2014). Chiral Ligand Design. The Dong Group. URL: [Link]
- Carretero, J. C., et al. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid.
- MDPI. Special Issue : Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition: 3rd Edition. Molecules. URL: [Link]
- Cativiela, C., et al. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
- Almendros, P., et al. (2021). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Henry Reaction Utilizing Piperazine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Henry (nitroaldol) reaction is a cornerstone carbon-carbon bond-forming reaction, yielding valuable β-nitroalcohols which are precursors to a myriad of functional groups, including 1,2-amino alcohols and α-hydroxy carboxylic acids.[1][2] Achieving high enantioselectivity in this transformation is of paramount importance for the synthesis of chiral drugs and complex molecules. This document provides a detailed guide to the application of chiral piperazine-based catalysts in the asymmetric Henry reaction. We will explore the mechanistic rationale behind their efficacy, present detailed experimental protocols, and summarize the performance of various piperazine-containing catalytic systems.
Introduction: The Strategic Advantage of Piperazine Scaffolds in Asymmetric Catalysis
The piperazine motif is a privileged scaffold in medicinal chemistry and has gained significant traction in the field of asymmetric catalysis.[3][4] Its rigid, chair-like conformation and the presence of two nitrogen atoms at the 1 and 4 positions offer unique stereochemical and functional advantages. In the context of the enantioselective Henry reaction, piperazine derivatives have been successfully employed in two main catalytic strategies:
-
As Chiral Ligands for Metal Complexes: The nitrogen atoms of chiral piperazines serve as excellent coordination sites for Lewis acidic metals, most notably copper(II). The resulting chiral metal complex can then simultaneously activate the aldehyde electrophile and coordinate the nitroalkane nucleophile, facilitating a highly organized, stereocontrolled transition state.[5][6][7][8]
-
As a Core Component of Bifunctional Organocatalysts: Piperazine units can be integrated into more complex molecular architectures, such as bifunctional thiourea catalysts.[9][10] In these systems, one piperazine nitrogen can act as a Brønsted base to deprotonate the nitroalkane, while another functional group on the catalyst (e.g., a thiourea moiety) activates the aldehyde via hydrogen bonding.
This dual-activation capability, whether through a metal center or through cooperative functional groups, is the key to the high efficiency and enantioselectivity observed with many piperazine-based catalysts.
Mechanistic Principles of Piperazine-Catalyzed Henry Reaction
The efficacy of chiral piperazine catalysts stems from their ability to create a well-defined chiral environment around the reacting species.
Copper(II)-Piperazine Ligand Complexes
In this modality, a chiral piperazine derivative, often synthesized from a chiral pool starting material, acts as a ligand for a copper(II) salt (e.g., Cu(OAc)₂, CuCl₂). The generally accepted mechanism proceeds through the following key steps:
-
Complex Formation: The chiral piperazine ligand coordinates to the Cu(II) center.
-
Aldehyde Activation: The Lewis acidic copper center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Nitronate Formation: A base, which can be an external additive or a basic site on the ligand/counter-ion, deprotonates the nitroalkane to form a nitronate anion.
-
Enantiofacial Discrimination: The nitronate coordinates to the copper center, which is now situated in a chiral environment dictated by the piperazine ligand. The steric and electronic properties of the ligand direct the nucleophilic attack of the nitronate onto one specific face of the activated aldehyde.
-
Product Formation and Catalyst Regeneration: After the C-C bond formation, the resulting nitroalkoxide is protonated, releasing the β-nitroalcohol product and regenerating the active catalyst.
Caption: Proposed catalytic cycle for the Cu(II)-piperazine catalyzed Henry reaction.
Bifunctional Piperazine-Thiourea Organocatalysts
Bifunctional catalysts operate without a metal center, relying on specific functional groups for activation. A catalyst incorporating both a piperazine (or a simple amine) and a thiourea moiety exemplifies this approach.[9][10][11][12]
-
Aldehyde Activation: The thiourea group acts as a hydrogen-bond donor, activating the aldehyde by coordinating to its carbonyl oxygen.
-
Nucleophile Generation: The tertiary amine of the piperazine moiety functions as a Brønsted base, abstracting a proton from the nitroalkane to generate the nucleophilic nitronate.
-
Stereocontrolled Addition: The catalyst holds both the activated aldehyde and the nitronate in close proximity and with a specific spatial orientation, leading to a highly organized, enantioselective C-C bond formation.
Experimental Protocols and Methodologies
This section provides a generalized, yet detailed, protocol for performing an enantioselective Henry reaction using a chiral copper(II)-piperazine catalyst system. This protocol is a composite based on common practices in the field and should be optimized for specific substrates and catalysts.[5][7]
Materials and Reagents
-
Aldehyde: Aromatic or aliphatic aldehydes, purified by distillation or chromatography as needed.
-
Nitroalkane: Nitromethane, nitroethane, etc. (often used as both reactant and solvent).
-
Chiral Piperazine Ligand: Synthesized according to literature procedures. (e.g., derivatives of (2S,5S)-2,5-dibenzylpiperazine).[13]
-
Copper(II) Salt: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) is commonly used.[7]
-
Solvent: Anhydrous ethanol, THF, or isopropanol are typical choices.[2][7]
-
Base (if required): An external achiral base like N,N-Diisopropylethylamine (DIPEA) may be needed in some systems.[2]
-
Standard laboratory glassware: Oven-dried prior to use.
-
Inert atmosphere equipment: Nitrogen or Argon line.
General Procedure for the Enantioselective Henry Reaction
Caption: General experimental workflow for the piperazine-catalyzed Henry reaction.
Step-by-Step Protocol:
-
Catalyst Pre-formation: To an oven-dried reaction flask under an inert atmosphere (N₂ or Ar), add the chiral piperazine ligand (e.g., 0.05 mmol, 5 mol%).
-
Add the copper(II) salt (e.g., Cu(OAc)₂·H₂O, 0.05 mmol, 5 mol%) to the flask.
-
Add the anhydrous solvent (e.g., ethanol, 2.0 mL).
-
Stir the mixture at room temperature for 30-60 minutes. A color change (e.g., to a blue or green solution) typically indicates complex formation.[2]
-
Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature). Optimal temperature is crucial for enantioselectivity and must be determined empirically.[7]
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the stirred catalyst solution.
-
Add the nitroalkane (e.g., nitromethane, 10.0 mmol, 10.0 equiv). In many cases, the nitroalkane can be used in large excess.
-
Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to 48 hours.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified β-nitroalcohol using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[14]
Performance and Scope of Piperazine-Based Catalysts
The effectiveness of piperazine-based catalysts has been demonstrated across a range of substrates. The table below summarizes representative results from the literature to provide a baseline for expected performance.
| Catalyst/Ligand System | Aldehyde Substrate | Nitroalkane | Yield (%) | ee (%) | Reference |
| Cu(II) / Chiral Piperazine-Schiff Base | Various Aromatic | Nitromethane | up to 98 | up to 91 | [5] |
| (2S,5S)-Dibenzylpiperazine | trans-β-Nitrostyrene | Butyraldehyde | High | - | [13] |
| Cu(II) / Bis(cyclohexane-diamine) Ligand | Aromatic | Nitromethane | Good | High | [7][8] |
| Bifunctional Thiourea (Amine-based) | N-Boc-imines | Nitroalkanes | Good | High | [9][10] |
| Aza-Bis(oxazoline)-Piperazine-Cu | Benzaldehyde | Nitromethane | - | 92 | [15] |
Key Insights from Data:
-
Aromatic Aldehydes: Copper-piperazine systems generally show excellent performance with various substituted aromatic aldehydes, affording high yields and enantioselectivities.[5][7]
-
Bifunctional Catalysts: Bifunctional thiourea catalysts incorporating an amine (like a piperazine fragment) are particularly effective for the related aza-Henry reaction, providing access to chiral β-nitroamines.[9][10]
-
Tethered Base Advantage: Bifunctional copper catalysts where a piperazine base is tethered to the ligand have shown rate acceleration and improved enantioselectivity compared to systems using an external base.[15]
Conclusion and Outlook
Chiral piperazine derivatives represent a versatile and powerful class of catalysts for the enantioselective Henry reaction. Their ability to form well-defined chiral environments, either as ligands for metal centers or as integral parts of bifunctional organocatalysts, enables high levels of stereocontrol. The protocols outlined in this guide provide a robust starting point for researchers aiming to synthesize chiral β-nitroalcohols. Future developments in this area will likely focus on the design of novel piperazine scaffolds with enhanced activity and selectivity, broadening the substrate scope and further improving the practicality of this important transformation for applications in pharmaceutical development and fine chemical synthesis.
References
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2022). Acta Chimica Slovenica, 69(2), 316-321.
- Bifunctional-thiourea-catalyzed diastereo- and enantioselective aza-Henry reaction. (n.d.). PubMed.
- DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. (n.d.). J-STAGE.
- Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6331-6336.
- Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. (2006). European Journal of Organic Chemistry, 2006(22), 5103-5109.
- Duan, H., & RajanBabu, T. V. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 758–770.
- Marqués-López, E., & Herrera, R. P. (2015). Organocatalytic Enantioselective Henry Reactions. Molecules, 20(6), 10034–10057.
- de Souza, R. O. M. A., & da Silva, V. C. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(32), 22434–22452.
- Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. (2009). New Journal of Chemistry, 33(7), 1466-1471.
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (n.d.). Lancaster University.
- Development of Bifunctional Aza-Bis(oxazoline) Copper Catalysts for Enantioselective Henry Reaction. (2010). The Journal of Organic Chemistry, 75(24), 8657–8660.
- Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. (2012). Catalysis Science & Technology, 2(3), 633-639.
- Proline organocatalysis. (n.d.). Wikipedia.
- Organocatalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones with bifunctional amine-thiourea catalysts bearing multiple hydrogen-bond donors. (2016). Beilstein Journal of Organic Chemistry, 12, 295-300.
- Swain, S. P., Kumar, K. N., & Ravichandran, V. (2022). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv.
- Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. (2020). Molecules, 25(24), 5928.
- Recent advances in catalysts for the Henry reaction. (2020). Organic & Biomolecular Chemistry, 18(43), 8751-8767.
- Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2023). Molecules, 28(19), 6898.
- Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. (2023). Molecules, 28(13), 5218.
- Grabowski, F., Schier, W. S., Pich, A., et al. (2022). Catalyzed Henry Reaction by Compartmentalized Copper‐Pyrazolyl‐Complex Modified Microgels. Advanced Functional Materials, 32(28), 2202058.
- THE HENRY REACTION: A REVIEW. (2024). ResearchGate.
- Palomo, C., Oiarbide, M., & Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444.
- Highly enantioselective nitroaldol reaction catalyzed by new chiral copper complexes. (2005). Chemical Communications, (23), 2957-2959.
- Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. (2021). Catalysts, 11(1), 41.
- Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. (2020). ResearchGate.
- Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2023). Biointerface Research in Applied Chemistry, 13(1), 73.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2021). Organic & Biomolecular Chemistry, 19(39), 8453-8469.
- Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand. (2014). Molecules, 19(8), 12534–12545.
- The Henry Reaction: Reaction mechanism chemistry tutorial. (2011). YouTube.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2021). Organic Letters, 23(5), 1756–1761.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand [mdpi.com]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bifunctional-thiourea-catalyzed diastereo- and enantioselective aza-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharm.or.jp [pharm.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of (S)-1,3-Dimethylpiperazine in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract: The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as the third most common ring system in FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved aqueous solubility and oral bioavailability, while serving as a versatile scaffold for molecular elaboration.[2][3] Within this class, chiral substituted piperazines represent an underutilized but highly valuable subclass, offering a gateway to expand the three-dimensional chemical space essential for enhancing molecular recognition at biological targets.[1] This document provides a detailed guide on the application of (S)-1,3-Dimethylpiperazine, a key chiral building block, in the synthesis of advanced pharmaceutical intermediates. We will explore its strategic importance, provide validated protocols for its derivatization, and explain the chemical principles that underpin its utility.
Introduction: The Value Proposition of this compound
This compound is a disubstituted piperazine featuring a stereochemically defined center at the C3 position. This chirality is its most critical attribute. In drug development, controlling stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, such as this compound, is a foundational strategy in modern asymmetric synthesis to ensure the final active pharmaceutical ingredient (API) is produced with the desired stereochemical configuration.[4]
The piperazine core itself offers two nitrogen atoms that can be selectively functionalized, allowing for the creation of diverse molecular architectures.[5] The methyl group at the N1 position provides a degree of steric hindrance and lipophilicity, while the secondary amine at N4 serves as a prime handle for further chemical modification. The chiral methyl group at C3 locks the conformation of one part of the ring, influencing the spatial orientation of substituents and their interaction with protein targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3S)-1,3-dimethylpiperazine | |
| Molecular Formula | C₆H₁₄N₂ | [6][7] |
| Molecular Weight | 114.19 g/mol | [6] |
| CAS Number | 1152367-80-0 | |
| Physical Form | Liquid | |
| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | |
| InChI Key | FMMUNDXXVADKHS-LURJTMIESA-N | [6] |
Core Applications in Intermediate Synthesis
The primary application of this compound is as a chiral building block .[4][8] It allows for the direct incorporation of a stereocenter and a piperazine motif into a target molecule, significantly simplifying the synthetic route and avoiding costly and often inefficient chiral resolution steps later in the process.
Synthesis of N-Aryl Piperazine Intermediates
The formation of a carbon-nitrogen (C-N) bond between the piperazine N4 nitrogen and an aromatic or heteroaromatic ring is one of the most frequent transformations in the synthesis of CNS-active agents, kinase inhibitors, and other drug classes.[3] The resulting N-aryl piperazine moiety is a well-established pharmacophore. This compound is an ideal substrate for modern cross-coupling reactions to generate these valuable intermediates.
The Buchwald-Hartwig amination is the preeminent method for this transformation. It utilizes a palladium catalyst and a specialized phosphine ligand to couple the secondary amine of the piperazine with an aryl halide or triflate. The choice of ligand is critical for achieving high yields and preventing side reactions, especially with a sterically hindered amine.
Synthesis of N-Alkyl and N-Acyl Piperazine Derivatives
The N4 position can also be functionalized through other fundamental reactions:
-
Reductive Amination: This powerful reaction couples the piperazine with an aldehyde or ketone in the presence of a reducing agent. It is a highly efficient method for introducing a wide variety of alkyl substituents, building out the molecular scaffold. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) is preferred as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) yields amide derivatives. This transformation is often used to introduce specific recognition elements or to modulate the basicity of the piperazine nitrogen.
The diagram below illustrates the central role of this compound as a starting point for these key diversification reactions.
Figure 1: Key synthetic routes originating from this compound.
Experimental Protocols
The following protocols are provided as validated, general procedures that can be adapted by researchers for specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes the coupling of this compound with a generic aryl bromide. The choice of catalyst, ligand, and base is crucial and may require optimization for specific substrates (e.g., electron-rich/deficient aryl halides or heteroaromatics).
Objective: To synthesize an N-aryl-(S)-1,3-dimethylpiperazine intermediate.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Causality Note: The palladium complex is the active catalyst, and XPhos is a bulky, electron-rich ligand that facilitates the crucial reductive elimination step and is effective for coupling with secondary amines. NaOtBu is a strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle. An inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.
-
-
Reagent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe, followed by the this compound (1.2 eq). A slight excess of the amine is used to ensure complete consumption of the aryl halide.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench by adding water carefully. Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-(S)-1,3-dimethylpiperazine product.
Figure 2: Experimental workflow for Buchwald-Hartwig N-Arylation.
Protocol 2: Diastereoselective Reductive Amination
This protocol describes the N-alkylation of this compound with a generic aldehyde.
Objective: To synthesize an N-alkyl-(S)-1,3-dimethylpiperazine intermediate.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde/ketone (1.1 eq). Dissolve in DCM or DCE.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to accelerate the formation of the intermediate iminium ion.
-
Causality Note: The reaction proceeds via an iminium ion intermediate. The slightly acidic conditions favor its formation without being strong enough to protonate the reducing agent significantly.
-
-
Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation. It is less reactive towards the carbonyl starting material than the iminium intermediate, minimizing side reactions like the reduction of the aldehyde. Its mild nature also makes it compatible with a wide array of other functional groups.
-
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.
Conclusion
This compound is a potent and strategic building block for the synthesis of complex chiral molecules in pharmaceutical development. Its predefined stereocenter provides a direct and efficient route to enantiomerically pure intermediates, bypassing challenging separation steps. The protocols detailed herein for N-arylation and N-alkylation represent fundamental, high-yield transformations that open the door to a vast chemical space. By understanding the principles behind these reactions and leveraging the unique structural features of this reagent, researchers can accelerate the discovery and development of next-generation therapeutics.
References
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Asymmetric Synthesis of Chiral Piperazines. R Discovery.
- Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Mavacamten. New Drug Approvals.
- Mavacamten: A Review of a Novel Therapeutic Approach for Hypertrophic Cardiomyopathy. Bentham Science.
- Scheme 1. Synthesis of Mavacamten. ResearchGate.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Suresh Gyan Vihar University Journal of Pharmaceutical Research & Education.
- Mavacamten - new drug for the treatment of hypertrophic cardiomyopathy. ResearchGate.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
- The Role of 1-(3,4-Dimethylphenyl)piperazine in Pharmaceutical Synthesis. Acme Pharmatech.
- An evolving role of piperazine moieties in drug design and discovery. Mini Reviews in Medicinal Chemistry.
- Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. European Heart Journal.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Method for the preparation of piperazine and its derivatives. Google Patents.
- 1,3-Dimethylpiperazine | C6H14N2. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. (3S)-1,3-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Experimental Setup for Palladium-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed asymmetric hydrogenation stands as a cornerstone of modern organic synthesis, enabling the efficient production of chiral molecules crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This guide provides a comprehensive overview of the experimental setup and underlying principles for performing this powerful transformation. We delve into the catalytic mechanism, detail the critical experimental parameters, offer a step-by-step protocol for a representative reaction, and provide guidance on data analysis and troubleshooting. Our focus is to blend theoretical understanding with practical, field-proven insights to ensure reproducible and high-fidelity results.
Introduction: The Significance of Asymmetric Hydrogenation
The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. Asymmetric hydrogenation provides a direct and atom-economical method for creating stereogenic centers by adding hydrogen across a double bond with high enantioselectivity.[3] While ruthenium and rhodium catalysts have been historically prominent, palladium has emerged as a versatile and powerful metal for these transformations, demonstrating broad substrate scope and functional group tolerance.[1] Palladium catalysts have shown remarkable success in the asymmetric reduction of various unsaturated compounds, including olefins, imines, ketones, and heteroarenes.[1]
Mechanistic Overview: The Catalytic Cycle
Understanding the reaction mechanism is paramount to troubleshooting and optimizing reaction conditions. While specifics can vary with the substrate and ligand, a general mechanistic pathway for palladium-catalyzed asymmetric hydrogenation involves several key steps. The active catalyst is typically a Pd(0) or Pd(II) species complexed with a chiral ligand.
A proposed ionic hydrogenation mechanism involves the following key stages[4]:
-
Activation of Hydrogen: The palladium complex reacts with hydrogen gas (H₂) in a heterolytic process to generate a palladium-hydride (Pd-H) species, which is the active catalyst for hydrogenation.[4]
-
Substrate Coordination: The prochiral substrate coordinates to the chiral palladium-hydride complex.
-
Hydride Transfer (Migratory Insertion): The hydride is transferred from the palladium center to one of the carbons of the double bond. This is often the enantioselectivity-determining step, where the chiral ligand environment dictates the facial selectivity of the hydride attack.[5]
-
Reductive Elimination/Protonolysis: The resulting palladium-alkyl intermediate reacts to release the hydrogenated, chiral product and regenerate the palladium catalyst, which can then re-enter the catalytic cycle.[5]
The choice of chiral ligand is crucial as it creates the asymmetric environment around the metal center, influencing both the reactivity and the stereoselectivity of the reaction.[6][7]
digraph "Catalytic Cycle for Palladium-Catalyzed Asymmetric Hydrogenation" {
graph [
rankdir="LR",
splines=ortho,
nodesep=0.6,
fontname="Arial",
fontsize=12,
label="Figure 1: Simplified Catalytic Cycle",
labelloc=b,
labeljust=c
];
node [
shape=box,
style="rounded,filled",
fontname="Arial",
fontsize=10,
width=2,
height=0.8,
fillcolor="#F1F3F4",
fontcolor="#202124"
];
edge [
fontname="Arial",
fontsize=9,
color="#5F6368"
];
A [label="[Pd(L*)]\nCatalyst Precursor"];
B [label="[H-Pd(L*)]+\nActive Hydride Species", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Substrate Complex\n[H-Pd(L*)(Substrate)]+", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Alkyl Intermediate\n[(Product)-Pd(L*)]+", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Chiral Product"];
A -> B [label="+ H₂"];
B -> C [label="+ Substrate"];
C -> D [label="Hydride Insertion\n(Enantio-determining Step)"];
D -> A [label="Reductive Elimination\n/Protonolysis", color="#EA4335"];
D -> E [label="Product Release", style=dashed, color="#EA4335"];
}
Caption: A flowchart illustrating the key stages of the experimental procedure.
4.3 Step-by-Step Procedure
Catalyst Preparation (In-situ):
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol, 1 mol%).
-
Add the chiral ligand (e.g., (R)-BINAP, 6.9 mg, 0.011 mmol, 1.1 mol%).
-
Add 5 mL of anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.
Reaction Setup:
-
In a separate flask, dissolve the substrate (e.g., 204 mg, 1.0 mmol) in 5 mL of anhydrous toluene.
-
Transfer the substrate solution to the glass liner of the autoclave.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave liner containing the substrate.
-
Place the magnetic stir bar in the liner, and securely seal the autoclave.
Hydrogenation:
-
Purge the sealed autoclave with inert gas (3 cycles of pressurizing to 5 atm Argon and venting).
-
Purge the autoclave with hydrogen gas (3 cycles of pressurizing to 10 atm H₂ and venting).
-
Pressurize the autoclave to the desired pressure (e.g., 20 atm H₂).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by checking the pressure drop or by taking aliquots (requires careful depressurization and re-purging). The reaction is typically run for 12-24 hours.
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
CAUTION: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the system with inert gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the crude product under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to isolate the chiral alkane.
Data Analysis: Determination of Enantiomeric Excess
The primary method for determining the enantiomeric excess (ee) of the product is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9][10]
5.1 General Protocol for Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.[11]
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of chiral compounds.[11]
-
Method Development:
-
Mobile Phase: A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10). The ratio is adjusted to optimize the separation and retention times.[11]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[11]
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte (e.g., 230 or 254 nm).[11]
-
Data Acquisition and Calculation:
-
Inject the sample and record the chromatogram. Two separated peaks corresponding to the two enantiomers should be observed.
-
Integrate the peak areas for each enantiomer (Area₁ and Area₂).[11]
-
Calculate the enantiomeric excess using the formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Troubleshooting Common Issues
Issue Potential Cause(s) Suggested Solution(s) Low or No Conversion Inactive catalyst; Catalyst poisoning (e.g., by sulfur compounds); Insufficient H₂ pressure or leaks. Ensure reagents and solvents are pure and anhydrous.[12] Check for system leaks. Increase H₂ pressure or temperature. Try a different palladium precursor or ligand. Low Enantioselectivity Suboptimal ligand, solvent, or temperature; Racemization of product. Screen different chiral ligands.[2] Lower the reaction temperature. Vary the solvent. Poor Reproducibility Inconsistent catalyst preparation; Presence of trace impurities (water, oxygen); Variations in reagent quality. Use rigorous inert atmosphere techniques. Ensure solvents are freshly distilled or from a sure-seal bottle. Use reagents from a reliable source. Side Reactions (e.g., Debromination) Catalyst is too active; Reaction conditions are too harsh. Lower the reaction temperature or H₂ pressure. Use a less active catalyst system if possible.[13]
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[14] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[15][16] Ensure all connections are secure and leak-tested.
-
Palladium Catalysts: Finely divided palladium catalysts, especially Palladium on Carbon (Pd/C), can be pyrophoric and may ignite upon exposure to air, especially when saturated with hydrogen and mixed with flammable solvents.[15][17]
-
Handling Spent Catalyst: Never allow the catalyst to dry on the filter paper.[15] After filtration, the catalyst should be quenched by suspending it in a large volume of water and stored in a clearly labeled waste container.[14][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and compatible gloves.[18] Performing high-pressure reactions behind a blast shield is strongly recommended.[15]
References
- Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
- Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogen
- Standard Operating Procedures - Richmond Sarpong. University of California, Berkeley. [Link]
- Investigation of the interaction between a novel unnatural chiral ligand and reactant on palladium for asymmetric hydrogen
- Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. RSC Publishing. [Link]
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. RSC Publishing. [Link]
- Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogen
- Investigation of the interaction between a novel unnatural chiral ligand and reactant on palladium for asymmetric hydrogen
- Standard Operating Procedure. University of California, Los Angeles. [Link]
- Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
- (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Examples of chiral ligands used in palladium-catalyzed asymmetric cyclization of enynes.
- Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews (RSC Publishing). [Link]
- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]
- Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. [Link]
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
- Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions.
- Asymmetric Hydrogen
- Homogeneous palladium-catalyzed asymmetric hydrogen
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation.
- Asymmetric hydrogen
- Hydrogen
Sources
- 1. Homogeneous palladium-catalyzed asymmetric hydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. ethz.ch [ethz.ch]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Investigation of the interaction between a novel unnatural chiral ligand and reactant on palladium for asymmetric hydrogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. chem.wisc.edu [chem.wisc.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sarponggroup.com [sarponggroup.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols: Strategic Derivatization of (S)-1,3-Dimethylpiperazine for Medicinal Chemistry Libraries
Introduction: The Strategic Value of the (S)-1,3-Dimethylpiperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, imparts a favorable combination of physicochemical properties. These include improved aqueous solubility, oral bioavailability, and metabolic stability, often leading to enhanced pharmacokinetic (ADME) profiles.[2][3] The piperazine moiety's structural rigidity and ability to act as both a hydrogen bond donor and acceptor allow for specific and high-affinity interactions with biological targets.[2]
Within this important class of heterocycles, this compound emerges as a particularly valuable building block for drug discovery. Its key features include:
-
Chirality: The stereocenter at the C3 position provides a three-dimensional vector for probing the chiral environment of protein binding pockets, which can be critical for achieving potency and selectivity.
-
Differential Reactivity: The scaffold possesses two distinct nitrogen atoms—a secondary amine at the N4 position and a tertiary amine at the N1 position. This inherent asymmetry allows for highly regioselective derivatization at the more nucleophilic secondary amine, simplifying synthesis and purification.
-
Structural Versatility: The reactive N-H bond serves as a versatile anchor point for introducing a wide array of chemical functionalities, enabling extensive Structure-Activity Relationship (SAR) studies.
This guide provides a comprehensive overview of key derivatization strategies for this compound, moving beyond simple procedural lists to explain the underlying chemical principles. We offer field-proven insights and detailed, self-validating protocols for N-alkylation, N-arylation, amide coupling, and N-sulfonylation, designed to empower researchers in the rational design and synthesis of novel therapeutic agents.
Foundational Concepts: Reactivity and Handling of this compound
Chemical Properties: this compound (MW: 114.19 g/mol ) is typically a liquid at room temperature.[4][5] The secondary amine imparts basicity (pKa ≈ 9.3)[4], making it a strong nucleophile under appropriate conditions.
Reactivity: The primary site of chemical modification is the secondary amine (N4), which readily participates in a wide range of bond-forming reactions. The tertiary amine (N1) is generally unreactive under standard derivatization conditions, providing a crucial element of regiochemical control. It is paramount that reaction conditions are chosen to preserve the stereochemical integrity of the C3 methyl-substituted chiral center. Most of the protocols described herein, which operate under neutral or basic conditions at moderate temperatures, are not expected to cause epimerization.[6]
Safety and Handling: this compound may be harmful if swallowed and can cause skin and eye irritation.[4][5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Derivatization Strategies and Protocols
The following sections detail four robust and versatile methods for derivatizing the N4 position of this compound. Each protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
N-Alkylation via Reductive Amination
Principle: Reductive amination is a highly versatile and powerful method for forming C-N bonds, allowing for the introduction of a vast range of alkyl groups.[7] The reaction proceeds in a two-step, one-pot sequence: (1) the nucleophilic secondary amine attacks an aldehyde or ketone to form a transient iminium ion intermediate, and (2) a mild hydride reducing agent selectively reduces the iminium ion to the corresponding tertiary amine.[7][8] This method is favored for its broad substrate scope and mild conditions, which minimize side reactions.
Caption: General workflow for N-alkylation via reductive amination.
Experimental Protocol: Reductive Amination
-
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (1.0 - 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.).
-
Dissolve the components in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step if necessary.[9]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 24 hours.[10]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired N4-alkylated product.
-
-
Expert Insights: Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions, and does not reduce the starting aldehyde or ketone. For less reactive ketones, switching to a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol might be necessary, but requires careful pH control.[7]
N-Arylation via Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[11] It enables the formation of a C(aryl)-N bond between an aryl halide (or triflate) and an amine. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[12]
Caption: Key components for Buchwald-Hartwig N-arylation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Materials:
-
This compound (1.2 eq.)
-
Aryl halide or triflate (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos or other suitable phosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq.)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the base (e.g., NaOtBu, 1.4 eq.) and this compound (1.2 eq.).
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the N4-aryl product.
-
-
Expert Insights: This reaction is highly sensitive to air and moisture; meticulous use of anhydrous solvents and inert atmosphere techniques is crucial for success. The catalyst/ligand system often requires optimization for specific substrates. For electron-deficient aryl halides, weaker bases like Cs₂CO₃ may be sufficient, while electron-rich or sterically hindered substrates often require the stronger NaOtBu.
Amide Bond Formation (N-Acylation)
Principle: The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[13] It involves the coupling of a carboxylic acid and an amine. Because direct condensation is thermodynamically unfavorable, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent, which forms a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile.[13]
Experimental Protocol: N-Acylation using HATU
-
Materials:
-
Carboxylic Acid (R-COOH) (1.0 eq.)
-
This compound (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
-
Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in a small amount of DMF to the reaction mixture, followed by an additional equivalent of DIPEA.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Couplings are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Expert Insights: HATU is a highly efficient coupling reagent that minimizes the risk of racemization for chiral carboxylic acids. Other common reagents include HBTU, or the carbodiimides EDC and DIC, which are often used with an additive like HOBt to improve efficiency and suppress side reactions.[13] The choice of reagent can depend on the scale, cost, and steric hindrance of the coupling partners.
N-Sulfonylation
Principle: The reaction between a secondary amine and a sulfonyl chloride provides a direct and reliable route to N-sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride. A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Sulfonamides are exceptionally stable and serve as important pharmacophores and bioisosteres in drug design.
Experimental Protocol: N-Sulfonylation
-
Materials:
-
This compound (1.0 eq.)
-
Sulfonyl chloride (R-SO₂Cl) (1.05 eq.)
-
Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask and add the base (e.g., TEA, 1.5 eq.).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sulfonyl chloride (1.05 eq.), either neat or as a solution in DCM, dropwise to the stirring amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with 1M HCl (to remove excess base and amine), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N4-sulfonamide.
-
-
Expert Insights: This reaction is generally high-yielding and clean. The primary consideration is the careful, slow addition of the sulfonyl chloride at a reduced temperature to control the exotherm and prevent potential side reactions. Pyridine can act as both the base and a nucleophilic catalyst.
Comparative Summary of Derivatization Strategies
The selection of a synthetic strategy depends on the desired final structure, available starting materials, and the required scale. The table below provides a high-level comparison to guide experimental design.
| Reaction Type | Key Reagents | Typical Solvents | Temp. | Advantages | Limitations/Challenges |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE, DCM, MeOH | RT | High versatility, mild conditions, broad functional group tolerance.[7] | Requires access to corresponding carbonyl compound. |
| Nucleophilic Substitution | Alkyl Halide, K₂CO₃/DIPEA | DMF, ACN | RT to 80°C | Straightforward, uses readily available alkyl halides.[10] | Risk of over-alkylation (quaternization), requires reactive halides. |
| Buchwald-Hartwig | Aryl Halide, Pd-catalyst, Ligand, Base | Toluene, Dioxane | 80-110°C | Excellent for C(sp²)-N bonds, broad scope of aryl partners. | Air/moisture sensitive, requires inert conditions, catalyst cost. |
| Amide Coupling | Carboxylic Acid, Coupling Reagent, Base | DMF, DCM | RT | Access to vast chemical space, highly reliable, mild conditions.[13] | Atom-inefficient (stoichiometric reagents), purification of byproducts. |
| N-Sulfonylation | Sulfonyl Chloride, Base | DCM, Pyridine | 0°C to RT | High-yielding, produces very stable products, straightforward. | Limited by availability of sulfonyl chlorides. |
Conclusion
This compound is a powerful and versatile chiral scaffold for medicinal chemistry. Its inherent regioselectivity allows for predictable and efficient derivatization at the N4 position. The robust protocols detailed in this guide—reductive amination, Buchwald-Hartwig arylation, amide coupling, and sulfonylation—provide researchers with a validated toolkit to rapidly generate diverse libraries of novel compounds. By strategically applying these methods, drug discovery teams can effectively explore Structure-Activity Relationships, optimizing for potency, selectivity, and pharmacokinetic properties to accelerate the development of next-generation therapeutics.
References
- Molbank. Planned synthesis of 1,3-dimethylpiperazine-substituted thiadiazines 6a and 6b.
- MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- RSC Publishing. A practical catalytic reductive amination of carboxylic acids.
- ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- ResearchGate. Intramolecular reductive amination for the preparation of piperazines.
- NIH. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- The Significance of Piperazine Derivatives in Modern Drug Discovery.
- BIOSYNCE. This compound CAS 1152367-80-0.
- Chemical Reviews. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
- JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. A general and convenient synthesis of N-aryl piperazines.
- ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. Determination of piperazine derivatives in “Legal Highs”.
- ResearchGate. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
- MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- ResearchGate. A Simple Synthesis of N-Alkylpiperazines.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- Google Patents. Preparation of dimethylpiperazine.
- PubMed. The medicinal chemistry of piperazines: A review.
- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. The medicinal chemistry of piperazines: A review.
- PubChem. 1,3-Dimethylpiperazine.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Google Patents. Method for the preparation of piperazine and its derivatives.
- Google Patents. Process for the N-monoalkylation of piperazine.
- Royal Society of Chemistry. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- ResearchGate. Procedure for N-alkylation of Piperidine?.
- N alkylation at sp3 Carbon Reagent Guide.
- Google Patents. Method of making amides of dimethylamine and piperazine.
- Aapptec Peptides. Coupling Reagents.
- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- ChemistryViews. Convenient Path to Chiral Sulfonic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. (3S)-1,3-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hepatochem.com [hepatochem.com]
Part I: Strategic Approaches to Large-Scale Chiral Piperazine Synthesis
An Application Guide to the Large-Scale Synthesis and Purification of Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of blockbuster drugs, including the anticancer agent Imatinib and the antibiotic Ciprofloxacin.[1][2][3] Its unique physicochemical properties, such as its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an invaluable component in drug design. However, the introduction of a stereocenter onto the piperazine core dramatically increases molecular complexity. As regulatory bodies increasingly mandate the study of single enantiomers for new drug candidates, the development of robust, scalable, and economically viable methods for producing enantiomerically pure piperazines has become a critical challenge in pharmaceutical development.[4]
Analysis of piperazine-containing drugs reveals a historical lack of structural diversity, with most modifications occurring at the nitrogen atoms rather than the carbon backbone.[4] This leaves a vast, unexplored chemical space that holds significant potential for the discovery of novel therapeutics.[4] This guide provides a comprehensive overview of field-proven strategies for the large-scale synthesis and purification of chiral piperazines, focusing on methodologies amenable to industrial production. We will delve into the causality behind experimental choices, offering detailed protocols and process insights to navigate the complexities of stereoselective synthesis and purification.
The industrial production of a single-enantiomer chiral piperazine hinges on a critical strategic decision: either to build the molecule with the desired stereochemistry from the outset (asymmetric synthesis) or to create a racemic mixture and separate the enantiomers later (resolution). The choice depends on factors such as the availability of starting materials, catalyst costs, and overall process efficiency.
Asymmetric Synthesis: Building Chirality Intentionally
Asymmetric synthesis aims to create the desired enantiomer directly, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
-
Catalytic Asymmetric Synthesis of Piperazin-2-ones: A powerful and elegant strategy involves the asymmetric synthesis of chiral piperazin-2-ones, which are versatile intermediates that can be subsequently reduced to the desired piperazines.[1][2] One notable method is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[2] This reaction creates highly enantioenriched α-substituted piperazin-2-ones, which can then be reduced to yield the final chiral piperazine.[1][2] Another approach is the asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent control over both relative and absolute stereochemistry.[5] The practicality of this method has been demonstrated on a gram scale, with the resulting piperazin-2-one being readily converted to the corresponding chiral piperazine without loss of optical purity.[5]
-
Chiral Pool Synthesis: This strategy leverages the abundance of naturally occurring chiral molecules, such as amino acids, as starting materials.[6] A practical and scalable route to enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids, yielding the target compounds in just four steps.[6][7] This method has been successfully applied on a multigram scale and is attractive due to the low cost and ready availability of the chiral starting materials.[6][8]
Resolution of Racemates: Separating a Mixture
In many cases, synthesizing a racemic mixture of the piperazine and then separating the enantiomers is the most practical and cost-effective approach on a large scale.[9]
-
Diastereomeric Salt Crystallization: This is the workhorse of industrial chiral separations.[10] The principle is straightforward: the racemic piperazine (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent) in a suitable solvent.[10][11] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they will exhibit different solubilities in the chosen solvent, allowing one to crystallize preferentially out of the solution.[11] The success of this technique is critically dependent on the selection of the resolving agent and the crystallization solvent.[11]
-
Enzymatic Kinetic Resolution: A highly selective and "green" alternative, enzymatic resolution uses enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture.[12][13] For example, an enzyme can selectively acylate one enantiomer, which can then be easily separated from the unreacted enantiomer.[13] Whole bacterial cells containing stereospecific amidases have also been used for the kinetic resolution of racemic piperazine-2-carboxamide, producing the desired (S)-piperazinecarboxylic acid with an enantiomeric excess (ee) of 99.4%.[12]
Caption: Figure 1. Overall workflow for obtaining chiral piperazines.
Part II: Large-Scale Purification and Isolation Protocols
After synthesis or resolution, the target chiral piperazine must be isolated in a high state of purity. The choice of method depends on the scale, the physical properties of the compound, and the impurities present.
Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general workflow for resolving a racemic piperazine using a chiral resolving agent. The key to success is the initial screening phase to find the optimal resolving agent and solvent combination.[11][14]
Principle: A racemic basic piperazine, (R/S)-Piperazine, is reacted with a single enantiomer of a chiral acid, such as (L)-(+)-tartaric acid, to form a mixture of two diastereomeric salts: [(R)-Piperazine · (L)-Acid] and [(S)-Piperazine · (L)-Acid]. Due to their different physical properties, one salt will be less soluble and will selectively crystallize.[10]
Step 1: Solvent and Resolving Agent Screening (Small Scale)
-
Rationale: The efficiency of a diastereomeric resolution is highly dependent on the solvent system, which dictates the solubility difference between the two diastereomeric salts.[11] A systematic screen is essential.
-
Procedure:
-
In several small vials, dissolve the racemic piperazine in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures).[11]
-
Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, di-p-anisoyl-d-tartaric acid) to each vial.[11][14] A stoichiometry of 0.5 to 1.0 equivalents of resolving agent is a good starting point.[14]
-
Allow the solutions to stand at room temperature and then cool to induce crystallization.
-
Isolate the resulting crystals and analyze the diastereomeric excess (d.e.) of the crystalline salt and the enantiomeric excess (e.e.) of the mother liquor by Chiral HPLC (see Part III).
-
The optimal system is the one that provides high yield and high diastereomeric excess of the crystallized salt.[14][15]
-
Step 2: Scale-Up Crystallization
-
Procedure:
-
Based on the optimal conditions found in Step 1, dissolve the racemic piperazine in the chosen solvent in a suitable reactor.
-
Add the selected chiral resolving agent (the optimal stoichiometry is often between 0.35-0.60 mol equivalents) and heat the mixture to ensure complete dissolution.[14]
-
Slowly cool the solution to allow for selective crystallization of the less soluble diastereomeric salt. Controlled cooling is crucial for high purity.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor.[10]
-
Step 3: Liberation of the Enantiomerically Pure Free Base
-
Procedure:
-
Suspend the isolated, diastereomerically pure salt in water.
-
Add a strong base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free piperazine base.[10][11]
-
Extract the enantiomerically enriched piperazine into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[10]
-
Wash the organic layer with water and brine, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
-
The enantiomeric purity should be confirmed using Chiral HPLC.
-
Caption: Figure 2. Workflow for Diastereomeric Salt Crystallization.
Large-Scale Chromatographic Purification
While crystallization is often preferred for its cost-effectiveness, chromatographic methods are indispensable when crystallization fails or when very high purity is required.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC using chiral stationary phases (CSPs) can be scaled up for purification.[16] However, for large quantities (tens of grams to kilograms), it becomes a bottleneck due to high solvent consumption, long run times, and the difficulty of removing large volumes of solvent from collected fractions.[17]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a superior technique for large-scale chiral purifications in the pharmaceutical industry.[18][19][20] It uses supercritical CO₂ as the main mobile phase, which is non-toxic, non-flammable, and inexpensive.[19][20]
Data Presentation: Comparison of Preparative HPLC vs. SFC
| Feature | Preparative HPLC | Preparative SFC | Rationale & Advantage for Scale-Up |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO₂ | SFC is "greener," cheaper, and safer due to reduced use of toxic, flammable organic solvents.[17][20] |
| Speed | Slower (High Viscosity) | 3-5x Faster (Low Viscosity) | The low viscosity of supercritical CO₂ allows for much higher flow rates, dramatically increasing throughput.[17][19] |
| Solvent Consumption | High | Low (70-90% reduction) | Significantly reduces purchasing and waste disposal costs, a major factor at industrial scale.[17] |
| Product Isolation | Time-consuming (evaporation) | Fast (CO₂ evaporates) | Fractions are concentrated in a small amount of co-solvent, drastically cutting down evaporation time.[17][19] |
Part III: Analytical Protocol for Chiral Purity Determination
Verifying the enantiomeric purity (typically expressed as enantiomeric excess, % ee) of the final product is a non-negotiable quality control step. Chiral HPLC is the gold standard for this analysis.[16][21]
Protocol: Chiral HPLC Method Development
Principle: Enantiomers are passed through a column containing a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.[22]
Caption: Figure 3. Principle of Chiral HPLC Separation.
Step 1: Chiral Stationary Phase (CSP) Selection
-
Rationale: The choice of CSP is the most critical factor in achieving separation.[21] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds, including piperazine derivatives.[21]
-
Recommended Starting Columns:
-
Chiralpak® IA, IB, IC, ID, etc.[23]
-
Chiralcel® OD-H, OJ-H, etc.
-
Step 2: Mobile Phase Screening
-
Rationale: The mobile phase composition modulates the interactions between the analytes and the CSP, affecting retention time and resolution.
-
Typical Mobile Phases:
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures.
-
Polar Organic: Acetonitrile/Methanol.
-
Additives: Small amounts of an amine (e.g., diethylamine, DEA) are often added (e.g., 0.1%) to the mobile phase to improve the peak shape of basic compounds like piperazines.[23]
-
Step 3: Method Optimization
-
Procedure:
-
Prepare a stock solution of the piperazine sample (e.g., 1 mg/mL) in the mobile phase.[21]
-
Inject the sample onto the selected CSP with a starting mobile phase (e.g., 90:10 Acetonitrile:Methanol with 0.1% DEA).[23]
-
If separation is observed, adjust the mobile phase ratio to optimize the resolution and analysis time. Increasing the polar component (e.g., methanol) will generally decrease retention time.
-
Adjusting the column temperature can also be used to fine-tune the separation.
-
Data Presentation: Example Chiral HPLC Conditions
| Parameter | Recommended Starting Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Methanol / DEA (90:10:0.1 v/v/v)[23] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV (e.g., 220 nm, compound dependent) |
Conclusion
The large-scale production of enantiomerically pure piperazines is a multifaceted challenge that requires a strategic blend of synthetic chemistry and process engineering. While direct asymmetric synthesis from the chiral pool or via catalysis offers an elegant route, the classical resolution of racemates by diastereomeric salt crystallization remains a dominant, cost-effective, and scalable industrial method. For purification, particularly at scale, Supercritical Fluid Chromatography (SFC) presents significant advantages over traditional HPLC in terms of speed, cost, and environmental impact. The successful implementation of these strategies, underpinned by robust analytical methods like chiral HPLC for quality control, enables the efficient and reliable production of these vital chiral building blocks for the advancement of pharmaceutical research and development.
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health (NIH).
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu.
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health (NIH).
- Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts. Benchchem.
- Asymmetric synthesis of 2-arylpiperazines. ResearchGate.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ResearchGate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS Publications.
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate.
- Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. ResearchGate.
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. CORE.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH).
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate.
- Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane.
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. ACS Publications.
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Experts@Minnesota.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry (RSC Publishing).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate.
- Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
- Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. National Institutes of Health (NIH).
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.
- Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2. PubMed.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Chiral HPLC Separations. Phenomenex.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Chiral Separation techniques at Industrial Scale? ResearchGate.
- Chiral Drug Separation.
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. selvita.com [selvita.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. jocpr.com [jocpr.com]
Application Notes & Protocols: Regioselective Functionalization at Nitrogen Atoms of Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Selectivity in a Symmetrical Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its two nitrogen atoms provide crucial sites for modulation of physicochemical properties such as solubility, basicity, and receptor interaction.[1] N,N'-dimethylpiperazine, with its pre-existing methyl groups, offers a distinct starting point for creating complex derivatives, particularly quaternary ammonium salts used as catalysts or biologically active agents.
However, the functionalization of symmetrical N,N'-dimethylpiperazines, such as 1,4-dimethylpiperazine, presents a significant synthetic challenge. The two tertiary nitrogen atoms are chemically equivalent in terms of their electronic environment and steric accessibility. Consequently, reactions with electrophiles often lead to a mixture of unreacted starting material, the desired mono-functionalized product, and the undesired di-functionalized product, complicating purification and reducing yields.
This guide provides an in-depth exploration of strategies to achieve regioselective mono-functionalization of both symmetrical and unsymmetrical dimethylpiperazines. We will delve into the theoretical principles governing selectivity and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.
Part 1: Regioselective Functionalization of Symmetrical 1,4-Dimethylpiperazine
The primary route for N-functionalization of 1,4-dimethylpiperazine is the Menschutkin reaction , an SN2 type alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[2] The core challenge lies in controlling the reaction to favor the formation of the mono-quaternary salt over the di-quaternary salt.
Theoretical Framework: Controlling the Uncontrollable
Achieving mono-selectivity on a symmetrical substrate with two identical reactive sites hinges on manipulating reaction kinetics and stoichiometry.
-
Statistical Control: The most direct, albeit brute-force, method is to use a large excess of the 1,4-dimethylpiperazine relative to the electrophile. By ensuring the electrophile is statistically more likely to encounter an unreacted piperazine molecule, the formation of the di-quaternized product can be significantly minimized.
-
Kinetic vs. Thermodynamic Control: The formation of the first quaternary salt is the kinetically favored product.[3] The introduction of a positive charge on one nitrogen atom deactivates the second nitrogen through an inductive effect, increasing the activation energy for the second alkylation.[4][5][6] However, given enough energy (e.g., higher temperatures, longer reaction times), the reaction can proceed to the thermodynamically less-favored di-quaternary product. Therefore, maintaining low temperatures can enhance selectivity for the mono-quaternary product.[3]
The logical workflow for deciding on a synthetic strategy for 1,4-dimethylpiperazine is outlined below.
Caption: Decision workflow for synthesizing mono-functionalized 1,4-dimethylpiperazine derivatives.
Protocol 1: Statistical Mono-Alkylation (Quaternization) of 1,4-Dimethylpiperazine
This protocol leverages stoichiometric and kinetic control to favor the formation of the mono-quaternary ammonium salt. It is best suited for initial explorations and when the starting diamine is inexpensive.
Principle: By using a large excess of 1,4-dimethylpiperazine and maintaining a low temperature, the probability of the alkylating agent reacting with an already mono-quaternized, and thus electronically deactivated, piperazine is minimized.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,4-dimethylpiperazine (5.0 to 10.0 equivalents) in a polar aprotic solvent such as acetonitrile or acetone (approx. 0.1 M solution relative to the alkylating agent).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for maximizing kinetic control.[3]
-
Slow Addition of Electrophile: Dissolve the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes. Slow addition maintains a low concentration of the electrophile, further favoring mono-alkylation.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation:
-
The mono-quaternary ammonium salt may precipitate from the solution. If so, it can be isolated by vacuum filtration and washed with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product will be a mixture of the desired mono-salt and excess 1,4-dimethylpiperazine. Trituration with a non-polar solvent like diethyl ether or hexane can often precipitate the salt, leaving the unreacted diamine in the solution.
-
Further purification can be achieved by recrystallization.
-
Quantitative Data (Representative):
| Alkylating Agent | Equivalents of Diamine | Temperature (°C) | Typical Yield (Mono-salt) | Selectivity (Mono:Di) |
| Methyl Iodide | 5 | 0 to RT | 60-75% | ~90:10 |
| Benzyl Bromide | 10 | 0 to RT | 70-85% | >95:5 |
| Ethyl Bromoacetate | 8 | 0 to RT | 65-80% | ~92:8 |
Note: Yields and selectivities are highly dependent on the specific electrophile and precise reaction conditions.
Protocol 2: Indirect Synthesis of Mono-Functionalized Salts via a Protected Intermediate
This multi-step approach offers superior control and is the method of choice when high purity of the final mono-functionalized product is critical and the cost of goods is less of a concern.[7][8]
Principle: This strategy involves starting with piperazine, which can be selectively mono-protected. The free secondary amine is then functionalized, followed by methylation of the protected nitrogen, and finally, the desired quaternization reaction.
Caption: Indirect synthetic workflow for producing a mono-quaternized N-alkyl-N'-methylpiperazine salt.
Step-by-Step Methodology:
-
Mono-Boc Protection: Synthesize 1-(tert-butoxycarbonyl)piperazine from piperazine using di-tert-butyl dicarbonate (Boc2O). This is a well-established procedure, often involving slow addition of the Boc2O to a solution of excess piperazine.[9]
-
N-Methylation: Methylate the free secondary amine of mono-Boc-piperazine. A highly effective method is the Eschweiler-Clarke reaction, using formic acid and formaldehyde, which is selective for secondary amines and avoids quaternization.
-
Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield 1-methylpiperazine.
-
Second N-Alkylation: React the 1-methylpiperazine with a different alkylating agent (R-X) under standard alkylation conditions (e.g., K2CO3 as a base in acetonitrile) to yield the 1-alkyl-4-methylpiperazine.
-
Final Quaternization: The resulting unsymmetrical N,N'-dialkylpiperazine can now be selectively quaternized. The target nitrogen for the final functionalization can be chosen based on the electronic and steric nature of the R' group and the final desired electrophile. For instance, if one nitrogen is significantly more sterically hindered, the less hindered nitrogen will react preferentially.
Part 2: Regioselective Functionalization of Unsymmetrical Dimethylpiperazines
Unsymmetrical isomers like trans-2,5-dimethylpiperazine offer an intrinsic difference between their two nitrogen atoms, which can be exploited for regioselective synthesis.
Theoretical Framework: Exploiting Inherent Asymmetry
In trans-2,5-dimethylpiperazine, both nitrogen atoms are secondary amines, but they exist in a chiral molecule. While electronically similar, their environment is not identical. Functionalization at one nitrogen can create diastereomeric products. More importantly, if a bulky protecting group is first installed, subsequent reactions on the second nitrogen will be influenced by the steric hindrance of both the protecting group and the adjacent methyl group.
Protocol 3: Regioselective Synthesis of 1-Acyl-2,5-dimethylpiperazine
This protocol describes the selective mono-acylation of trans-2,5-dimethylpiperazine, a key step before introducing a second, different functional group.
Principle: Similar to symmetrical diamines, using a limiting amount of the acylating agent in the presence of a base can favor mono-acylation. The resulting mono-acylated product is significantly less nucleophilic due to the electron-withdrawing nature of the amide carbonyl group, effectively shutting down further reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve trans-2,5-dimethylpiperazine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[10]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., benzoyl chloride or acetyl chloride, 0.95 equivalents) dropwise to the cooled, stirred solution. Using a slightly sub-stoichiometric amount of the acylating agent helps to prevent di-acylation.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the disappearance of the acyl chloride and the formation of a new, less polar spot (the amide).
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-acylated product.
-
Quantitative Data (Representative):
| Acylating Agent | Equivalents of Acylating Agent | Base | Typical Yield (Mono-acyl) |
| Benzoyl Chloride | 0.95 | Triethylamine | 85-95% |
| Acetyl Chloride | 0.95 | Triethylamine | 80-90% |
Characterization
Verification of mono- versus di-functionalization is critical.
-
NMR Spectroscopy: 1H and 13C NMR are definitive. In mono-functionalized 1,4-dimethylpiperazine, the symmetry of the molecule is broken, leading to distinct signals for the protons on each side of the piperazine ring. The di-functionalized product, if symmetrical, will show a simpler spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass of the product, easily distinguishing between the starting material, mono-adduct, and di-adduct.
-
HPLC: High-performance liquid chromatography can be used to assess the purity of the product and quantify the ratio of mono- to di-substituted products in the crude reaction mixture.
References
- Nemecková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210–236. [Link]
- Nemecková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthetic, Acid-Base, XRD-analytical, FT-IR, FT-Raman Spectral and Quantum Chemical Study.
- Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University. [Link]
- Wikipedia. (n.d.). Menshutkin reaction. Wikipedia. [Link]
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
- de Souza, A. C. C., et al. (2021).
- Rana, S., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 38(25), 4978-4984. [Link]
- Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- Repine, J. T., et al. (2007). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of PharmTech Research, 2(4), 2265-2273. [Link]
- Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
- Landolsi, K., & Abid, Y. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
- Abraham, M. H., et al. (1990). One Century of Physical Organic Chemistry: The Menshutkin Reaction. Journal of the Chemical Society, Perkin Transactions 2, (8), 1375-1381. [Link]
- Valiyev, F. A., et al. (2001). Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. Journal of the American Chemical Society, 123(48), 11990–11999. [Link]
- Cybulski, M., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365. [Link]
- Movassaghi, M., & Schmidt, M. A. (2005). Regioselective N-Acylation of 3-Arylmethylpiperazine-2,5-diones: Short Synthesis of (−)-Glyantrypine and (−)-Fumiquinazoline F. Angewandte Chemie International Edition, 44(11), 1671-1674. [Link]
- Reddit. (2024). Kinetic vs Thermodynamic "control" and "product".
- Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1983–1994. [Link]
- National Center for Biotechnology Information. (n.d.). 1,4-Dimethylpiperazine.
- Abid, Y., et al. (2024). 1,4-Dimethylpiperazine-2,3-dione.
- Bérubé, C., et al. (2009). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron, 65(49), 10178-10185. [Link]
- God-Chaux, A. P. III, & Hinkamp, J. B. (1958). U.S. Patent No. 2,861,994. U.S.
- Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
- Godfrey, N. B., & Stougas, C. G. (1976). U.S. Patent No. 3,948,900. U.S.
- Zaitsev, A. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(20), 10335. [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(42), 14041-14049. [Link]
- Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE (DMP).
- Zentiva, k.s. (2010). Patent No. EP2184268A1.
- Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1983–1994. [Link]
- Smith, A. B. III, et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1036–1047. [Link]
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. is.muni.cz [is.muni.cz]
- 8. researchgate.net [researchgate.net]
- 9. jgtps.com [jgtps.com]
- 10. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]
Application Note: Strategic Incorporation of (S)-1,3-Dimethylpiperazine for the Enantioselective Synthesis of CGRP Receptor Antagonists
Abstract
The blockade of the calcitonin gene-related peptide (CGRP) receptor has emerged as a clinically validated and highly effective strategy for the treatment of migraine.[1] This has led to the development of a new class of oral therapeutics known as "gepants." A critical feature in the molecular architecture of these antagonists is the presence of stereochemically defined heterocyclic scaffolds, which are essential for achieving high potency and selectivity. This application note provides a detailed guide on the strategic use of (S)-1,3-Dimethylpiperazine, a chiral building block, in the synthesis of novel CGRP receptor antagonists. We present the scientific rationale for its use, focusing on the importance of stereochemistry in drug-receptor interactions, and provide a detailed, field-proven protocol for its incorporation via amide bond formation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics targeting the CGRP pathway.
Introduction: CGRP and the New Era of Migraine Treatment
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms.[2] For decades, treatment options were limited, but a deeper understanding of migraine pathophysiology has revolutionized the field. A key breakthrough was the identification of calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide, as a central mediator in the disease process.[1][3] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to the sensation of pain.[3][4]
This discovery paved the way for the development of CGRP receptor antagonists, or "gepants," a class of small molecules designed to block the CGRP receptor and interrupt this signaling cascade.[5] Clinical trials have demonstrated that these agents offer efficacy comparable to standard treatments like triptans but with a potentially more favorable cardiovascular safety profile.[1][6] The success of drugs like ubrogepant, rimegepant, and atogepant has solidified CGRP antagonism as a cornerstone of modern migraine therapy.[5]
The Critical Role of Chirality: Why this compound?
In medicinal chemistry, the three-dimensional arrangement of atoms (stereochemistry) is paramount. Chiral molecules and their mirror images (enantiomers) often exhibit vastly different pharmacological activities because biological targets, such as receptors and enzymes, are themselves chiral.[7] The introduction of chiral centers into a drug candidate can significantly enhance potency, improve selectivity for the target receptor over off-targets, and optimize pharmacokinetic properties.[8][9]
The piperazine ring is a "privileged scaffold" in drug discovery, frequently used to tune a molecule's properties, including solubility and oral bioavailability.[10][11][12] By substituting the piperazine ring, particularly with chiral groups, chemists can create rigid, three-dimensionally complex structures that can be precisely oriented within a receptor's binding pocket.
This compound offers two key advantages in the context of CGRP antagonist design:
-
Stereodefined Conformation: The (S) configuration at the C3 position, along with the methyl group at C1, locks the piperazine ring into a preferred conformation. This pre-organization reduces the entropic penalty upon binding to the CGRP receptor, potentially leading to higher affinity.
-
Vectorial Orientation: The methyl groups act as stereochemical handles that can exploit specific hydrophobic pockets within the receptor, enhancing binding affinity and selectivity. The precise placement of these groups, dictated by the (S)-chirality, is crucial for optimal interaction.[7]
The diagram below illustrates the conceptual relationship between the chiral building block and the final antagonist, highlighting how the defined stereochemistry contributes to a precise fit with the CGRP receptor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. msd-life-science-foundation.or.jp [msd-life-science-foundation.or.jp]
- 3. Migraine and Its Treatment from the Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1,3-Dimethylpiperazine
Welcome to the technical support center for the synthesis of (S)-1,3-Dimethylpiperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable chiral scaffold. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights to help you optimize your experimental outcomes.
Introduction: The Challenge of Synthesizing Chiral Piperazines
This compound is a crucial building block in medicinal chemistry, valued for the unique three-dimensional architecture it imparts to pharmaceutical agents. However, its synthesis presents several challenges, primarily centered on achieving high yield while maintaining strict control over stereochemistry. Common hurdles include low yields during cyclization, formation of diastereomeric mixtures, and difficulties in the final N-alkylation step. This guide provides a structured approach to troubleshoot these issues, grounded in fundamental chemical principles.
A common and effective strategy for synthesizing chiral piperazines, including this compound, begins with readily available chiral starting materials, such as amino acids.[1] A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My yield is consistently low during the piperazine ring cyclization step. What are the likely causes and how can I fix it?
Low yield during the formation of the heterocyclic ring is a frequent issue. The root cause often lies in one of three areas: suboptimal reaction conditions, competing side reactions, or inefficient purification.
Causality and Troubleshooting Steps:
-
Incomplete Reaction: The cyclization may be an equilibrium process or simply slow.
-
Solution: Monitor the reaction progress meticulously using TLC or LCMS. If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure your starting materials are pure and anhydrous, as contaminants can inhibit the reaction.
-
-
Competing Side Reactions: The formation of linear polymers or alternative ring structures (e.g., five-membered rings) can significantly reduce the yield of the desired six-membered piperazine.
-
Solution: Employ high-dilution conditions. By slowly adding the acyclic precursor to a large volume of solvent, you can favor the intramolecular cyclization over intermolecular polymerization. This is a classic strategy for macrocyclization but is equally effective for medium-sized rings.
-
-
Steric Hindrance: The methyl group at the C3 position can sterically hinder the cyclization.
-
Solution: The choice of reagents is critical. For instance, in an aza-Michael addition approach, a highly reactive Michael acceptor is needed.[1] In an SN2 approach, ensure the leaving group on the electrophilic partner is excellent (e.g., triflate or tosylate).
-
-
Purification Loss: Chiral piperazines can be highly polar and may be lost during aqueous workups or adhere irreversibly to silica gel.
-
Solution: Minimize aqueous extractions if your product shows some water solubility. During chromatography, consider deactivating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking and improve recovery of basic amine products.
-
Q2: I'm observing significant formation of the undesired diastereomer. How can I improve the stereoselectivity of the reaction?
Maintaining stereochemical integrity is paramount. Diastereomer formation typically occurs if a new stereocenter is formed during cyclization or if the existing stereocenter at C3 is epimerized.
Causality and Troubleshooting Steps:
-
Epimerization of the C3 Stereocenter: Harsh reaction conditions (strong base or high temperatures) can lead to the deprotonation and reprotonation of the C-H bond at the stereocenter, causing racemization or epimerization.
-
Solution: Screen milder reaction conditions. Use a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of strong inorganic bases like hydroxides or alkoxides. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Lack of Stereocontrol in Cyclization: If the cyclization step itself creates a new stereocenter (unlikely in this specific target but relevant for other substituted piperazines), the transition state energetics will determine the diastereomeric ratio.
-
Solution: This requires a more fundamental change in strategy. Chiral auxiliaries or asymmetric catalysts are the gold standard for controlling the formation of new stereocenters.[2] Asymmetric lithiation-substitution methods have also proven highly effective for direct, stereocontrolled functionalization of the piperazine ring.[3]
-
Q3: The final N-methylation step is giving a low yield of the desired product along with several byproducts. What's going wrong?
The N-methylation of the piperazine nitrogen is often accomplished via reductive amination (e.g., the Eschweiler-Clarke reaction) or direct alkylation with an agent like methyl iodide. Both methods have potential pitfalls.
Causality and Troubleshooting Steps:
-
Over-alkylation (Quaternization): This is common when using reactive alkylating agents like methyl iodide. The newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt, which consumes the product and complicates purification.
-
Solution: Use stoichiometric control, adding no more than 1.0-1.1 equivalents of the alkylating agent. Add the reagent slowly at a low temperature (e.g., 0 °C) to control reactivity.
-
-
Di-methylation: If starting from a piperazine with two free NH groups, controlling mono-methylation is notoriously difficult.[4][5]
-
Solution: The most robust strategy is to use a mono-protected piperazine (e.g., N-Boc-3-methylpiperazine). Methylate the free nitrogen, then deprotect the Boc group to yield the N-H product, which can then be methylated in a separate step if the 1,3-isomer is the goal.
-
-
Poor Yield with Eschweiler-Clarke: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is generally high-yielding for N-methylation.[6] Low yields may indicate incomplete reaction or decomposition.
-
Solution: Ensure sufficient equivalents of both formaldehyde and formic acid are used (typically a slight excess of both). The reaction often requires heating to drive off CO2 and proceed to completion. Monitor the reaction for gas evolution to cease.
-
The following diagram outlines a troubleshooting workflow for low N-methylation yield.
Caption: Troubleshooting workflow for low N-methylation yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for an enantiopure synthesis of this compound?
Starting from a commercially available, enantiopure building block from the "chiral pool" is the most common and reliable strategy. (S)-Alanine is an excellent choice because it is inexpensive and provides the required C3 stereocenter directly.[7] The synthesis then involves converting the carboxylic acid and the primary amine of alanine into the functionalities needed to form the 1,2-diamine precursor for cyclization.[1]
Q2: How can I accurately determine the enantiomeric excess (ee) of my final product?
Standard analytical techniques like NMR and mass spectrometry will confirm the structure but cannot distinguish between enantiomers. To determine the enantiomeric excess, you must use a chiral analytical method.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.
-
NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to the NMR sample can cause the signals for the (R) and (S) enantiomers to resolve into separate peaks, allowing for integration and determination of the ee.
Q3: What are the advantages of using a protecting group strategy?
Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, offers superior control over selectivity.[4] In piperazine synthesis, a mono-Boc-protected piperazine allows you to perform chemistry exclusively at the free secondary amine. This prevents the common side reaction of di-substitution.[5] For example, you can N-alkylate the unprotected nitrogen, and then cleanly remove the Boc group in a subsequent step using an acid like trifluoroacetic acid (TFA). This modularity is essential for building complex molecules.
Q4: My final product is a viscous oil that is difficult to handle and purify. What can I do?
This is a very common issue with many small amine compounds.[8]
-
Salt Formation: The most effective strategy is often to convert the basic amine into a salt. Reacting the oily free-base with an acid like hydrochloric acid (often as a solution in ether or dioxane) or oxalic acid can produce a stable, crystalline solid. This solid is typically much easier to handle, purify by recrystallization, and store long-term. The free-base can be regenerated later by treatment with a base if needed.
-
Chromatography: If salt formation is not viable, flash chromatography on a different stationary phase, such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase), may provide better separation and recovery than standard silica gel.
Experimental Protocols & Data
Protocol: N-Methylation of (S)-3-Methylpiperazine via Eschweiler-Clarke Reaction
This protocol describes the methylation of the N1 position of (S)-3-methylpiperazine to yield this compound. This procedure is adapted from established methods for N-methylation of secondary amines.[6]
Materials:
-
(S)-3-Methylpiperazine (1.0 equiv)
-
Formic Acid (HCOOH), ~98% (3.0 equiv)
-
Formaldehyde (HCHO), 37% solution in H₂O (2.5 equiv)
-
Deionized Water
-
Sodium Hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-3-methylpiperazine.
-
Cool the flask in an ice-water bath (0 °C).
-
Slowly add formic acid to the flask with stirring.
-
After the addition of formic acid is complete, slowly add the formaldehyde solution.
-
Remove the ice bath and heat the reaction mixture to 90-100 °C using an oil bath.
-
Maintain heating and stirring for 4-6 hours. Monitor the reaction by observing the cessation of CO₂ gas evolution.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by adding solid NaOH pellets portion-wise until the pH is >12. Caution: This is highly exothermic. Perform this step in an ice bath.
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation if necessary.
Table 1: Comparison of N-Methylation Conditions
| Parameter | Method 1: Eschweiler-Clarke | Method 2: Methyl Iodide |
| Reagents | Formaldehyde, Formic Acid | Methyl Iodide, K₂CO₃ |
| Solvent | None (or Water) | Acetonitrile or DMF |
| Temperature | 90-100 °C | 0 °C to Room Temp |
| Typical Yield | High (>90%) | Moderate to High (70-95%) |
| Key Byproduct | Minimal | Quaternary Ammonium Salt |
| Advantages | Inexpensive, high atom economy, robust | Milder temperature conditions |
| Disadvantages | High temperature required, CO₂ evolution | Risk of over-alkylation, MeI is toxic |
References
- Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Synthesis of Piperazine-Containing Natural Products.
- Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. A. (2019). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2019(4), M1093. [Link]
- D'Cunha, R., & D'Souza, L. (2021).
- Krátký, M., Stýskala, J., & Cankař, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]
- Guchhait, G., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(18), 5649. [Link]
- Sergeev, D. S., et al. (2021). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 13(3), 220-232. [Link]
- Sharma, P., et al. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 12(48), 9929-9934. [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 676-684. [Link]
- ResearchGate. (n.d.).
- Wolfe, J. P., & Rossi, M. A. (2007). Asymmetric Synthesis of Chiral Piperazines. Synlett, 2007(18), 2933-2937. [Link]
- Reddit. (2022).
- Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]
Sources
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Overcoming Low Yield in Piperazine Derivative Synthesis
Welcome to the technical support center for piperazine derivative synthesis. As a ubiquitous scaffold in medicinal chemistry, the piperazine core is central to the development of numerous pharmaceuticals.[1][2][3] However, its symmetrical nature and the reactivity of its dual nitrogen atoms present unique synthetic challenges, often leading to low yields and complex purification hurdles.[1][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, offering practical, in-depth solutions grounded in chemical principles.
Troubleshooting Guides & FAQs
This section directly addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable protocols.
Issue 1: Low Yield of Mono-Substituted Piperazine & Formation of Di-Substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: This is one of the most common challenges in piperazine chemistry, stemming from the comparable nucleophilicity of the second nitrogen atom after the first substitution.[1][5][6] To drive the reaction towards mono-substitution, several strategies can be employed.
Causality & Strategic Solutions:
-
Statistical Control (Stoichiometry): By using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile, the probability of the electrophile reacting with an unsubstituted piperazine molecule is significantly higher than with a mono-substituted one.[5][6][7]
-
Reactivity Attenuation:
-
Slow Addition: A controlled, slow addition of the alkylating or arylating agent, especially at reduced temperatures, can maintain a low concentration of the electrophile, thereby favoring the more statistically abundant unsubstituted piperazine.[5][7]
-
Protonation: Utilizing a mono-protonated piperazine salt can effectively "protect" one nitrogen, reducing its nucleophilicity and suppressing the formation of di-substituted products.[6][8] This can be achieved by using piperazine monohydrochloride or by forming the monoacetate in situ.[8]
-
-
Orthogonal Protection: The most robust method for ensuring mono-substitution is the use of a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[1][4] This strategy chemically blocks one nitrogen, directing the reaction exclusively to the unprotected site. The protecting group is then removed in a subsequent step.[4][5]
Data Presentation: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Piperazine : Electrophile) | Expected Mono-substituted Product Yield (%) | Expected Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace/None |
Note: These are generalized yields and will vary based on the specific electrophile and reaction conditions.[6]
Experimental Protocol: Mono-N-alkylation using Excess Piperazine
Objective: To selectively synthesize a mono-N-alkylated piperazine by leveraging a stoichiometric excess of the piperazine starting material.
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl Halide (e.g., Benzyl Bromide) (1 mmol, 1 eq.)
-
Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)
-
Acetonitrile (ACN) (20 mL)
Procedure:
-
To a round-bottom flask, add piperazine (10 eq.) and potassium carbonate (2 eq.).
-
Add acetonitrile and stir the suspension.
-
Slowly add the alkyl halide (1 eq.) to the mixture at room temperature, ideally using a syringe pump over 30-60 minutes.[7][9]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the mono-alkylated product.[6]
Logical Relationship: Troubleshooting Low Mono-substitution Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 2: Low Yield in N-Aryl Piperazine Synthesis (Buchwald-Hartwig Amination)
Question: I am consistently observing low yields in my Buchwald-Hartwig amination reaction to synthesize N-aryl piperazines. What are the potential causes and how can I optimize the reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[2][10][11] Low yields often point to catalyst deactivation, suboptimal reaction conditions, or steric/electronic mismatch between coupling partners.[5][6]
Causality & Strategic Solutions:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical and must be matched to the aryl halide.[5] Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required, especially for less reactive aryl chlorides.[5][12] The palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) also plays a role. Using air- and moisture-stable pre-catalysts can improve reproducibility.[13][14]
-
Base Selection: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[11][14] The strength of the base can influence reaction temperature; stronger bases may allow for lower temperatures, which can reduce side reactions like dehalogenation.[12]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene and dioxane are common choices.[14]
-
Reaction Conditions: Reactions must be run under a strictly inert atmosphere (Nitrogen or Argon).[14] Temperature is also a key parameter; typically, reactions are heated between 80-110 °C.[5][14]
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine
Objective: To synthesize an N-aryl-N'-Boc-piperazine via palladium-catalyzed cross-coupling.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq.)
-
N-Boc-piperazine (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq.)
-
Anhydrous, Degassed Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in toluene.
-
Add the anhydrous toluene to the Schlenk tube via syringe, followed by the catalyst/ligand solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[14]
Issue 3: Low Yield in Reductive Amination
Question: My reductive amination reaction to produce an N-alkyl piperazine is giving a low yield. What are the common pitfalls?
Answer: Reductive amination is a versatile method for N-alkylation that avoids the over-alkylation issues seen with alkyl halides.[15][16] Low yields can result from incomplete iminium ion formation, improper choice of reducing agent, or side reactions.
Causality & Strategic Solutions:
-
Imine/Iminium Ion Formation: This step is often the bottleneck. It is an equilibrium process and can be driven forward by removing the water byproduct (e.g., using molecular sieves) or by using a suitable acid catalyst (like acetic acid) to protonate the carbonyl, making it more electrophilic.[15]
-
Reducing Agent Selection: The reducing agent must be selective for the imine/iminium ion over the starting carbonyl compound.[15][17]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild, tolerant of many functional groups, and effective in a one-pot procedure without the need for pH control.[15][17]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. It works best at a slightly acidic pH (5-6) to favor reduction of the iminium ion.
-
-
Starting Material Form: If using a piperazine salt (e.g., dihydrochloride), a base must be added to liberate the free amine for the initial nucleophilic attack on the carbonyl.[15]
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
Objective: To synthesize an N-alkylated piperazine from a carbonyl compound and piperazine in a one-pot reaction.
Materials:
-
Piperazine (or mono-protected piperazine) (1.1 eq.)
-
Aldehyde or Ketone (1.0 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
Dissolve the piperazine derivative and the carbonyl compound in DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.[15]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying piperazine-containing compounds?
A1: The main challenges stem from the physicochemical properties of the piperazine moiety.[18] These include:
-
High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, which can lead to poor retention and peak tailing in reverse-phase HPLC and strong, irreversible binding to silica gel in normal-phase chromatography.[18]
-
Water Solubility: Many simple piperazine derivatives are highly soluble in water, making extraction from aqueous workups difficult and resulting in yield loss.
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture, complicating handling and accurate weighing.[18]
Q2: How can I improve the chromatographic purification of my basic piperazine derivative?
A2: For column chromatography on silica gel, adding a small amount of a basic modifier to the eluent system, such as triethylamine (0.5-1% v/v) or ammonium hydroxide, can significantly improve peak shape and recovery by neutralizing acidic sites on the silica surface.[18] For reverse-phase HPLC, using a mobile phase additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the amine and minimizing interactions with residual silanols on the stationary phase.
Q3: Is it always necessary to use a protecting group for mono-functionalization?
A3: While using a protecting group is the most reliable method for achieving high selectivity, it is not always necessary and adds extra steps to the synthesis.[1][4] For many applications, especially on a larger scale, controlling stoichiometry (large excess of piperazine) or using the protonation strategy can be more atom-economical and cost-effective, though it may require more careful optimization and purification.[1][6]
Visualization: Synthetic Strategy Decision Workflow
Caption: Decision workflow for choosing a mono-substitution strategy.
References
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Morren, H. G., et al. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.
- Janeba, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- BenchChem. (2025).
- Van der Jeught, K., & Van Brabandt, W. (2012). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis.
- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
- Sletten, E. T., & D'Amato, E. M. (2021).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (2025).
- Mishra, V., et al. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Li, W., & D. K. Le, T. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
- Alonso, I., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics.
- Bruneau, A., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- Reddit. (2023).
- BenchChem. (2025).
- Martin, L. R. (1959). Purification of piperazine. U.S.
- Iqbal, M. A., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Nuel, D., et al. (1995). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Journal of Organometallic Chemistry.
- Janeba, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Goddu, R. C. (1969). Recovery and purification of piperazine. U.S.
- Wikipedia. (2024).
- ResearchGate. (2017).
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Kant, R., & Maji, S. (2021).
- Gupte, R. D., et al. (2003). Method for the preparation of piperazine and its derivatives. U.S.
- Asif, M. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Enantioselectivity with Chiral Piperazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing enantioselective reactions using chiral piperazine catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The piperazine scaffold offers a rigid, C2-symmetric framework that is highly effective in various asymmetric transformations, yet achieving optimal enantioselectivity requires careful attention to detail.[1] This resource provides a structured approach to identifying and resolving issues encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
Low enantiomeric excess (ee) is the most frequent challenge in developing asymmetric methodologies. The following table outlines common problems, their probable causes, and actionable solutions grounded in chemical principles.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Enantioselectivity (ee < 20%) | 1. Catalyst Integrity: The catalyst may be racemic, impure, or degraded. Chiral piperazines can be sensitive to air and moisture, leading to decomposition or formation of inactive species.[2] | Solution 1: Verify the enantiopurity of your catalyst using chiral HPLC or NMR with a chiral solvating agent. Synthesize a fresh batch or purify the existing stock via recrystallization or chromatography.[3][4] Always handle and store chiral amine catalysts under an inert atmosphere (Argon or Nitrogen) and use anhydrous solvents. |
| 2. Incorrect Reaction Mechanism: The desired catalytic cycle (e.g., enamine or iminium ion formation) is not operating. This can be due to catalyst poisoning or unfavorable reaction kinetics. | Solution 2: Confirm that your substrate is suitable for the chosen catalyst type. For enamine catalysis, an aldehyde or ketone substrate is required.[1] Acidic or basic impurities in the substrate or solvent can protonate/deprotonate the catalyst, disrupting the cycle. Purify all reagents and use freshly distilled, anhydrous solvents. | |
| Moderate but Suboptimal Enantioselectivity (20% < ee < 80%) | 1. Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role in the stereochemical outcome by influencing the transition state energies of the competing diastereomeric pathways.[5] | Solution 1: • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Perform a temperature screen (e.g., 25°C, 0°C, -20°C, -40°C). • Solvent: The solvent's polarity and coordinating ability can stabilize or destabilize the transition state assembly.[5][6][7] Screen a range of solvents (e.g., Toluene, CH2Cl2, THF, Hexane, CH3CN). Non-polar solvents often give higher ee in piperazine-catalyzed reactions.[6] |
| 2. Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired catalytic pathway, effectively "diluting" the enantiomeric excess of the product. | Solution 2: Run a control reaction without the chiral catalyst to quantify the rate of the background reaction. If it is significant, lowering the reaction temperature or concentration can often slow the uncatalyzed pathway more than the catalyzed one, improving the overall ee. | |
| Inconsistent or Irreproducible Results | 1. Atmospheric Contaminants: Trace amounts of water or carbon dioxide can react with the amine catalyst, altering its structure and catalytic activity. | Solution 1: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Use freshly distilled anhydrous solvents and ensure all glassware is oven-dried before use. |
| 2. Reagent Purity: Impurities in the starting materials or solvents can act as inhibitors or competing reactants. | Solution 2: Purify all starting materials immediately before use (e.g., distill aldehydes, recrystallize solid reagents). Filter solvents through activated alumina to remove trace water and peroxides. | |
| 3. Inaccurate Analytical Method: The method used to determine ee% may not be properly validated, leading to erroneous conclusions. | Solution 3: Validate your analytical method (Chiral HPLC, GC, or SFC).[8][9] Always run a racemic standard (synthesized using a non-chiral base like piperazine itself) to confirm that you are separating the two enantiomers and to identify their peak order.[6] | |
| Low Chemical Yield but High Enantioselectivity | 1. Catalyst Deactivation: The catalyst may be highly selective but unstable under the reaction conditions, leading to low turnover numbers. | Solution 1: Consider a higher catalyst loading (e.g., increase from 10 mol% to 20 mol%).[6] If the reaction stalls, it may indicate catalyst death. Investigate potential degradation pathways; for instance, some N-substituted piperazines can undergo ring-fragmentation.[10] |
| 2. Poor Substrate Reactivity: The reaction may be inherently slow at the temperature required for high enantioselectivity. | Solution 2: If lowering the temperature for high ee significantly reduces the yield, find a balance. Alternatively, increasing the concentration of the reactants may improve the reaction rate without compromising selectivity. |
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving issues with enantioselectivity.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: How do chiral piperazines induce enantioselectivity?
A: Chiral piperazines, particularly C2-symmetric variants, typically function as organocatalysts by forming transient chiral intermediates with the substrate.[1] In reactions involving aldehydes or ketones, the piperazine forms a chiral enamine or iminium ion. The stereocenters on the piperazine backbone create a sterically defined chiral environment, forcing the electrophile to approach from one specific face, thus leading to the preferential formation of one enantiomer.[1] The rigidity of the piperazine ring is crucial for effectively transmitting this stereochemical information.
Caption: Simplified mechanism of enamine catalysis using a chiral piperazine.
Q2: My enantioselectivity is high, but the diastereoselectivity is low in a Michael addition. How can I improve the dr?
A: Diastereoselectivity in reactions like the Michael addition is also determined by the transition state geometry. Often, the factors that control enantioselectivity and diastereoselectivity are linked but not identical. Changes in the solvent or the steric bulk of the catalyst or substrate can influence which diastereomeric transition state is favored. For example, in the addition of aldehydes to nitroalkenes, large variations in diastereoselectivity have been observed with changes in solvent.[6] A systematic screening of solvents is the first recommended step. Additionally, modifying the substituents on the piperazine catalyst can alter the steric environment and may improve the diastereomeric ratio (dr).
Q3: How critical is the purity of the chiral piperazine catalyst?
A: It is absolutely critical. Even small amounts of impurities can have a significant negative impact. Achiral amine impurities can catalyze a competing, non-selective background reaction, which directly lowers the measured ee. Water or acidic impurities can protonate the catalyst, rendering it inactive. Furthermore, if the catalyst itself is not enantiopure (ee < 99%), the maximum achievable ee in the product will be limited by the catalyst's enantiopurity.
Q4: What are the best practices for synthesizing and storing chiral piperazine catalysts?
A: Chiral piperazines are often synthesized from amino acid precursors to ensure high enantiopurity.[3] The final reduction step (e.g., from a diketopiperazine) must be handled carefully to avoid racemization. After synthesis, purification by recrystallization or column chromatography is essential. For storage, solid piperazines should be stored in a desiccator under an inert atmosphere, away from light. Solutions of the catalyst should be prepared using anhydrous solvents and stored under argon or nitrogen in sealed vials, preferably in a freezer to minimize degradation.[2][11]
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from established procedures for piperazine-catalyzed conjugate additions and serves as a representative workflow.[6]
Materials:
-
(2S,5S)-2,5-dibenzylpiperazine (Catalyst, 0.1 equiv, 10 mol%)
-
trans-β-nitrostyrene (1.0 equiv)
-
Propanal (2.0 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Oven-dried glassware, magnetic stirrer, inert atmosphere setup (Argon/Nitrogen)
Procedure:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (2S,5S)-2,5-dibenzylpiperazine (e.g., 26.6 mg, 0.1 mmol).
-
Seal the flask with a septum and purge with argon for 5 minutes.
-
Add trans-β-nitrostyrene (e.g., 149.1 mg, 1.0 mmol) to the flask.
-
Using a syringe, add anhydrous CH2Cl2 (e.g., 2.0 mL) to dissolve the solids.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Slowly add propanal (e.g., 116.2 mg or ~145 µL, 2.0 mmol) to the stirred solution via syringe over 5 minutes.
-
Allow the reaction to stir at 0°C for the specified time (monitor by TLC, typically 12-24 hours).
-
Upon completion, quench the reaction by adding 2 mL of 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired γ-nitroaldehyde.
-
Determine the yield, diastereomeric ratio (by 1H NMR of the crude product), and enantiomeric excess (by chiral HPLC/SFC analysis).[6]
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Objective: To accurately quantify the ratio of enantiomers in the purified product.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H). The choice of column is crucial and often requires screening.[8][9]
-
HPLC-grade solvents (e.g., Hexane, Isopropanol).
-
Racemic standard of the product.
Procedure:
-
Preparation of Racemic Standard: Synthesize a small amount of the product using a non-chiral catalyst (e.g., piperazine or triethylamine) to obtain a 50:50 mixture of enantiomers. This is essential for peak identification and resolution validation.[6]
-
Sample Preparation: Prepare a dilute solution of your purified product (e.g., ~1 mg/mL) in the mobile phase. Prepare a similar concentration of the racemic standard.
-
Method Development:
-
Inject the racemic standard onto the chiral column.
-
Start with a typical mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.
-
Monitor the separation at a suitable wavelength (e.g., 254 nm).
-
If the peaks are not resolved, adjust the ratio of the mobile phase (e.g., to 95:5 or 80:20 Hexane:Isopropanol). The goal is to achieve baseline separation (Resolution > 1.5).
-
-
Analysis:
-
Once an optimal method is found, inject your enantioenriched sample.
-
Integrate the peak areas for the two enantiomers (Area1 and Area2).
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: % ee = [ |Area(major) - Area(minor)| / (Area(major) + Area(minor)) ] * 100 [12]
-
References
- How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A.
- Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. Borzuya university.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.
- Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
- Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. Chirality.
- Thermal degradation of piperazine and its structural analogs. ResearchGate.
- What is the degradation temperature of Piperazine (solid)? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. | Semantic Scholar [semanticscholar.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uma.es [uma.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
Technical Support Center: Troubleshooting Side Reactions in Asymmetric Synthesis with Piperazine Auxiliaries
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. Piperazine-based chiral auxiliaries are powerful tools in asymmetric synthesis, prized for their rigid conformational structure and the ability to induce high stereoselectivity. However, the presence of two nitrogen atoms introduces unique challenges that can lead to complex side reactions, impacting yield, purity, and stereochemical integrity.
This guide provides in-depth troubleshooting strategies and detailed protocols to help you navigate and overcome the most common experimental hurdles. Our approach is built on explaining the causal mechanisms behind these side reactions, enabling you to make informed, proactive decisions in your synthetic planning.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Issue 1: Poor Control of N-Alkylation (Di-substitution vs. Mono-substitution)
Question: I am attempting a mono-alkylation on my piperazine auxiliary, but I'm consistently isolating significant amounts of the di-alkylated product, and my yield of the desired mono-alkylated product is low. What's going wrong?
Core Problem: The two nitrogen atoms in the piperazine ring have similar nucleophilicity. Once the first nitrogen is alkylated, the second nitrogen often remains sufficiently nucleophilic to react with the alkylating agent, leading to a mixture of products.[1][2]
Causality & Troubleshooting Strategies:
-
Stoichiometric Imbalance: The most direct cause of di-alkylation is an unfavorable ratio of the piperazine auxiliary to the electrophile (alkylating agent).[1]
-
Solution: Employ a large excess of the piperazine starting material (typically 5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[1] See Protocol 1 for a detailed methodology.
-
-
High Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and elevated reaction temperatures increase the rate of the second alkylation.[1]
-
Solution A (Temperature Control): Lowering the reaction temperature (e.g., to 0 °C or below) can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]
-
Solution B (Slow Addition): Add the alkylating agent dropwise over an extended period using a syringe pump. This maintains a low instantaneous concentration of the electrophile, further favoring mono-alkylation.[1]
-
-
Uncontrolled Reactivity (Protecting Group Strategy): For syntheses requiring high purity and control, the most robust strategy is to temporarily block one nitrogen atom.
-
Solution: Install a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogens. This ensures that alkylation can only occur at the unprotected nitrogen. The Boc group can be reliably removed later under acidic conditions.[3]
-
Data Summary: Effect of Stoichiometry on Mono-alkylation
| Piperazine Equivalents | Alkylating Agent Equivalents | Typical Mono-Product % | Typical Di-Product % |
| 1.1 | 1.0 | 40-50% | 30-40% |
| 3.0 | 1.0 | 70-80% | 10-15% |
| 5.0 | 1.0 | 85-95% | <5% |
| 10.0 | 1.0 | >95% | <2% |
Note: Ratios are illustrative and can vary based on substrate and reaction conditions.
Workflow Diagram: Competing N-Alkylation Pathways This diagram illustrates how the reaction can diverge to form undesired di-substituted products and how using a protecting group strategy enforces the desired mono-alkylation pathway.
Caption: Mono- vs. Di-alkylation pathways.
Issue 2: Loss of Stereochemical Integrity (Low ee/de or Racemization)
Question: My reaction is producing the correct product, but the diastereomeric or enantiomeric excess is much lower than expected. In some cases, I'm getting a nearly racemic mixture. Why is this happening?
Core Problem: The stereocenter alpha (α) to a nitrogen atom in the piperazine ring is susceptible to epimerization, especially under basic conditions. This process involves the removal and re-addition of the α-proton, which scrambles the stereochemistry.[4][5]
Causality & Troubleshooting Strategies:
-
Enolate/Imine Formation: Strong bases can deprotonate the α-carbon, forming a planar enolate (if a carbonyl is present) or a related intermediate. Reprotonation can then occur from either face, leading to racemization.[5]
-
Solution A (Base Selection): Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). Use precisely one equivalent of the base to ensure complete enolate formation without leaving excess base to catalyze side reactions.
-
Solution B (Temperature Control): Perform the deprotonation and subsequent alkylation at very low temperatures (e.g., -78 °C). This drastically reduces the rate of epimerization and other side reactions.
-
-
Radical Pathways: In some cases, particularly under photoredox conditions, epimerization can proceed through a radical-mediated hydrogen atom transfer (HAT) pathway, which can also erode stereochemical purity.[4]
-
Solution: If using photocatalysis, carefully screen radical initiators and HAT catalysts. Ensure the reaction is shielded from ambient light unless photochemistry is intended.
-
-
Electrophile and N-Substituent Effects: Mechanistic studies have shown that the nature of the electrophile and the substituent on the distal nitrogen can unexpectedly influence the reaction's stereoselectivity and yield.[6][7]
-
Solution: If low selectivity persists, screen different electrophiles (if possible within the synthetic plan). Consider modifying the distal N-substituent to a bulkier group (e.g., from methyl to α-methylbenzyl), which can enhance facial shielding and prevent unwanted side reactions.[8]
-
Workflow Diagram: Minimizing Epimerization This workflow outlines the critical decision points and experimental steps for preserving stereochemical integrity during the α-functionalization of a piperazine auxiliary.
Caption: Workflow for stereoretentive alkylation.
Issue 3: Low Yields Due to Ring Fragmentation or Degradation
Question: I am performing a lithiation-trapping reaction on my N-Boc piperazine auxiliary. My yields are poor, and I'm isolating unidentifiable, lower molecular weight byproducts. What could be causing this?
Core Problem: Lithiated piperazine intermediates can be unstable and undergo ring-fragmentation, especially with prolonged reaction times or less-than-optimal substitution patterns.[6][9] This is a known side reaction when using potent organolithium bases.[7]
Causality & Troubleshooting Strategies:
-
Intermediate Instability: The α-lithiated N-Boc piperazine can fragment over time.
-
Solution A (Minimize Reaction Time): The time between lithiation (addition of s-BuLi) and trapping (addition of the electrophile) is critical. Perform optimization studies to find the shortest effective lithiation time. In situ IR spectroscopy can be used to monitor the formation of the lithiated intermediate and determine the optimal point to add the electrophile.[6]
-
Solution B (Steric Hindrance): The stability of the lithiated intermediate can be improved by using a sterically bulky group on the distal nitrogen (N'). This can sterically disfavor the fragmentation pathway.[6]
-
-
Oxidative Degradation: Piperazine rings can be susceptible to oxidation, especially if trace oxygen is present or if certain reagents are used. This can lead to a complex mixture of degradation products, including piperazinones and ethylenediamine derivatives.[10]
-
Solution: Ensure all reactions are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents. If oxidation is suspected, consider degassing the solvent before use.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is di-alkylation such a persistent problem with piperazine, and what is the single most effective method to prevent it? Di-alkylation is persistent because the two nitrogen atoms have comparable basicity and nucleophilicity.[1] While strategies like using excess piperazine or slow reagent addition are effective, the single most reliable and broadly applicable method is to use an orthogonal protecting group strategy.[3][10] Protecting one nitrogen with a Boc group physically prevents the second alkylation, allowing for clean, selective functionalization of the free nitrogen.
Q2: Under what conditions is epimerization most likely to occur? Epimerization is most likely under basic conditions, especially with strong, non-hindered bases or when using elevated temperatures. The risk increases if the stereocenter is adjacent to a carbonyl group (e.g., in a piperazin-2-one), which further acidifies the α-proton and facilitates enolate formation. Prolonged exposure to basic conditions at any step, including work-up, can contribute to loss of stereochemical purity.
Q3: How does the choice of N-substituent on the piperazine auxiliary affect side reactions? The N-substituent plays a critical role in both stereocontrol and stability. A bulky N-substituent (like an α-methylbenzyl group) can act as a "chiral auxiliary" itself, directing the approach of incoming reagents to one face of the molecule, thereby enhancing diastereoselectivity.[8] Furthermore, bulky groups can sterically hinder side reactions like ring fragmentation of lithiated intermediates.[6]
Q4: What are the best practices for cleavage of piperazine auxiliaries to avoid side reactions? Cleavage typically involves removing the group that tethers the auxiliary to the main molecule, often an amide bond. The most common side reaction during the cleavage of protecting groups like Boc is unwanted alkylation of the product by the released cation (e.g., tert-butyl cation).
-
Best Practice: Use a "scavenger" in your cleavage cocktail. For acidic deprotection of a Boc group with TFA or HCl, adding a scavenger like triisopropylsilane (TIS) or water is crucial.[4] These scavengers are nucleophilic and will trap the reactive tert-butyl cation, preventing it from alkylating your desired product or other sensitive functional groups.[4]
Section 3: Key Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using Stoichiometric Control
This protocol is designed to favor mono-alkylation by using a large excess of piperazine.[1]
-
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve piperazine (10 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the alkylating agent (1 eq.), dissolved in a small amount of DCM, dropwise to the piperazine solution over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to separate the desired mono-alkylated product from excess piperazine and any di-alkylated byproduct.
-
Protocol 2: Acidic Cleavage of an N-Boc Protecting Group with Scavengers
This protocol describes the safe and efficient removal of a Boc group while preventing side reactions.[4]
-
Materials:
-
N-Boc protected piperazine derivative (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Saturated sodium bicarbonate solution
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
Dissolve the N-Boc-piperazine substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare the deprotection cocktail: a solution of 25-50% TFA in DCM.
-
Slowly add the TFA solution to the substrate mixture.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Work-up A (Precipitation): Add cold diethyl ether to the residue to precipitate the product as its trifluoroacetate salt. Collect the solid by filtration and wash with cold ether.
-
Work-up B (Extraction): Dissolve the crude salt in water and carefully basify with saturated sodium bicarbonate solution or 1M NaOH until the pH is >9. Extract the free amine product with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers and concentrate to yield the final product.
-
References
- Packer, L. (Ed.). (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. ScienceDirect. [Link]
- Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Researcher.Life. [Link]
- Patora-Komisarska, K., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
- Della Sala, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Fernandes, J. P. d. S. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- L. Packer (Ed.). (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Piperazines | Ambeed [ambeed.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. jgtps.com [jgtps.com]
Technical Support Center: Troubleshooting Chiral Piperazine Compound Purification
Welcome to the Technical Support Center for Chiral Piperazine Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating chiral piperazine compounds. Piperazine moieties are prevalent in active pharmaceutical ingredients (APIs), making their enantiomeric purity a critical parameter for safety and efficacy.
This resource provides in-depth, experience-driven troubleshooting guides and FAQs to address specific issues encountered during experimental work. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions and optimize your purification strategy.
Section 1: Foundational Challenges & Strategic Planning
Frequently Asked Questions (FAQs)
Q1: What makes chiral piperazine compounds particularly difficult to purify?
A1: The purification challenges stem from the inherent physicochemical properties of the piperazine ring.[1]
-
High Basicity & Polarity: Piperazine is a diprotic base with two nitrogen atoms, making it highly polar and basic.[1][2] This can lead to strong interactions with acidic silica gel in normal-phase chromatography, causing severe peak tailing and poor resolution.[3]
-
Conformational Flexibility: The piperazine ring exists in a dynamic equilibrium of chair and boat conformations. This flexibility can interfere with the stable, three-point interactions required for effective chiral recognition on a chiral stationary phase (CSP), leading to poor or no separation.
-
Hygroscopicity: Piperazine and many of its derivatives are hygroscopic, which can affect sample integrity, weighing accuracy, and the reproducibility of chromatographic and crystallization experiments.[1]
Q2: I have a new racemic piperazine derivative. Should I start with chiral chromatography or diastereomeric salt crystallization?
A2: The choice depends on scale, available resources, and the properties of your compound. A decision-making workflow can help guide your strategy. For small-scale analytical or preparative work (<1 g), chiral chromatography (HPLC or SFC) is often the fastest approach. For larger-scale industrial applications, diastereomeric salt resolution is frequently more cost-effective, provided a suitable resolving agent and crystallization conditions can be found.[][5]
Diagram: Initial Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting an appropriate initial strategy for purifying a new chiral piperazine compound.
Sources
Technical Support Center: Diastereoselective Synthesis of Piperazine Derivatives
Welcome to the Technical Support Center for the diastereoselective synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled piperazine synthesis. The piperazine scaffold is a privileged structure in medicinal chemistry, and controlling its three-dimensional arrangement is often critical to pharmacological activity.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses common problems encountered during the diastereoselective synthesis of piperazine derivatives, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My reaction is producing a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors related to reaction kinetics, thermodynamics, and the specific reagents used.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in diastereoselective reactions.
-
Explanation: Many diastereoselective reactions have a low activation energy difference between the pathways leading to the desired and undesired diastereomers. Lowering the temperature can amplify this small energy difference, favoring the formation of the thermodynamically more stable transition state and, thus, the major diastereomer.
-
Recommendation: Attempt the reaction at a lower temperature. For instance, if the reaction is currently run at room temperature, try 0 °C or even -78 °C. It's crucial to monitor the reaction kinetics, as lower temperatures will slow down the reaction rate.
-
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.
-
Explanation: Solvents can stabilize or destabilize transition states through solvation effects. A solvent that preferentially solvates the transition state leading to the desired diastereomer can enhance selectivity.
-
Recommendation: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). For reactions involving metal catalysts, coordinating solvents might compete with the substrate for binding to the metal center, affecting selectivity.
-
-
Ineffective Chiral Auxiliary or Catalyst: The choice of chiral auxiliary or catalyst is paramount for inducing facial selectivity.[3]
-
Explanation: A chiral auxiliary works by creating a sterically hindered environment that directs the approach of a reagent to one face of the molecule. If the auxiliary is not well-suited for the substrate or reaction type, it will not effectively control the stereochemistry.
-
Recommendation:
-
Re-evaluate the Auxiliary: Consider using a different class of chiral auxiliary. For example, Evans' oxazolidinone auxiliaries are known for high diastereoselectivity in alkylation reactions.[3]
-
Catalyst Optimization: In catalytic asymmetric synthesis, the ligand on the metal center is critical. Experiment with different chiral ligands. For instance, in palladium-catalyzed hydroamination for the synthesis of 2,6-disubstituted piperazines, the choice of phosphine ligand can be crucial.[4]
-
-
-
Substrate Control Issues: The inherent stereochemistry of the starting materials may not be sufficient to direct the reaction as expected.
-
Explanation: While substrate-controlled diastereoselection can be effective, sometimes the existing chiral centers are too remote from the reacting center to exert significant influence.
-
Recommendation: It might be necessary to introduce a chiral auxiliary to override or enhance the substrate's inherent directing effect.
-
Question 2: I'm observing significant formation of side products. What are the likely culprits and solutions?
Answer: Side product formation can lead to low yields and complex purification. Identifying the nature of the impurities is the first step toward mitigation.
Possible Causes & Solutions:
-
Epimerization/Racemization: The chiral center may be labile under the reaction conditions.
-
Explanation: If a stereocenter has an acidic proton, the presence of a base can lead to its removal, forming a planar enolate, which can then be protonated from either face, leading to racemization or epimerization.[5] This is a known issue in couplings involving N-Boc-piperazine-C3-COOH.[5]
-
Recommendation:
-
Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).
-
Control Temperature: Perform the reaction at low temperatures to minimize the rate of epimerization.
-
Modern Coupling Reagents: For amide bond formations, use coupling reagents known to suppress racemization, such as HATU or COMU.[5]
-
-
-
Ring Fragmentation: For certain strategies, such as asymmetric lithiation of N-Boc piperazines, ring fragmentation can be a competing pathway.[6][7]
-
Over-alkylation or N-alkylation Issues: In syntheses involving multiple nitrogen atoms, controlling the site of functionalization can be challenging.
-
Explanation: The two nitrogen atoms in the piperazine ring have different nucleophilicities, which can be modulated by protecting groups. Without proper protection, mixtures of mono- and di-alkylated products, as well as regioisomers, can be formed.
-
Recommendation: Employ orthogonal protecting groups (e.g., Boc and Cbz) to differentiate the two nitrogens and allow for their selective functionalization.
-
Question 3: The purification of my diastereomers is proving to be very difficult. What strategies can I employ?
Answer: The separation of diastereomers can be challenging due to their similar physicochemical properties.
Possible Causes & Solutions:
-
Similar Polarity: Diastereomers often have very close Rf values on TLC, making chromatographic separation inefficient.
-
Explanation: Diastereomers are stereoisomers that are not mirror images. While they have different physical properties, these differences can be subtle.
-
Recommendation:
-
Optimize Chromatography: Systematically screen different solvent systems for column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. Consider using a high-performance flash chromatography system for better resolution.
-
Derivatization: Temporarily converting the diastereomeric mixture into derivatives can sometimes exaggerate the differences in their physical properties, making separation easier. After separation, the derivatives can be converted back to the desired products.
-
Crystallization: Fractional crystallization can be a powerful technique for separating diastereomers, especially on a larger scale. Experiment with different solvents to find one in which one diastereomer is significantly less soluble than the other.
-
-
-
High Polarity and Basicity of Piperazine Core: The basic nitrogen atoms in the piperazine ring can cause peak tailing on silica gel chromatography.[8]
-
Explanation: The basic nitrogens interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[8]
-
Recommendation: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%) or ammonia in methanol, to the eluent to suppress these interactions and improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the diastereomeric ratio of my product?
A1: Accurate determination of the d.r. is crucial for assessing the success of your synthesis. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): While primarily for enantiomeric excess, chiral HPLC can often separate diastereomers as well.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is often the most straightforward method. Protons that are diastereotopic will have different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio can be determined.
-
¹⁹F NMR can be very effective if a fluorine-containing group is present in the molecule, as it often provides baseline-resolved signals for each diastereomer.
-
-
Gas Chromatography (GC): For volatile piperazine derivatives, GC with a chiral column can also be used to separate and quantify diastereomers.[10]
Q2: What is the role of a chiral auxiliary in diastereoselective piperazine synthesis?
A2: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] It creates a chiral environment around the reaction center, forcing the incoming reagent to attack from a specific face, thereby leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved and can often be recovered.
Q3: When should I consider a catalytic asymmetric approach over a chiral auxiliary-based method?
A3: The choice between these two powerful strategies depends on several factors:
-
Atom Economy: Catalytic methods are generally more atom-economical as the chiral component is used in substoichiometric amounts.
-
Scalability: For large-scale synthesis, avoiding the introduction and removal of a stoichiometric auxiliary can be more efficient and cost-effective.
-
Development Time: Chiral auxiliary methods are often well-established and can sometimes be quicker to implement and optimize for a specific substrate. Catalytic methods may require more extensive screening of catalysts, ligands, and reaction conditions.
-
Substrate Scope: Some catalytic systems may have a broader substrate scope than a specific chiral auxiliary.
Experimental Protocols & Data
Protocol 1: General Procedure for a Diastereoselective Alkylation using an Evans' Auxiliary
-
Acylation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral oxazolidinone auxiliary (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes. Add the desired acyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then allow to warm to 0 °C for 30 minutes. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Alkylation: Dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 30 minutes to form the enolate. Add the alkyl halide (1.2 eq.) and stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for the carboxylic acid, LiBH₄ for the alcohol) to yield the chiral product.
Data Presentation: Impact of Solvent on Diastereoselectivity
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | 85:15 |
| Tetrahydrofuran (THF) | 7.6 | 92:8 |
| Dichloromethane (DCM) | 9.1 | 90:10 |
| Acetonitrile | 37.5 | 70:30 |
| This is example data and actual results will vary depending on the specific reaction. |
Visualizations
Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting decision tree for low diastereoselectivity.
Concept: Role of a Chiral Auxiliary
Caption: Conceptual workflow of a chiral auxiliary-mediated synthesis.
References
- O'Brien, P., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
- O'Brien, P., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate.
- UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Toste, F. D., et al. (2016). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. ACS Catalysis.
- O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics.
- Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal.
- Schafer, L. L., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. MedChemComm.
- Liu, W., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.
- Schafer, L. L., et al. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters.
- Van der Eycken, E., et al. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Google Patents. (1959). Purification of piperazine. Google Patents.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- Analytical Methods. (2011). Simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Royal Society of Chemistry.
- R Discovery. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery.
- ResearchGate. (2019). Failure attempts to the synthesis of 3-substituted piperazine-2-acetic acid esters. ResearchGate.
- Young, D. W., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- PubMed. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. PubMed.
- ResearchGate. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- ACS Publications. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.
- ResearchGate. (2023). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate.
Sources
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Buchwald-Hartwig Amination of Piperazines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of piperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. The N-aryl piperazine motif is a critical scaffold in numerous biologically active molecules and approved pharmaceuticals.[1][2] The Buchwald-Hartwig amination stands as a versatile and efficient method for synthesizing these structures.[1][3] However, catalyst deactivation can often lead to diminished yields and complex purification challenges.
This resource provides in-depth, experience-driven insights into common catalyst deactivation issues and offers structured troubleshooting guides to help you navigate these complexities and optimize your reactions.
Understanding the "Why": Common Catalyst Deactivation Pathways
Before diving into specific troubleshooting steps, it's crucial to understand the underlying reasons for catalyst deactivation. A stable and active catalyst is the cornerstone of a successful Buchwald-Hartwig amination. The catalytic cycle involves a delicate interplay of oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][5] Disruptions to this cycle can lead to inactive palladium species, bringing your reaction to a halt.
Key Deactivation Mechanisms:
-
Formation of Off-Cycle Palladium Dimers: Particularly with aryl iodides, the formation of unreactive palladium iodide-bridged dimers can occur, effectively removing the catalyst from the active cycle.[5] The choice of solvent can influence the solubility and precipitation of these species.[4]
-
Ligand Degradation or Dissociation: The phosphine ligands that are essential for stabilizing the palladium center and facilitating the catalytic steps can themselves be susceptible to degradation, especially at elevated temperatures. Ligand dissociation can lead to the formation of palladium black (aggregated, inactive Pd(0)), a common visual indicator of catalyst death.
-
Inhibition by Substrates or Products: Certain functional groups on the aryl halide or piperazine substrate can coordinate too strongly to the palladium center, inhibiting the binding of the desired reactants.[3] Similarly, the product itself can sometimes act as an inhibitor, slowing the reaction as it forms.
-
β-Hydride Elimination: This is a common side reaction that competes with the desired reductive elimination step.[6] It leads to the formation of a hydrodehalogenated arene and an enamine or imine derived from the piperazine, and an inactive palladium hydride species. The choice of a bulky ligand can sterically disfavor this pathway.[6]
Below is a diagram illustrating the main catalytic cycle and key deactivation pathways.
Caption: The Buchwald-Hartwig catalytic cycle and major deactivation pathways.
FAQs and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the Buchwald-Hartwig amination of piperazines.
Question 1: My reaction is stalled, showing low conversion even after extended reaction times. What are the likely causes and how can I fix it?
Answer: A stalled reaction is a classic sign of catalyst deactivation. Here’s a systematic approach to troubleshoot this issue.[7]
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Ligand Choice: The ligand is critical for catalyst stability and activity.[7]
-
For Aryl Chlorides: These are often challenging substrates.[8] Use electron-rich, sterically bulky biarylphosphine ligands like RuPhos, XPhos, or BrettPhos.[9][10] These ligands promote the oxidative addition of the less reactive aryl chloride and accelerate the reductive elimination step.[6]
-
For Hindered Substrates: If either your aryl halide or piperazine is sterically demanding, a bulkier ligand is often necessary to prevent catalyst inhibition and promote C-N bond formation.[6][9]
-
-
Check Your Palladium Source and Pre-catalyst:
-
Assess the Base: The choice and quality of the base are paramount.
-
Strength: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][11] However, if your substrates are base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[4]
-
Purity and Handling: Alkoxide bases are hygroscopic. Use freshly opened bottles or store them in a desiccator. Water can interfere with the catalyst.[12] Ensure the base is a fine, free-flowing powder; grinding it before use can improve its solubility and reactivity.[4]
-
-
Solvent and Temperature Considerations:
-
Solvent Choice: Anhydrous toluene, dioxane, or THF are standard solvents.[13][14] Ensure they are properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.
-
Temperature: While typical reaction temperatures are between 80-110 °C, excessively high temperatures can accelerate ligand degradation.[7][10] If you suspect this, try running the reaction at a lower temperature for a longer period.
-
The following workflow diagram outlines the decision-making process for addressing a stalled reaction.
Caption: Troubleshooting workflow for a stalled Buchwald-Hartwig amination.
Question 2: I am observing significant amounts of a hydrodehalogenated side product. What is causing this and how can I minimize it?
Answer: The formation of a hydrodehalogenated arene (Ar-H) is a result of β-hydride elimination, a competitive and unproductive pathway.[6] This becomes more prevalent when the desired reductive elimination step is slow.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice is Key: The steric bulk of the phosphine ligand is crucial.[6] Highly hindered ligands, such as XPhos or t-BuXPhos, create a crowded coordination sphere around the palladium center. This sterically disfavors the transition state required for β-hydride elimination and promotes the desired C-N bond-forming reductive elimination.
-
Use a Weaker, Non-coordinating Base: While strong bases are needed for deprotonation, some can also promote β-hydride elimination. Switching from NaOt-Bu to a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes suppress this side reaction, although it may require a higher reaction temperature.[4]
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the desired product.
Question 3: My reaction is giving a complex mixture of mono- and di-arylated piperazine, and purification is a nightmare. How can I improve the selectivity for mono-arylation?
Answer: This is a common challenge when using unprotected piperazine, as both nitrogen atoms are available for coupling.[10]
Achieving Mono-Arylation Selectivity:
-
Use a Protecting Group: The most straightforward solution is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][15][16] The Boc group can be easily removed later under acidic conditions. This is the most reliable method to ensure mono-arylation.[10]
-
Control Stoichiometry: If using unprotected piperazine is necessary, carefully controlling the stoichiometry is critical.
-
Use a large excess of piperazine (e.g., 5-10 equivalents). This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product.
-
Slowly add the aryl halide to the reaction mixture containing the catalyst, base, and excess piperazine. This maintains a low concentration of the aryl halide, further disfavoring the second arylation.
-
-
Solvent-Free Conditions: In some cases, using piperazine itself as the solvent (a large excess) can drive the reaction towards mono-arylation with good yields.[3]
Quantitative Data Summary: Ligand and Base Effects
The choice of ligand and base significantly impacts the success of the Buchwald-Hartwig amination of piperazines. The following table summarizes typical conditions and outcomes for the coupling of N-Boc-piperazine with various aryl halides, illustrating these effects.
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | [1] |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 110 | 8 | 92 | [7] |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (0.5) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 16 | 98 | [1] |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 85 | N/A |
Note: The data in this table is representative and compiled from typical protocols. Actual results will vary based on specific substrate and reaction scale.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Boc-Piperazine
This protocol is a general starting point and should be optimized for specific substrates.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.5 M)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide, N-Boc-piperazine, base, and palladium pre-catalyst.
-
Seal and Purge: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
References
- Benchchem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Benchchem. Technical Support Center: Optimizing Piperazine Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. The Role of the Base in Buchwald-Hartwig Amination.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- NIH National Library of Medicine. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Organ, M. G. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Reddit. BH amination side products and purification.
- ACS Publications. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?
- Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. rsc.org [rsc.org]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation pathways of dimethylpiperazine
Welcome to the technical support center for dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability challenges and degradation pathways associated with this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for 1,4-dimethylpiperazine (DMP)?
A1: Proper storage is the first line of defense against degradation. DMP should be stored at ambient temperature in a dry, well-ventilated area.[1] It is crucial to keep the container tightly sealed and protected from direct sunlight and other heat sources.[2][3][4] DMP is a highly flammable liquid and vapor; therefore, it must be stored in a designated flammables area away from ignition sources like heat, sparks, and open flames.[2][4] For handling, always use spark-proof tools and ground/bond containers during transfer to prevent static discharge.[3][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and appropriate respiratory protection, is mandatory to avoid skin, eye, and respiratory tract irritation.[5][6]
| Parameter | Recommendation | Rationale & Citations |
| Temperature | Ambient Temperature | To prevent thermal degradation and vaporization. |
| Atmosphere | Dry, Well-Ventilated | To minimize moisture absorption and prevent vapor accumulation.[3][4] |
| Container | Tightly Closed, Original Packaging | Prevents contamination, moisture ingress, and vapor escape.[2][3] |
| Light Exposure | Away from Direct Sunlight | To prevent potential photolytic degradation pathways.[1] |
| Hazards | Flammables Area, Away from Ignition Sources | DMP has a low flash point (~18-21°C) and is highly flammable.[1][4] |
Q2: What are the primary chemical incompatibilities of dimethylpiperazine?
A2: Dimethylpiperazine is generally stable under normal conditions but reacts with certain classes of chemicals. The most significant incompatibilities are:
-
Strong Oxidizing Agents: These can react vigorously and lead to the oxidation of the piperazine ring nitrogens (forming N-oxides) or even ring cleavage, causing significant degradation and potentially hazardous conditions.
-
Strong Acids: As a tertiary amine, DMP is basic (pH of ~11.4 undiluted) and will react exothermically with strong acids to form salts. This alters its solubility and chemical reactivity.
-
Nitrosating Agents: In the presence of nitrosating agents (e.g., nitrous acid, nitrites, nitrogen oxides), tertiary amines like DMP can be involved in the formation of carcinogenic N-nitrosamines.[7][8] This is a critical consideration in pharmaceutical applications.[9][10]
Q3: What are the main degradation pathways I should be aware of?
A3: The three primary degradation pathways for dimethylpiperazine and related cyclic amines are thermal degradation, oxidative degradation, and nitrosamine formation.
-
Thermal Degradation: At elevated temperatures, particularly above 150°C, piperazine derivatives can undergo degradation.[11][12] Methyl substitution, as in DMP, has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine.[13] The mechanism often involves nucleophilic substitution (SN2) reactions, which can lead to ring-opening or side-chain reactions.[12][14]
-
Oxidative Degradation: DMP is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions (like Cu²⁺), or other oxidizing species.[15] This can lead to the formation of N-oxides and other complex degradation products, which are often colored.
-
Nitrosamine Formation: This is a critical degradation pathway from a safety and regulatory perspective. The reaction between a tertiary amine and a nitrosating agent can generate N-nitrosamines, which are classified as probable human carcinogens.[8][10] This risk must be carefully managed in all pharmaceutical development and manufacturing processes.[9]
Caption: Key degradation pathways for dimethylpiperazine.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments. The underlying cause is explained, followed by actionable troubleshooting steps.
Q4: My reaction mixture containing DMP turned yellow/brown/black. What is happening and how can I prevent it?
A4: Causality: Discoloration is a classic sign of oxidative degradation.[16] The tertiary amine functional groups in dimethylpiperazine are susceptible to oxidation, which can form highly conjugated, colored impurities or radical cations. This process can be accelerated by heat, light, residual peroxides in solvents (especially ethers like THF or dioxane), or the presence of catalytic amounts of metal ions.
Troubleshooting Steps:
-
Inert Atmosphere: Rigorously deoxygenate your reaction setup. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Test solvents for the presence of peroxides and purify them if necessary.
-
Lower Temperature: If the reaction conditions permit, run the experiment at a lower temperature. Oxidation kinetics are highly temperature-dependent.[16]
-
Chelating Agents: If metal-catalyzed oxidation is suspected (e.g., from metal reagents or trace metals in starting materials), the addition of a small amount of a chelating agent like EDTA may be beneficial, provided it does not interfere with your desired reaction.
Q5: I am observing an unexpected side product with a mass corresponding to DMP + 16 amu. What is it?
A5: Causality: A mass increase of +16 atomic mass units (amu) strongly suggests the formation of a dimethylpiperazine N-oxide . This is a common product of the oxidation of tertiary amines.[16] It indicates that while the piperazine ring itself may be stable, the nitrogen atoms are reactive sites for oxidation.
Troubleshooting Steps:
-
Minimize Oxidants: Follow all the steps outlined in Q4 to eliminate sources of oxygen and peroxides.
-
Reagent Stoichiometry: If your reaction involves an oxidizing agent, ensure its stoichiometry is carefully controlled. Over-addition can lead to the oxidation of the DMP itself.
-
Characterization: Confirm the identity of the side product using NMR spectroscopy. The protons on the carbons adjacent to the N-oxide will typically show a downfield chemical shift compared to the parent DMP.
Q6: My purification by silica gel chromatography is giving low yields and significant streaking on TLC. How can I fix this?
A6: Causality: This is a very common issue when purifying basic compounds like amines on standard silica gel. The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen atoms of DMP interact strongly with these acidic sites via acid-base interactions, leading to irreversible adsorption (low yield) and poor chromatographic peak shape (streaking).[16]
Troubleshooting Steps:
-
Basic Modifier: The most effective solution is to deactivate the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Recommended: 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide in your mobile phase.
-
Procedure: Pre-flush the packed column with the modified eluent before loading your sample. This ensures the entire stationary phase is neutralized.[16]
-
-
Alternative Stationary Phase: If streaking persists, switch to a less acidic or a neutral stationary phase, such as alumina (basic or neutral grade) or a polymer-based reverse-phase column for HPLC.
-
Salt Formation: Before purification, consider converting your product to a salt (e.g., hydrochloride or trifluoroacetate) if it is stable to the conditions. Salts are often less prone to strong interactions with silica, but this may alter solubility and require a more polar eluent.
Caption: A logical workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: General Method for Monitoring DMP Stability (Stress Testing)
Objective: To assess the stability of dimethylpiperazine under specific stress conditions (e.g., thermal, oxidative) and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of DMP (e.g., 1 mg/mL) in the relevant solvent matrix (e.g., water, reaction buffer, formulation vehicle).
-
Control Sample: Store one set of samples at ideal conditions (-20°C or 5°C, protected from light and air) to serve as a T₀ baseline.
-
Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in sealed vials.[14]
-
Oxidative Stress: Sparge the sample solution with air or oxygen, or add a controlled amount of an oxidizing agent like hydrogen peroxide (e.g., 3%).[11]
-
Acid/Base Stress: Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions.[16]
-
-
Time Points: Withdraw aliquots from each stress condition and the control at specified time points (e.g., 0, 24, 48, 72 hours, 1 week). Immediately quench any reaction if necessary and store at -20°C until analysis.
-
Analysis: Analyze the samples using a suitable stability-indicating method.
-
Primary Technique: Reverse-phase HPLC with UV detection is often suitable. A C18 column with a mobile phase of acetonitrile and water containing an acid modifier (formic acid for MS compatibility, or phosphoric acid) can be used.
-
Peak Purity & Identification: Use a photodiode array (PDA) detector to assess peak purity. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass data for any new peaks that appear, aiding in the identification of degradation products.[17][18]
-
-
Data Analysis: Calculate the percentage of DMP remaining at each time point relative to the T₀ control. Plot the degradation profile and identify the conditions under which DMP is least stable.
Protocol 2: Screening for N-Nitrosamine Impurities
Objective: To screen for the presence of N-nitroso-dimethylpiperazine, a potential process impurity or degradant, in a sample. This is a critical safety assessment for pharmaceutical applications.
Methodology:
-
Instrumentation: A highly sensitive and specific analytical technique is required. The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18][19]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
A solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes, especially for complex matrices.
-
-
GC-MS Method (Example):
-
Column: A low-polarity column (e.g., DB-5ms).
-
Injection: Splitless injection to maximize sensitivity.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity, targeting the molecular ion and key fragments of the expected N-nitrosamine.
-
-
LC-MS/MS Method (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile, often with formic acid.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. This involves selecting the parent ion of the nitrosamine and monitoring for a specific, characteristic fragment ion, providing exceptional specificity and sensitivity.
-
-
Quantification: Use a certified reference standard of the target N-nitrosamine to create a calibration curve for accurate quantification. The limit of detection (LOD) and limit of quantification (LOQ) must be appropriate for the regulatory limits on such impurities.[17][20]
References
- 1,4-DIMETHYLPIPERAZINE - Ataman Kimya. (n.d.).
- Apollo Scientific. (2022, September 16). 1,4-Dimethylpiperazine Safety Data Sheet.
- ChemicalBook. (n.d.). N,N'-Dimethylpiperazine Safety Data Sheet.
- Kubochem. (n.d.). 1,4 Dimethylpiperazine.
- ChemicalBook. (n.d.). N,N'-Dimethylpiperazine(106-58-1)MSDS.
- Chen, X. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. University of Texas at Austin.
- BenchChem. (n.d.). Stability issues of (1,4-Dimethylpiperazin-2-yl)methanol under reaction conditions.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- Chen, X. (2012). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin.
- Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control, 5(4), 934-941.
- Chen, S., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research, 55(35), 9397-9406.
- Chen, S., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate.
- Freeman, S. A., et al. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology - Revue de l'IFP, 69(5), 903-914.
- Sexton, A. J. (2009). Formation and decomposition of 1-nitrosopiperazine in the CO2 capture process. University of Texas at Austin.
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
- Analytice. (n.d.). N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis.
- Analytice. (n.d.). N, N-dimethylpiperazine (DMPP) - analysis.
- Pitre, J. R., et al. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- Freeman, S. A., et al. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. ResearchGate.
- Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin.
- Liu, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K₂CO₃ solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- Dunuwila, D. D., et al. (2019). Analytical methods for the monitoring of post-combustion CO2 capture process using amine solvents: A review. International Journal of Greenhouse Gas Control, 84, 159-196.
- Mondal, A., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega, 7(27), 23456-23471.
- Kim, K., et al. (2015). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics, 17(28), 18458-18462.
- ResearchGate. (n.d.). Reaction between piperazine and CO2.
- Chem-Impex. (n.d.). 2,2-Dimethyl-piperazine.
- Asakura, H., et al. (2022). In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products. Biological and Pharmaceutical Bulletin, 45(10), 1435-1441.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Burns, M. J., et al. (2020). Nitrosamine Impurities in Medicinal Products. Pharmaceutical Technology, 44(12).
- U.S. Food & Drug Administration. (2024, September 4). Information about Nitrosamine Impurities in Medications.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Elder, D. P., et al. (2023). Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Pharma Excipients.
- Refining Online. (n.d.). Amine Best Practices Guidelines.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
Sources
- 1. kubochem.com [kubochem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. N,N'-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 4. N,N'-Dimethylpiperazine(106-58-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. fda.gov [fda.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. sites.utexas.edu [sites.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. N, N-dimethylpiperazine (DMPP) = 1,4-Dimethylpiperazine - analysis - Analytice [analytice.com]
- 18. researchgate.net [researchgate.net]
- 19. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 20. N, N-dimethylpiperazine (DMPP) - analysis - Analytice [analytice.com]
Technical Support Center: Refining Reaction Conditions for Organocatalyzed Cycloaddition Reactions
Welcome to the technical support center for organocatalyzed cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your reaction conditions with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial hurdles encountered in the lab.
Q1: My cycloaddition reaction shows no conversion by TLC/NMR. What are the first things I should check?
A1: Before extensive optimization, verify the fundamentals:
-
Reagent Purity: Are your substrates, especially aldehydes, free of acidic impurities (e.g., carboxylic acids from oxidation)? Purify via flash chromatography or distillation if necessary.
-
Catalyst Integrity: Is your organocatalyst from a reliable source and stored correctly? Many amine-based catalysts are hygroscopic. Ensure it has not degraded.
-
Solvent Quality: Are you using a dry, peroxide-free solvent? Water can inhibit catalyst activity, and peroxides can lead to decomposition.[1]
-
Activation Mechanism: Many cycloadditions, particularly iminium-ion catalyzed Diels-Alder reactions, require a co-catalyst, often a Brønsted acid (e.g., TFA, CSA), to facilitate the formation of the reactive intermediate.[2] Ensure the correct additive is present at the appropriate concentration.
Q2: My reaction is working, but the enantioselectivity (ee) is poor. What's the most common cause?
A2: Low enantioselectivity often points to issues with the catalyst-substrate complex or competing reaction pathways.
-
Temperature: This is the most critical parameter. Lowering the reaction temperature generally increases enantioselectivity by better differentiating the energetic pathways of the diastereomeric transition states.[1] Try running the reaction at 0 °C, -20 °C, or even lower.
-
Water Content: Trace amounts of water can be detrimental to stereocontrol. Ensure rigorously anhydrous conditions. The addition of a mild drying agent like Na2SO4 can sometimes improve enantioselectivity.[3]
-
Catalyst Choice: The steric and electronic properties of the organocatalyst are paramount. A bulkier catalyst may provide better facial shielding of the dienophile, improving stereocontrol.[4]
Q3: The reaction works well, but purification is difficult. The catalyst is hard to remove from my product.
A3: This is a common challenge with amine-based organocatalysts.
-
Acidic Wash: Most amine catalysts can be protonated and removed with a dilute aqueous acid wash (e.g., 1M HCl) during work-up. Your product must be stable to these conditions.
-
Silica Gel Chromatography: If the catalyst is polar, it may adhere strongly to silica gel. Sometimes, pre-treating the silica gel with a small amount of triethylamine in the eluent can help elute the product while retaining the catalyst.
-
Alternative Purification: Consider other methods like crystallization, distillation (for volatile products), or specialized chromatography techniques.[5][6][7][8]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Low Yield and Conversion
Low yields can stem from poor reactivity, catalyst deactivation, or competing side reactions. A systematic approach is key to identifying the root cause.
-
Insufficient Activation: The primary catalytic cycle (e.g., iminium or enamine formation) is inefficient. This is often the case with sterically hindered or electron-deficient substrates.
-
Catalyst Deactivation: The catalyst may be consumed by side reactions, inhibited by impurities, or simply unstable under the reaction conditions.[1][9]
-
Unfavorable Equilibrium: Some cycloadditions are reversible. The reaction conditions may favor the starting materials (retro-Diels-Alder, for example), especially at higher temperatures.[10]
-
Side Reactions: The substrates may be undergoing undesired transformations, such as Friedel-Crafts alkylation, self-condensation, or polymerization.[2]
The following diagram outlines a logical workflow for addressing low conversion issues.
Caption: Workflow for troubleshooting low reaction conversion.
-
Step 1: Increase Catalyst Loading: Doubling the catalyst loading (e.g., from 10 mol% to 20 mol%) is a straightforward first step.[11] If this significantly improves the yield, it may suggest catalyst deactivation is occurring. However, this is not always economically viable and can complicate purification.
-
Step 2: Screen Solvents: The solvent plays a crucial role in stabilizing intermediates and transition states.[12] A change in solvent can dramatically alter reactivity.
| Solvent Class | Example(s) | Rationale for Use in Cycloadditions |
| Polar Aprotic | CH2Cl2, CHCl3, MeCN | Often ideal. Stabilizes charged iminium intermediates without competing for hydrogen bonds.[13] |
| Polar Protic | MeOH, EtOH, H2O | Can accelerate reactions through hydrogen bonding but may decrease enantioselectivity.[2][14] |
| Nonpolar | Toluene, Hexane | Generally disfavored for iminium catalysis but can be effective in specific hydrogen-bond-catalyzed reactions.[13] |
-
Step 3: Adjust Temperature: For reactions limited by a high activation barrier, increasing the temperature may be necessary. However, be cautious, as this can lead to catalyst decomposition and lower stereoselectivity.[10] Conversely, if catalyst instability is suspected, lowering the temperature is advisable.[1]
Guide 2: Optimizing Stereoselectivity (Enantio- & Diastereo-)
Achieving high stereoselectivity is often the primary goal of asymmetric organocatalysis. Poor selectivity indicates that the transition states leading to the different stereoisomers are too close in energy.
-
High Temperature: As temperature increases, the system has enough energy to overcome the small activation energy differences between diastereomeric transition states, leading to a loss of selectivity.
-
Solvent Interference: The solvent can disrupt the key non-covalent interactions (e.g., hydrogen bonds) between the catalyst and substrate that dictate the stereochemical outcome.[15][16]
-
Poor Catalyst-Substrate Match: The steric environment of the catalyst may not be sufficient to effectively shield one face of the reacting partner.
-
Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is fast, it will produce a racemic background, eroding the overall enantiomeric excess.
Caption: Decision tree for optimizing reaction stereoselectivity.
-
Step 1: Lower the Temperature: This is the most powerful tool for enhancing selectivity.[1][17] An enantioselectivity/temperature profile can reveal the optimal conditions. For example, a reaction yielding 70% ee at room temperature might achieve >95% ee at -20 °C.
-
Step 2: Systematic Solvent Screening: The choice of solvent can influence the conformation of the catalyst-substrate complex.[1] A less polar solvent might enhance crucial hydrogen bonding interactions, while a more polar solvent might be needed to solubilize reactants. A screen of 3-5 solvents of varying polarity is recommended (e.g., Toluene, CH2Cl2, THF, MeCN).
-
Step 3: Modify Catalyst Structure: If accessible, screening a library of catalysts with varied steric bulk is highly effective. For common diarylprolinol silyl ether catalysts, modifying the aryl group (e.g., from phenyl to 3,5-di-tert-butylphenyl) can dramatically increase the steric hindrance around the active site, forcing the substrate to adopt a more ordered transition state and improving stereoselectivity.[2]
| Catalyst Modification | Expected Outcome on Selectivity | Rationale |
| Increase Steric Bulk | Increase | Enhances facial discrimination of the dienophile/dipolarophile. |
| Modify H-bond Donor | Variable | Alters the strength and geometry of substrate binding (e.g., thiourea vs. squaramide catalysts).[16] |
| Change Backbone | Variable | Modifies the overall 3D structure of the catalytic pocket. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Trial Organocatalyzed Diels-Alder Reaction
This protocol provides a starting point for a typical iminium-ion catalyzed [4+2] cycloaddition.
-
Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the organocatalyst (e.g., a diarylprolinol silyl ether, 0.02 mmol, 10 mol%).
-
Reagent Addition: Add the α,β-unsaturated aldehyde (0.22 mmol, 1.1 equiv) followed by the solvent (e.g., CH2Cl2, 1.0 mL).
-
Cooling & Initiation: Cool the mixture to the desired temperature (e.g., -20 °C). Add the diene (0.20 mmol, 1.0 equiv) and the acid co-catalyst (e.g., trifluoroacetic acid, 0.02 mmol, 10 mol%).
-
Monitoring: Seal the vial and stir at the set temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for 1H NMR analysis.
-
Work-up: Once the reaction is complete, quench by adding a saturated solution of NaHCO3. Extract the aqueous layer with CH2Cl2 (3 x 5 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by 1H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC or SFC).
References
- Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. [Link]
- Organocatalysis and Beyond: Activating Reactions with Two C
- Organocatalytic Strategies for Higher-Order Cycloadditions: A Review of Substrate Activ
- Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.
- Organocatalytic cycloaddition–elimination cascade for atroposelective construction of heterobiaryls. PubMed Central. [Link]
- Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D.
- Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
- 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
- Avoiding common pitfalls in designing kinetic protocols for c
- Recent advances in metal-free catalytic enantioselective higher-order cycloadditions. RSC Publishing. [Link]
- (PDF) Enantioselective Organocatalytic Diels-Alder Reactions.
- The Purification of Organic Compound: Techniques and Applic
- New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition.
- Organocatalyzed cycloaddition reactions of azomethine imines—A lookback.
- Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. MDPI. [Link]
- Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States.
- How To Run A Reaction: Purific
- Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in. TSI Journals. [Link]
- Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins.
- Organocatalytic Enantioselective Transformations: A Green Approach to Cycloaddition and Cycliz
- (PDF) Development in Organocatalysis – The Green Chemistry Aspect; A Review Update.
- Organocatalyzed Methodologies | Request PDF.
- Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Applic
- Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. RSC Publishing. [Link]
- Click Organocatalysis: Acceleration of Azide-Alkyne Cycloadditions with Mutually Orthogonal Click Reactions. PubMed. [Link]
- New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organocatalytic cycloaddition–elimination cascade for atroposelective construction of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. RSC - Page load error [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Amines in Asymmetric Synthesis
For correspondence:
Abstract
The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral amines have emerged as a powerful and versatile class of organocatalysts, enabling the synthesis of enantiomerically pure molecules with high efficiency and selectivity. This guide provides a comparative analysis of various classes of chiral amines in key asymmetric transformations. By examining their performance through supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal chiral amine catalyst for their specific synthetic challenges. We will delve into the mechanistic nuances of these catalysts, offering a framework for rational catalyst design and reaction optimization.
The Significance of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects. Therefore, the ability to selectively synthesize a single enantiomer of a drug candidate is a critical aspect of modern pharmaceutical research and a regulatory expectation. Asymmetric synthesis, the process of creating a chiral molecule with a preference for one enantiomer, is the key to achieving this goal. Chiral amines, as we will explore, are indispensable tools in the asymmetric synthesis toolbox.
Classification and Mechanism of Chiral Amine Catalysts
Chiral amines are broadly classified based on the number of substituents on the nitrogen atom: primary, secondary, and tertiary amines. Each class, along with specific subclasses like diamines and cinchona alkaloids, operates through distinct yet related catalytic cycles, primarily involving the formation of transient chiral intermediates such as enamines or iminium ions.[1]
-
Primary Amines: These amines, often derived from amino acids or cinchona alkaloids, are versatile catalysts.[2] They can activate carbonyl compounds through the formation of enamines, increasing the energy of the highest occupied molecular orbital (HOMO) and making the α-carbon nucleophilic. Alternatively, they can activate α,β-unsaturated carbonyls by forming iminium ions, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and enhancing their electrophilicity.[3]
-
Secondary Amines: Proline and its derivatives are the most well-known examples of chiral secondary amine catalysts.[4] They are particularly effective in promoting reactions via an enamine mechanism. The cyclic structure of proline provides a rigid scaffold that allows for excellent stereocontrol.
-
Tertiary Amines: Chiral tertiary amines, such as those found in cinchona alkaloids, often function as Brønsted bases or nucleophilic catalysts.[5] They can activate nucleophiles through deprotonation or form chiral ammonium salts that influence the stereochemical outcome of a reaction.
-
Diamines: Chiral diamines, often C2-symmetric, are highly effective ligands in metal-catalyzed reactions and as organocatalysts themselves. They can act as bifunctional catalysts, with one amine group forming an enamine or iminium ion while the other interacts with another reagent or directs the stereochemical outcome through hydrogen bonding.
-
Cinchona Alkaloids: This class of naturally derived molecules, including quinine and quinidine, and their derivatives, are among the most powerful and widely used chiral catalysts.[3] Their rigid bicyclic structure contains multiple stereocenters and functional groups (a tertiary amine, a secondary alcohol, a quinoline ring, and a vinyl group) that can be modified to fine-tune their catalytic activity. They often act as bifunctional catalysts, with the tertiary amine acting as a Brønsted base and the hydroxyl group acting as a hydrogen bond donor.
Catalytic Cycles: Enamine and Iminium Ion Pathways
The power of many chiral amine catalysts lies in their ability to transiently and reversibly form nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.
Figure 1: Generalized catalytic cycles for enamine and iminium ion catalysis.
Comparative Performance Analysis in Key Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. This section provides a comparative analysis of different classes of chiral amines in several fundamental asymmetric transformations.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. Chiral amine-catalyzed asymmetric aldol reactions provide access to valuable chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly renowned for their performance in this transformation.
Table 1: Performance of Chiral Amines in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | Secondary Amine | 20 | MeOH/H₂O | 19 | 95 | 98:2 | 99 | [6] |
| (S)-Proline | Secondary Amine | 30 | DMSO | 4 | 97 | 99:1 | 96 | [7] |
| Prolinamide | Primary Amine | 20 | Toluene | 24 | 90 | 95:5 | 85 | [2] |
| Cinchona-derived Primary Amine | Primary Amine | 10 | CH₂Cl₂ | 48 | 85 | 90:10 | 92 | [8] |
Key Observations:
-
(S)-Proline consistently delivers excellent yields, diastereoselectivities, and enantioselectivities, establishing it as a benchmark catalyst for the asymmetric aldol reaction.[6][7]
-
The use of protic solvents like MeOH/H₂O can be highly effective for proline-catalyzed reactions, offering a greener alternative to traditional dipolar aprotic solvents.[6]
-
While prolinamides and cinchona-derived primary amines can also catalyze the aldol reaction with good results, they often require longer reaction times or may provide slightly lower stereoselectivities compared to proline under optimized conditions.[2][8]
Asymmetric Michael Addition
The Michael addition is a versatile method for the enantioselective formation of carbon-carbon bonds. Chiral amines, particularly those capable of forming both enamine and iminium ion intermediates, excel in catalyzing this reaction.
Table 2: Performance of Chiral Amines in the Asymmetric Michael Addition of Propanal to Nitrostyrene
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Proline | Secondary Amine | 10 | NMP | 96 | 71 | 60:40 | 78 | [9] |
| (S)-Diphenylprolinol silyl ether | Secondary Amine | 10 | Toluene | 2 | 95 | 92:8 | 99 | [9] |
| Cinchonidine-derived thiourea | Bifunctional Amine | 10 | Toluene | 24 | 98 | >95:5 | 95 | [10] |
| Primary Amine (from Cinchona) | Primary Amine | 10 | CH₂Cl₂ | 12 | 92 | 90:10 | 97 | [3] |
Key Observations:
-
Simple (S)-Proline provides moderate results in the Michael addition. However, derivatization, such as the use of (S)-Diphenylprolinol silyl ether , dramatically improves reactivity and stereoselectivity.[9]
-
Cinchona alkaloid-derived bifunctional catalysts , such as thioureas, are highly effective, utilizing hydrogen bonding to activate the Michael acceptor in concert with enamine formation.[10]
-
Primary amines derived from cinchona alkaloids are also excellent catalysts for this transformation, often providing high yields and enantioselectivities in short reaction times.[3]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral amines can catalyze this reaction through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde or ketone, which then reacts with a diene.
Table 3: Performance of Chiral Amines in the Asymmetric Diels-Alder Reaction of Acrolein with Cyclopentadiene
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (exo:endo) | ee (%) (exo) | Reference |
| MacMillan's Imidazolidinone | Secondary Amine | 5 | CH₃CN | 3 | 89 | 95:5 | 94 | [4] |
| Jørgensen-Hayashi Catalyst | Secondary Amine | 10 | CH₂Cl₂ | 24 | 95 | >99:1 | 99 | [1] |
| Cinchona-derived Primary Amine | Primary Amine | 20 | CH₂Cl₂ | 48 | 82 | 85:15 | 90 | [3] |
Key Observations:
-
Secondary amine catalysts , particularly imidazolidinones (MacMillan's catalysts) and diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), are highly effective for the asymmetric Diels-Alder reaction, providing excellent yields and stereoselectivities.[1][4]
-
Cinchona-derived primary amines can also be employed, though they may require higher catalyst loadings and longer reaction times to achieve comparable results.[3]
Asymmetric Mannich Reaction
The Mannich reaction is a fundamental method for the synthesis of β-amino carbonyl compounds. Chiral amines can catalyze this reaction by forming an enamine from a ketone or aldehyde, which then adds to an imine.
Key Observations from Literature:
-
Both primary and secondary amine catalysts have been successfully employed in asymmetric Mannich reactions.[11][12]
-
A notable finding is that the choice between a primary and a secondary amine catalyst can lead to a reversal of diastereoselectivity , providing access to different stereoisomers of the product from the same starting materials.[11]
-
Chiral diamines have also been shown to be effective catalysts for the Mannich reaction, often exhibiting high levels of stereocontrol.
Asymmetric Epoxidation
The asymmetric epoxidation of olefins is a crucial transformation for the synthesis of chiral epoxides, which are versatile synthetic intermediates. Chiral amines can be used to generate chiral iminium salts in situ, which then act as the active catalysts for epoxidation.
Key Observations from Literature:
-
The in situ generation of chiral iminium salts from chiral amines and aldehydes has been demonstrated as an effective strategy for the asymmetric epoxidation of olefins.
-
The performance of these catalytic systems is highly dependent on the structure of the chiral amine, the aldehyde co-catalyst, and the oxidant used.
-
This method has been successfully applied to the epoxidation of various olefins, including chalcones, with good to excellent enantioselectivities reported.[13][14]
Detailed Experimental Protocols
To provide a practical framework for the application of chiral amines, this section details step-by-step protocols for two key asymmetric reactions.
Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, adapted from a highly efficient procedure.[6]
Experimental Workflow:
Figure 2: Workflow for Proline-Catalyzed Asymmetric Aldol Reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg), cyclohexanone (2.0 mmol, 206 µL), and (S)-proline (0.2 mmol, 23.0 mg).
-
Solvent Addition: Add a mixture of methanol (2 mL) and water (1 mL).
-
Reaction: Stir the resulting solution at room temperature for 19 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition
This protocol outlines the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a cinchona-derived thiourea catalyst.
Experimental Workflow:
Figure 3: Workflow for Cinchona-Catalyzed Asymmetric Michael Addition.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve trans-β-nitrostyrene (0.5 mmol, 74.6 mg) and the cinchonidine-derived thiourea catalyst (0.05 mmol) in anhydrous toluene (2.5 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Add diethyl malonate (1.0 mmol, 152 µL) dropwise to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by TLC.
-
Concentration: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Analysis: Determine the yield and purity of the product by ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.
Mechanistic Insights and Rationale for Catalyst Selection
The stereochemical outcome of a chiral amine-catalyzed reaction is dictated by the transition state geometry, which is influenced by a combination of steric and electronic factors.
Proline-Catalyzed Aldol Reaction: The Houk-List Model
The stereoselectivity of the proline-catalyzed aldol reaction is often explained by the Houk-List model. In this model, the enamine formed from the ketone and proline reacts with the aldehyde through a chair-like six-membered transition state. The carboxylate group of proline acts as a Brønsted acid, activating the aldehyde through hydrogen bonding and directing its facial selectivity. The bulky substituent on the aldehyde prefers to occupy an equatorial position to minimize steric interactions, leading to the observed anti-diastereoselectivity.
Figure 4: Simplified representation of the Houk-List transition state model.
Cinchona Alkaloid-Catalyzed Michael Addition: Bifunctional Catalysis
In the cinchona alkaloid-catalyzed Michael addition, the catalyst acts in a bifunctional manner. The tertiary amine of the quinuclidine core deprotonates the nucleophile (or forms an enamine), while the hydroxyl group at the C9 position activates the electrophile (the Michael acceptor) through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, leading to high stereoselectivity.
Figure 5: Bifunctional activation by a cinchona alkaloid catalyst.
Conclusion and Future Outlook
Chiral amines have proven to be exceptionally powerful and versatile catalysts in asymmetric synthesis. Their ability to operate through diverse activation modes, their modularity, and their often-high efficiency and selectivity have solidified their position as indispensable tools for the synthesis of enantiomerically pure compounds, particularly in the context of drug discovery and development. This guide has provided a comparative overview of the performance of various classes of chiral amines in key asymmetric transformations, supported by experimental data and detailed protocols.
The field of chiral amine catalysis continues to evolve rapidly. Future research will likely focus on the development of novel chiral amine scaffolds with enhanced reactivity and selectivity, the application of these catalysts in a broader range of complex chemical transformations, and the development of more sustainable and scalable catalytic processes. The integration of computational modeling with experimental studies will undoubtedly accelerate the discovery and optimization of new generations of chiral amine catalysts, further empowering chemists to address the synthetic challenges of the future.
References
- Z. Tang, L.-F. Jiang, et al. A Versatile and Highly Enantioselective Prolinamide Catalyst for the Direct Asymmetric Aldol Reaction. Angew. Chem. Int. Ed.2004, 43, 5215-5217.
- X. Liu, H. Li, L. Deng. Chiral Primary Amine-Catalyzed Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity. Angew. Chem. Int. Ed.2017, 56, 12697-12701.
- Y. Wang, X. Liu, L. Deng. Asymmetric Michael Addition of α,β-Unsaturated Ketones Catalyzed by Cinchona-Based Primary Amines. J. Am. Chem. Soc.2006, 128, 3928-3930.
- Y. Wang, H. Li, Y.-Q. Wang, Y. Liu, B. M. Foxman, L. Deng. Asymmetric Michael Addition of Malonates to Unactivated α,β-Unsaturated Ketones Catalyzed by a Cinchonidine-Derived Bifunctional Thiourea Catalyst. J. Am. Chem. Soc.2007, 129, 6364-6365.
- K. A. Ahrendt, C. J. Borths, D. W. C. MacMillan. New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Diels−Alder Reaction. J. Am. Chem. Soc.2000, 122, 4243-4244.
- X. Wang, Y. Shi. Asymmetric Epoxidation of Olefins Catalyzed by Chiral Iminium Salts Generated in Situ from Amines and Aldehydes. Org. Lett.2001, 3, 2587-2590.
- S. Mitsumori, H. Zhang, P. H-Y. Cheong, K. N. Houk, F. Tanaka, C. F. Barbas III. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. J. Am. Chem. Soc.2006, 128, 1040-1041.
- M. G. Emma, A. Tamburrini, A. Martinelli, M. Lombardo, A. Quintavalla, C. Trombini. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- L. He, G. Chen, Y. C. Chen, D. W. C. MacMillan. Enantioselective Organocatalytic α-Amination of Aldehydes. J. Am. Chem. Soc.2006, 128, 15596-15597.
- S. B. Tsogoeva.
- B. List, R. A. Lerner, C. F. Barbas III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000, 122, 2395-2396.
- P. M. Pihko.
- A. Berkessel, H. Gröger. Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH2005.
- S. France, D. J. Guerin, S. J. Miller, T. Lectka. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chem. Rev.2003, 103, 2985-3012.
- P. I. Dalko, L. Moisan. In the Golden Age of Organocatalysis. Angew. Chem. Int. Ed.2004, 43, 5138-5175.
- A. Moyano, R. Rios. Asymmetric Organocatalytic Cycloaddition Reactions. Chem. Rev.2011, 111, 4703-4832.
- D. Enders, C. Grondal, M. R. M. Hüttl. Asymmetric Organocatalytic Domino Reactions. Angew. Chem. Int. Ed.2007, 46, 1570-1581.
- M. Maruoka, T. Ooi. Enantioselective Amino Acid Synthesis through Asymmetric Phase-Transfer Catalysis. Chem. Rev.2003, 103, 3013-3028.
- M. C. Willis. Transition Metal Catalyzed Asymmetric Epoxidation. J. Chem. Soc., Perkin Trans. 11999, 1765-1784.
- T. Marcelli, H. Hiemstra. Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis2010, 2010, 1229-1279.
Sources
- 1. RSC - Page load error [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Situating Chiral Piperazines in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stereochemical Control
In the landscape of modern organic and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity for the creation of safe and efficacious therapeutic agents. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereoselectivity in carbon-carbon bond-forming reactions. These enantiomerically pure compounds are temporarily appended to a prochiral substrate, directing the stereochemical outcome of a subsequent transformation, and are later cleaved to reveal the desired chiral product.[1] This guide provides a comparative analysis of the performance of several cornerstone chiral auxiliaries.
While the topic of this guide was initially centered on (S)-1,3-dimethylpiperazine, a thorough review of the scientific literature indicates that this specific compound has not been extensively documented as a traditional chiral auxiliary for asymmetric synthesis in a manner comparable to the well-established auxiliaries. Chiral piperazines are indeed crucial in asymmetric synthesis, but predominantly as C2-symmetric ligands for metal-catalyzed reactions or as organocatalysts, rather than covalently-bound, cleavable auxiliaries.[2][3][4] Therefore, this guide will first contextualize the role of chiral piperazines and then provide a detailed, data-driven comparison of the performance of three leading classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.
The Role of Chiral Piperazines in Asymmetric Synthesis
Chiral piperazine derivatives are a vital class of compounds in asymmetric synthesis, valued for their rigid conformational structures which can create a well-defined chiral environment.[5] However, their application is most prominent in the following areas:
-
C2-Symmetric Ligands: Many chiral piperazines are designed with C2 symmetry, making them excellent ligands for a variety of metal-catalyzed asymmetric transformations, including acylations, reductions, and additions.[2][3][6]
-
Organocatalysts: The basic nitrogen atoms in the piperazine scaffold allow them to function as chiral Brønsted or Lewis bases, catalyzing reactions such as Michael additions and aldol reactions.[4]
-
Pharmacophores: The piperazine ring is a privileged scaffold in medicinal chemistry, and the introduction of chirality at its carbon centers is a key strategy for optimizing drug-target interactions.[1][5]
The synthesis of these chiral piperazines is an active area of research, often employing methods like asymmetric hydrogenation or starting from the chiral pool.[1][7] While they are instrumental in achieving stereocontrol, it is typically through catalytic rather than stoichiometric auxiliary-based mechanisms.
A Performance Comparison of Leading Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity of the reaction it directs, typically reported as diastereomeric excess (de%), and the overall chemical yield of the desired product. The ideal auxiliary should also be readily available in both enantiomeric forms, easily attached to the substrate, and removable under mild conditions without causing racemization.[8]
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans and his group, chiral oxazolidinones are among the most powerful and widely used chiral auxiliaries.[9][10] They are particularly effective in asymmetric alkylation and aldol reactions.[2][6]
Mechanism of Stereocontrol: The stereochemical outcome is directed by the bulky substituent at the C4 position of the oxazolidinone ring. Upon formation of a Z-enolate, this substituent effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. The chelation of the metal cation (often Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation, ensuring high fidelity of stereochemical transfer.[11]
Caption: Stereocontrol model for Evans' Oxazolidinone auxiliaries.
Myers' Pseudoephedrine Amides
Professor Andrew G. Myers' group developed the use of pseudoephedrine as an effective chiral auxiliary, offering a practical and often highly selective alternative to other methods.[12]
Mechanism of Stereocontrol: The chiral amide derived from pseudoephedrine forms a rigid chelate with a lithium cation upon deprotonation with a strong base like LDA. This chelation involves both the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety. The phenyl group and the C-methyl group of the auxiliary create a highly biased steric environment, directing the incoming electrophile to the opposite face of the enolate.[12]
Caption: Stereocontrol model for Myers' Pseudoephedrine auxiliary.
Enders' SAMP/RAMP Hydrazones
Developed by Dieter Enders and his group, the SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[13] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are the key chiral auxiliaries.
Mechanism of Stereocontrol: The hydrazone formed from a carbonyl compound and SAMP or RAMP is deprotonated to form a lithiated azaenolate. The lithium cation is chelated by the methoxymethyl group and the azaenolate nitrogen, creating a rigid, five-membered ring structure. This conformation, along with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, leading to highly diastereoselective alkylation on the opposite face.[13][14]
Caption: Stereocontrol model for Enders' SAMP/RAMP auxiliaries.
Quantitative Performance Comparison
The following table summarizes the performance of these chiral auxiliaries in a representative asymmetric alkylation reaction.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) / ee (%) | Reference(s) |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 dr | [1] |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 dr | [1] | |
| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-pseudoephedrine amide | Benzyl bromide | LDA/LiCl | 95 | >99:1 dr | [12] |
| N-Butyryl-(1R,2R)-pseudoephedrine amide | Methyl iodide | LDA/LiCl | 91 | 98:2 dr | [12] | |
| Enders' SAMP/RAMP Hydrazones | Cyclohexanone SAMP hydrazone | Methyl iodide | LDA | 95 | >98% de | [13] |
| Diethyl ketone SAMP hydrazone | Benzyl bromide | LDA | 80 | 95% de | [15] |
Experimental Protocols
General Workflow for Asymmetric Alkylation Using a Chiral Auxiliary
The general process involves three key stages: attachment of the auxiliary, the diastereoselective transformation, and cleavage of the auxiliary.[1]
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Detailed Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)
This protocol is a representative example for the asymmetric alkylation of an N-acyl oxazolidinone.[16]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.5 eq.) and cool to 0 °C.
-
Add propionyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) as a 1.0 M solution in THF dropwise and stir for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 eq.) dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the excess peroxide by adding a 1.5 M aqueous solution of Na₂SO₃.
-
Concentrate the mixture to remove the THF, and then extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate. The combined organic layers are dried over MgSO₄ and concentrated to yield the enantiomerically enriched product.
Conclusion
While a direct performance comparison involving this compound as a traditional chiral auxiliary is not currently possible based on available literature, the field of asymmetric synthesis offers a robust toolkit of well-characterized and highly effective auxiliaries. Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones each provide reliable and predictable stereocontrol for a wide range of transformations, particularly asymmetric alkylations. The choice of auxiliary will depend on the specific substrate, desired product, and reaction conditions. The continued development of new chiral ligands and catalysts, including those based on piperazine scaffolds, will undoubtedly further expand the capabilities of asymmetric synthesis.
References
- Oreate AI Blog. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
- Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. [Link]
- Organic Chemistry Portal. (2006).
- Wikipedia. (2023). Chiral auxiliary. [Link]
- Wikipedia. (2023).
- Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
- Cossy, J., & de Fátima, Â. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 13(33), 8764-8777. [Link]
- Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2021). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 23(15), 5915-5920. [Link]
- de Souza, R. O. M. A., & de Oliveira, A. L. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Paquette, L. A., & Bailey, S. (2004). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 69(2), 435-442. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-15). Wiley-VCH. [Link]
- Enders, D., Dhulut, S., Steinbusch, D., & Herrbach, A. (2007). Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology. Chemistry, 13(14), 3942-3949. [Link]
- Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(14), 2753-2768. [Link]
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. [Link]
- Enders, D., & Bettray, W. (1995). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Pure and Applied Chemistry, 67(8-9), 1549-1558. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
- Myers, A. G. (2012).
- Behenna, D. C., & Stoltz, B. M. (2015).
- Mowlem, T. J., & Vedejs, E. (1993). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 12. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. RSC - Page load error [pubs.rsc.org]
- 16. Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly dominated by chiral molecules, where one enantiomer can offer the desired pharmacological effect while the other may be inactive or even harmful.[1] Consequently, the accurate quantification of enantiomeric purity is not merely an analytical task but a cornerstone of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose.[2] However, the generation of reliable and reproducible data hinges on a rigorously validated analytical method.
This guide provides an in-depth, experience-driven approach to validating chiral HPLC methods, moving beyond a simple checklist to explain the scientific rationale behind each validation parameter. The principles outlined here are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R1), and are consistent with the expectations of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][4][5][6]
The 'Why' Before the 'How': The Logic of Validation
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[3] For chiral separations, this means the method must reliably and accurately quantify the desired enantiomer and its counterpart, often as a low-level impurity.[7] A validated method ensures data integrity, which is paramount for regulatory submissions and quality control.
The validation process can be visualized as a systematic workflow, ensuring all critical aspects of the method's performance are thoroughly evaluated.
Caption: Overall workflow for chiral HPLC method validation.
Pre-Validation Essential: System Suitability Testing (SST)
Before embarking on the formal validation, it's crucial to establish that the chromatographic system itself is performing adequately on a day-to-day basis.[7][8][9] This is the role of System Suitability Testing (SST). SST is a mini-validation performed before each run to ensure the system is fit for the upcoming analysis.[7]
Key SST Parameters & Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Resolution (Rs) | To ensure baseline separation between the two enantiomer peaks. | Rs > 1.7 - 2.0[7][10] |
| Tailing Factor (T) | To measure peak symmetry, which affects integration accuracy. | T ≤ 1.5[10] |
| Theoretical Plates (N) | To measure column efficiency and peak sharpness. | > 2000[10] |
| Repeatability (%RSD) | To check the precision of multiple injections of the same standard. | %RSD ≤ 2.0% for major peak[10] |
| Signal-to-Noise (S/N) | To confirm sensitivity for the minor enantiomer at the limit of quantitation. | S/N ≥ 10[7] |
A dedicated SST solution, often a racemic mixture or the main enantiomer spiked with a known amount of the undesired enantiomer, is used to verify these parameters.[7]
Core Validation Parameters: A Deep Dive
Validation of a chiral method should generally follow the established regulatory guidelines.[7] The major peak (desired enantiomer) and the minor peak (undesired enantiomer) often require evaluation of the same parameters, but with a particular focus on sensitivity for the minor component.[7]
Specificity / Selectivity
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[11][12] For a chiral method, this primarily means demonstrating that the two enantiomer peaks are well-resolved from each other and any other potential peaks.[10]
Experimental Protocol:
-
Blank Injection: Inject the mobile phase or a sample blank (matrix without the analyte) to ensure no interfering peaks are present at the retention times of the enantiomers.[10]
-
Individual Enantiomer Injections: If available, inject solutions of each pure enantiomer to confirm their individual retention times.
-
Racemic Mixture Injection: Inject a 50:50 racemic mixture to demonstrate baseline separation.[10]
-
Spiked Sample Analysis: Spike the desired enantiomer sample with the undesired enantiomer and any known impurities to confirm that resolution is maintained.[3]
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uspbpep.com [uspbpep.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aaps.ca [aaps.ca]
- 12. elementlabsolutions.com [elementlabsolutions.com]
The Isomer Effect: A Comparative Guide to the Biological Activity of Piperazine Derivatives
Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry
To researchers in drug discovery, the piperazine ring is a familiar and welcome sight. This simple six-membered heterocycle, with its two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, earning the designation of a "privileged scaffold".[1] Its prevalence is a testament to its remarkable versatility. The nitrogen atoms provide handles for synthetic modification and impart favorable physicochemical properties, such as high aqueous solubility and the ability to cross biological membranes.[2] These characteristics often translate to improved oral bioavailability and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]
However, the true power of the piperazine scaffold lies in its chameleonic ability to modulate biological activity based on the nature and, crucially, the spatial arrangement of its substituents. A minor shift in a functional group on an attached aromatic ring—from an ortho to a meta or para position—can dramatically alter a compound's affinity for its target, its efficacy, and its therapeutic potential. This guide provides a comparative analysis of the biological activities of piperazine isomers, focusing on key therapeutic areas: neuropharmacology, oncology, and antimicrobial research. We will delve into the structure-activity relationships (SAR) that govern these differences and provide the experimental frameworks necessary to validate these findings in a laboratory setting.
Section 1: Neuropharmacological Activity - The Case of Serotonin Receptor Modulation
Arylpiperazine derivatives are a well-established class of ligands for serotonin (5-HT) receptors, which are critical targets in the treatment of neuropsychiatric disorders like anxiety, depression, and schizophrenia.[3][4] The affinity of these compounds for specific serotonin receptor subtypes, such as the 5-HT1A receptor, is exquisitely sensitive to the substitution pattern on the aryl ring.
Comparative Analysis: Positional Isomerism Dictates 5-HT1A Receptor Affinity
The spatial arrangement of functional groups is a critical determinant of a ligand's ability to fit into the binding pocket of a receptor. Even subtle changes in substituent position can significantly impact the binding affinity, measured by the inhibition constant (Ki), where a lower value indicates a stronger binding affinity.
A compelling example is seen in a study of novel arylpiperazine salicylamide derivatives, where the position of a substituent on the "head" of the ligand dictates its affinity for the human 5-HT1A receptor. The meta-substituted isomer demonstrated the highest affinity, being three times more potent than the ortho isomer and over six times more potent than the para isomer.
| Table 1: Comparative 5-HT1A Receptor Binding Affinity of Arylpiperazine Isomers | |
| Isomer Position | 5-HT1A Receptor Affinity (Ki, nM) [5] |
| ortho | 21 |
| meta | 7 |
| para | 44 |
This dramatic difference in affinity underscores the importance of precise conformational and electronic interactions within the receptor's binding site. The meta position likely orients the substituent in a way that allows for optimal interactions with key amino acid residues, such as the charge-assisted hydrogen bond formed between the protonated piperazine nitrogen and an aspartate residue (Asp3.32) in the receptor.[5] Computational models suggest that substitutions at the ortho and meta positions are generally more favorable for 5-HT1A affinity than those at the para position.[6][7]
Mechanism of Action: 5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon activation by an agonist, a signaling cascade is initiated that ultimately leads to a dampening of neuronal excitability.
Caption: Simplified signaling cascade following activation of the 5-HT1A receptor by a piperazine agonist.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
To experimentally determine the Ki values presented in Table 1, a competitive radioligand binding assay is employed. This technique measures the ability of a non-radioactive test compound (the piperazine isomer) to displace a known radioactive ligand from the receptor.
Caption: Converging pathways of caspase-dependent apoptosis induced by a cytotoxic agent.
Experimental Protocol: Western Blot for Caspase Activation
To verify that a piperazine derivative induces apoptosis via caspase activation, Western blotting is the gold-standard technique. It allows for the detection of specific proteins and can distinguish between the inactive (pro-caspase) and active (cleaved) forms of caspases based on their different molecular weights.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., LNCaP) and treat the cells with the piperazine isomers at various concentrations for a defined time period (e.g., 24-48 hours). Include an untreated control.
-
Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors to obtain total cellular protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading in the next step.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by size via gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-caspase-3). Use an antibody that can detect both the full-length pro-caspase and the cleaved, active fragment.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will catalyze a reaction that produces light.
-
Imaging: Capture the light signal using a digital imager. The appearance of a band corresponding to the cleaved caspase, and a potential decrease in the pro-caspase band, indicates apoptosis induction. Use a loading control (e.g., an antibody against β-actin) to confirm equal protein loading across all lanes.
Section 3: Antimicrobial Activity - Combating Pathogenic Microbes
The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial agents. [1]Piperazine derivatives have shown considerable promise in this area, with their activity being highly dependent on their chemical structure.
Comparative Analysis: Substituent Effects on Antimicrobial Potency
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value signifies greater potency. Studies on N-arylpiperazines reveal that the electronic properties and position of substituents on the aryl ring significantly affect their MIC values against various bacterial strains.
While a direct ortho-, meta-, para- comparison is not always available, the data clearly shows that different substitutions lead to varied activity. For example, in a series of N-arylpiperazine derivatives tested against various microbes, the substitution pattern was critical.
| Table 3: Comparative Antimicrobial Activity (MIC, µM) of N-Arylpiperazine Derivatives | ||
| Compound ID | Aryl Substituent | MIC (µM) against M. kansasii |
| Derivative 1 | 4-Fluorophenyl | 17.62 |
| Derivative 2 | 3-Trifluoromethylphenyl | 31.75 |
| Isoniazid (Control) | - | 29.17 |
In this example against Mycobacterium kansasii, a 4-fluorophenyl substituent resulted in a compound with higher potency (lower MIC) than the standard drug Isoniazid. In contrast, a derivative with a 3-trifluoromethylphenyl group showed activity comparable to the standard. This demonstrates that both the nature (fluoro vs. trifluoromethyl) and position (para vs. meta) of the substituent are key determinants of antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each piperazine isomer in a suitable sterile liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations across the wells.
-
Prepare Bacterial Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. Dilute this suspension further in the growth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Also, include a positive control well (broth + bacteria, no compound) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The positive control should be turbid, and the negative control should be clear.
-
Determine MIC: The MIC is the lowest concentration of the piperazine isomer that completely inhibits visible bacterial growth.
Conclusion: The Power of Isomeric Precision in Drug Design
The evidence presented in this guide unequivocally demonstrates that the biological activity of piperazine derivatives is not merely a function of the presence of certain chemical groups, but is profoundly influenced by their precise spatial arrangement. The difference between an ortho, meta, and para substituent can be the difference between a highly potent drug candidate and an inactive molecule.
For the medicinal chemist and drug development professional, this "isomer effect" is a powerful tool. It highlights the necessity of synthesizing and evaluating all relevant positional isomers during the lead optimization process. A thorough understanding of the structure-activity relationships, supported by robust and reproducible experimental data from assays like those detailed here, is fundamental to the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The piperazine scaffold will undoubtedly continue to be a privileged structure in the pharmacopeia, and its full potential will be realized by those who appreciate the critical importance of isomeric precision.
References
- Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
- Malík, I., et al. (n.d.). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. PubMed Central.
- Qi, X., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules.
- Kowalski, P., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design.
- López-Rodríguez, M. L., et al. (2001). Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity: synthesis of a new derivative with mixed 5-HT(1a)/d(2) antagonist properties. Journal of Medicinal Chemistry.
- Cianci, G., et al. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central.
- López-Rodríguez, M. L., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry.
- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry.
- Chaudhary, P., et al. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate.
- Leopoldo, M., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry.
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Comparative study of synthesis routes for dimethylpiperazine compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Dimethylpiperazine Scaffold
Dimethylpiperazine and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs.[2][3] Its unique physicochemical properties, including its ability to enhance aqueous solubility and bioavailability, make it a valuable building block in drug design. The strategic synthesis of C- and N-methylated piperazines is a critical consideration in drug discovery and development, directly influencing key parameters such as yield, purity, cost, and scalability.[1]
This guide provides an objective, in-depth comparison of prominent synthesis routes for two key isomers: C-substituted 2,5-dimethylpiperazine and N-substituted 1,4-dimethylpiperazine. We will explore the underlying chemical principles, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific objectives.
Framework for Comparison
The selection of an optimal synthesis route is a multifactorial decision. This guide will assess each method based on the following critical parameters:
-
Yield & Purity: The efficiency of the reaction in converting starting materials to the desired product and the ease of isolating the product in a highly pure form.
-
Scalability & Throughput: The feasibility of adapting the process for large-scale industrial production.
-
Cost-Effectiveness: The price and availability of starting materials, reagents, and catalysts.
-
Isomer Specificity: The ability of the route to selectively produce the desired dimethylpiperazine isomer (e.g., cis vs. trans for 2,5-DMP).
-
Safety & Environmental Impact (Green Chemistry): The use of hazardous reagents, solvents, and the generation of toxic byproducts.[4]
Route 1: Catalytic Cyclization of Amino Alcohols for 2,5-Dimethylpiperazine
This industrial method is a primary route for producing C-substituted piperazines, particularly 2,5-dimethylpiperazine (2,5-DMP), from readily available amino alcohols.
Mechanism and Rationale
The core of this process involves the catalytic cyclization of two molecules of an amino alcohol, such as 2-aminopropanol-1 (isopropanolamine), under hydrogen pressure.[5] The mechanism, though complex, is believed to proceed through a dehydrogenation-cyclization-hydrogenation sequence.
-
Dehydrogenation: The catalyst, typically Raney Nickel, first dehydrogenates the isopropanolamine to form an amino ketone intermediate (aminoacetone).[6]
-
Cyclization: Two molecules of the amino ketone then condense to form a di-Schiff base intermediate.
-
Hydrogenation: Under high hydrogen pressure, this intermediate is preferentially hydrogenated to yield the stable 2,5-dimethylpiperazine ring. At lower pressures, further dehydrogenation can occur, leading to the formation of 2,5-dimethylpyrazine as a significant byproduct.[6]
The choice of a hydrogenation/dehydrogenation catalyst like Raney Nickel is critical as it facilitates both the initial dehydrogenation and the final hydrogenation steps.[5][7] High pressure and temperature are necessary to drive the reaction equilibrium towards the desired saturated heterocyclic product.[5]
Visualizing the Pathway
Caption: Catalytic cyclization of isopropanolamine to 2,5-dimethylpiperazine.
Detailed Experimental Protocol
Adapted from Langdon et al. (1962) and US Patent 2,861,994.[5][6]
-
Reactor Charging: Charge a high-pressure stainless steel autoclave with 2-aminopropanol-1 (isopropanolamine) and a suspension of wet Raney Nickel catalyst (approx. 5-10% by weight of the amino alcohol).
-
Inerting: Seal the autoclave. Purge the system several times with nitrogen to displace air, followed by several purges with hydrogen to displace the nitrogen.
-
Pressurization & Heating: Pressurize the autoclave with hydrogen to the target operating pressure (e.g., 800-2000 psi).[5] Begin agitation and heat the reactor contents to the reaction temperature (e.g., 180-220 °C).[5]
-
Reaction: Maintain the temperature and pressure for a set duration (e.g., 4-8 hours). The reaction is exothermic, and cooling may be required to maintain a stable temperature.
-
Cooldown & Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Workup: Open the reactor and filter the reaction mass to remove the Raney Nickel catalyst. The crude product is then subjected to distillation to remove water, unreacted starting material, and to isolate the 2,5-dimethylpiperazine product, which is obtained as a mixture of cis and trans isomers.[5]
Route 2: Reductive Amination for 1,4-Dimethylpiperazine
Reductive amination is a highly versatile and widely used method for N-alkylation.[8] The Eschweiler-Clarke reaction is a specific, classic example used for the exhaustive methylation of primary and secondary amines to form tertiary amines, making it ideal for synthesizing 1,4-dimethylpiperazine from piperazine.[1]
Mechanism and Rationale
This one-pot reaction involves two key stages:
-
Imine/Iminium Ion Formation: Piperazine reacts with formaldehyde. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a methyleneiminium ion intermediate.
-
Reduction: Formic acid serves as the reducing agent. It transfers a hydride ion to the iminium ion, reducing it to the N-methyl group and releasing carbon dioxide in the process. The reaction occurs twice to methylate both nitrogen atoms of the piperazine ring.
The key advantage of the Eschweiler-Clarke protocol is its simplicity and the use of inexpensive, readily available reagents. It avoids the use of metal catalysts and hydrogen gas, making it highly amenable to standard laboratory setups. Careful temperature control is necessary to manage the exothermic nature of the reaction and the evolution of CO2 gas.[1]
Visualizing the Workflow
Caption: Simplified workflow for the continuous synthesis of 1,4-dimethylpiperazine.
Process Parameters
Adapted from Chinese Patent CN108503608B. [9]
-
Feed Preparation: A mixture of N-methyldiethanolamine, monomethylamine, and hydrogen is prepared. Molar ratios are critical process parameters, for example, N-methyldiethanolamine to monomethylamine at 1:7.5 and N-methyldiethanolamine to hydrogen at 1:8.
-
Reaction: The feed mixture is continuously pumped through a tubular fixed-bed reactor containing a copper-based composite catalyst.
-
Conditions: The reactor is maintained at high temperature (220-290°C) and pressure (2.0-5.0 MPa). The liquid hourly space velocity (LHSV) is also a key parameter, typically in the range of 2-5 h⁻¹.
-
Separation & Purification: The output stream from the reactor, containing the product, byproducts, and unreacted materials, is cooled and condensed. The resulting mixture is then purified via fractional distillation under reduced pressure to yield high-purity 1,4-dimethylpiperazine.
Comparative Performance Data
The following table summarizes key quantitative data for the described synthesis methods, allowing for direct comparison.
| Parameter | Route 1: Cyclization of Isopropanolamine | Route 2: Reductive Amination (Eschweiler-Clarke) | Route 3: Cyclization of N-Methyldiethanolamine |
| Target Product | 2,5-Dimethylpiperazine | 1,4-Dimethylpiperazine | 1,4-Dimethylpiperazine |
| Starting Materials | 2-Aminopropanol-1 (Isopropanolamine) | Piperazine, Formaldehyde, Formic Acid | N-Methyldiethanolamine, Monomethylamine, Hydrogen |
| Catalyst/Reagent | Raney Nickel | Formic Acid (reducing agent) | Copper-based composite catalyst |
| Reaction Temp. | 140–220 °C [5] | 40–60 °C [1] | 220–290 °C [1][9] |
| Reaction Pressure | 750–2000 psi (5.2–13.8 MPa) [5] | Atmospheric [1] | 2.0–5.0 MPa [1][9] |
| Reported Yield | ~53-65% (mixed isomers) [5] | High conversion (specific yield varies) [1] | 42.8% - 59% [1][9] |
| Key Advantage | Direct route to C-substituted piperazines | Simple, atmospheric pressure, no metal catalyst | Continuous process, high throughput |
| Key Disadvantage | High pressure/temp, isomer mixture | Exothermic, CO2 evolution, waste from acids | High energy, specialized equipment |
Conclusion and Recommendations
The choice of a synthetic route for dimethylpiperazine compounds is fundamentally dictated by the desired isomer and the required scale of production.
-
For 2,5-Dimethylpiperazine: The catalytic cyclization of isopropanolamine (Route 1) is the most direct and industrially relevant method. Researchers must consider the need for high-pressure equipment and a downstream process to separate the resulting cis/trans isomers.
-
For lab-scale 1,4-Dimethylpiperazine: The Eschweiler-Clarke reductive amination (Route 2) is highly recommended. Its operational simplicity, use of common laboratory reagents, and atmospheric pressure conditions make it an accessible and efficient choice for research and early-stage development.
-
For industrial-scale 1,4-Dimethylpiperazine: The continuous-flow cyclization of N-methyldiethanolamine (Route 3) offers significant advantages in terms of throughput and automation, making it the preferred method for large-scale commercial manufacturing where capital investment in specialized equipment is justified.
Emerging green chemistry approaches, such as photoredox catalysis and the use of biocatalysts, are paving the way for more sustainable synthesis of piperazine derivatives, although these are not yet widely implemented at an industrial scale for these specific compounds. [4][10]Future research will likely focus on developing catalytic systems that operate under milder conditions with higher selectivity, reducing the environmental footprint of these vital chemical building blocks.
References
- . Benchchem.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Published 2023-07-22.
- Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. Published 2023-07-17.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Process for the preparation of 2,2-dimethylpiperazine. Google Patents.
- Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.
- Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Published 2020-05-06.
- Preparation method of 1, 4-dimethylpiperazine. Google Patents.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Published 2021-10-08.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health.
- Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. ResearchGate. Published 2024-12-04.
- Method for preparing piperazines. Google Patents.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- 1,4-DIMETHYLPIPERAZINE (DMP). Ataman Kimya.
- Reversible Interconversion between 2,5-Dimethylpyrazine and 2,5-Dimethylpiperazine by Iridium-Catalyzed Hydrogenation/Dehydrogenation for Efficient Hydrogen Storage. PubMed. Published 2017-08-28.
- Synthesis of piperazines. Organic Chemistry Portal.
- 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. ACS Publications.
- Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. ResearchGate. Published 2025-08-06.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. Published 2023-07-22.
- New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. Published 2017-11-03.
- Preparation of 2,5-dimethylpiperazine. Google Patents.
- A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis. Benchchem.
- 2,5-Dimethylpiperazine Synthesis from Isopropanolamine. ACS Publications.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
- Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
- Methods for the catalytic synthesis of piperazine. ResearchGate. Published 2025-08-06.
- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Published 2025-08-06.
- Methods for the Catalytic Synthesis of Piperazine. ResearchGate. Published 2022-09-26.
- Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands.
- Catalysts for hydrogenation processes. Clariant.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of (S)-1,3-Dimethylpiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, the pursuit of enantiomeric purity is paramount. Chiral auxiliaries and ligands, such as (S)-1,3-Dimethylpiperazine, are instrumental in guiding reactions toward a single, desired stereochemical outcome. However, the synthesis of an enantiomerically enriched product is only half the battle; robust, accurate, and reliable analytical methods are required to quantify this success. The measure of this success is the enantiomeric excess (ee), a critical parameter in pharmaceutical development and fine chemical synthesis.[1][2]
This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of chiral molecules synthesized using scaffolds like this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present validated protocols, and offer insights gleaned from years of application experience.
The Foundational Role of Chiral Chromatography
Both HPLC and GC are separation techniques that form the bedrock of ee determination.[3][4][5] The core principle involves the differential interaction of enantiomers with a chiral environment, leading to their separation in time and space.
Principle of Chiral Recognition
Enantiomers possess identical physical properties in an achiral environment, making them inseparable by standard chromatographic methods.[2] To resolve them, a chiral selector is introduced, most commonly immobilized onto a solid support to create a Chiral Stationary Phase (CSP).[3][4][6] As the racemic or enantioenriched mixture passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the CSP.[3][6][7] The subtle differences in the stability and energy of these diastereomeric complexes cause one enantiomer to be retained longer than the other, resulting in separation.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used and versatile technique for ee determination in the pharmaceutical and chemical industries.[8][9][10] Its robustness, broad applicability, and high precision make it the gold standard for quality control and reaction optimization.
Causality in Method Development
The success of a chiral HPLC separation is dictated by the choice of the CSP and the mobile phase.[7] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile due to their helical structures, which provide a complex chiral environment with multiple interaction sites (hydrogen bonding, π-π stacking, steric hindrance).[4][9]
The mobile phase composition is a critical variable. In normal-phase mode (e.g., hexane/isopropanol), increasing the polar alcohol modifier typically reduces retention times but can also decrease resolution. For basic analytes, which may result from reactions involving piperazine derivatives, adding a small amount of a basic modifier like diethylamine (DEA) is crucial to prevent peak tailing and improve peak shape by neutralizing acidic sites on the silica support.[9]
// Set max width graph [size="7.6,"]; } endomd Caption: Workflow for ee determination by Chiral HPLC.
Self-Validating Experimental Protocol: Chiral HPLC
A robust protocol must include a validation step using a racemic standard. This confirms that the method can separate the enantiomers and establishes their elution order.
-
Preparation of Racemic Standard: Prepare a 1 mg/mL solution of the racemic product in the mobile phase. If a racemic version is not available from a non-stereoselective synthesis, this step may be omitted, but peak assignment will be tentative.
-
Sample Preparation: Accurately weigh and dissolve the enantioenriched product from the this compound mediated reaction to a final concentration of approximately 1 mg/mL in the mobile phase.[9]
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).
-
Mobile Phase: 90:10 n-Hexane/Isopropanol (+ 0.1% Diethylamine for basic compounds).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Detection: UV at 254 nm.[9]
-
-
Analysis Workflow:
-
Inject the racemic standard to determine the retention times (t_R) for both enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is ideal.
-
Inject the reaction product sample.
-
Identify the peaks corresponding to the major and minor enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the area under each enantiomer peak.
-
Calculate ee using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Data Presentation and Comparison
Table 1: Example Chiral HPLC Data for an Asymmetric Alkylation Product
| Sample | Retention Time (min) - Peak 1 | Area - Peak 1 | Retention Time (min) - Peak 2 | Area - Peak 2 | % ee |
| Racemic Standard | 8.52 | 501,234 | 10.15 | 499,876 | 0.1% |
| Reaction Product | 8.53 | 25,678 | 10.16 | 985,432 | 95.0% |
Chiral Gas Chromatography (GC)
For products that are volatile and thermally stable, Chiral GC offers an excellent alternative with high resolution and sensitivity.[11]
Causality in Method Development
The dominant CSPs in chiral GC are cyclodextrin derivatives.[6][12][13][14] These cyclic oligosaccharides have a toroidal shape, creating a chiral cavity. Enantiomers are separated based on the fit and interaction strength within this cavity (inclusion complexation).[12][13] The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) is crucial and often determined through screening.[12] The oven temperature program is the primary tool for optimizing separation; lower temperatures generally increase interaction time and improve resolution, but at the cost of longer analysis times.[13]
// Set max width graph [size="7.6,"]; } endomd Caption: Workflow for ee determination by Chiral GC.
Self-Validating Experimental Protocol: Chiral GC
-
Preparation of Racemic Standard: Prepare a ~1 mg/mL solution of the racemic product in a volatile solvent like ethyl acetate or dichloromethane.
-
Sample Preparation: Prepare the enantioenriched product sample at the same concentration in the same solvent.
-
Instrumentation & Conditions:
-
GC System: Standard GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A cyclodextrin-based chiral column (e.g., Supelco ALPHADEX™ 120).[15]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp at 2 °C/min to 150 °C. (This must be optimized for the specific product).
-
-
Analysis Workflow:
-
Inject the racemic standard to confirm separation and determine retention times.
-
Inject the reaction product sample.
-
-
Calculation: Use the same formula as for HPLC, based on the integrated peak areas from the FID or MS chromatogram.
Data Presentation and Comparison
Table 2: Example Chiral GC Data for a Volatile Chiral Ketone
| Sample | Retention Time (min) - Peak 1 | Area - Peak 1 | Retention Time (min) - Peak 2 | Area - Peak 2 | % ee |
| Racemic Standard | 15.21 | 1,234,567 | 15.45 | 1,233,456 | 0.04% |
| Reaction Product | 15.22 | 1,567,890 | 15.46 | 45,678 | 94.4% |
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it differentiates enantiomers in solution by converting them into transient diastereomeric complexes with distinct NMR spectra.[16][17][18]
Causality in Method Development
The method relies on adding a chiral auxiliary, typically a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA), to the NMR sample.[17] Lanthanide-based CSRs, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are paramagnetic complexes.[15] When the product molecule (which must contain a Lewis basic site like an amine or carbonyl) coordinates to the lanthanide center, the CSR induces large chemical shift changes (lanthanide-induced shifts).[15] Because the CSR is itself chiral, it forms diastereomeric complexes with the two enantiomers of the product. These diastereomeric complexes are energetically different, leading to separate, observable signals in the NMR spectrum for each enantiomer.[15][16] The key is to find a proton signal that is close to the coordination site, well-resolved, and shows a clear separation upon addition of the CSR.
// Nodes Enantiomers [label="Enantiomers\n(R and S)\nSpectrally Indistinguishable", fillcolor="#FBBC05", fontcolor="#202124"]; CSR [label="Chiral Shift Reagent\n(e.g., Eu(hfc)3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diastereomers [label="Diastereomeric Complexes\n[R-CSR] and [S-CSR]\nSpectrally Distinguishable", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Observe Separate Signals\nin NMR Spectrum", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Enantiomers -> Diastereomers [label="+ CSR", color="#5F6368"]; CSR -> Diastereomers [color="#5F6368"]; Diastereomers -> NMR [label="Analysis", color="#5F6368"]; } endomd Caption: Differentiating enantiomers using a Chiral Shift Reagent in NMR.
Self-Validating Experimental Protocol: ¹H NMR with Eu(hfc)₃
-
Preparation of Racemic Standard: Dissolve ~5-10 mg of the racemic product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the racemic standard.
-
Titration with CSR: Add small, incremental amounts of the CSR (e.g., 2-5 mg portions of Eu(hfc)₃) directly to the NMR tube. After each addition, gently shake the tube and re-acquire the spectrum.
-
Observation: Monitor the spectrum for the splitting of a key proton signal into two distinct signals of equal intensity. Continue adding the CSR until baseline resolution of the two signals is achieved. Note the total amount of CSR added.
-
Analysis of Reaction Product: Prepare a sample of the enantioenriched product with the same concentration. Add the predetermined optimal amount of CSR.
-
Acquire Final Spectrum: Record the ¹H NMR spectrum.
-
Calculation: Identify the two signals corresponding to the diastereomeric complexes. Integrate their respective areas. Calculate ee using the same formula as for chromatography.
Data Presentation and Comparison
Table 3: Example ¹H NMR Data for a Chiral Alcohol Product
| Sample | Proton Signal | δ (ppm) - Complex 1 | Integral - Complex 1 | δ (ppm) - Complex 2 | Integral - Complex 2 | % ee |
| Racemic Standard + CSR | -CH(OH)- | 5.85 | 1.00 | 5.95 | 1.00 | 0% |
| Reaction Product + CSR | -CH(OH)- | 5.85 | 0.04 | 5.95 | 1.00 | 92.3% |
Method Comparison Summary
| Feature | Chiral HPLC | Chiral GC | NMR with CSR |
| Principle | Physical Separation | Physical Separation | In-situ Spectral Differentiation |
| Applicability | Very Broad (non-volatile compounds) | Volatile & Thermally Stable Compounds | Compounds with Lewis Basic Sites |
| Resolution | Excellent | Excellent | Moderate to Good (signal overlap can be an issue) |
| Sensitivity | High (UV, MS detectors) | Very High (FID, MS detectors) | Lower (requires mg of sample) |
| Speed | 10-30 min per sample | 15-40 min per sample | Fast data acquisition (~5 min), but method development can be slow |
| Validation | Requires racemic standard | Requires racemic standard | Requires racemic standard |
| Key Advantage | Gold standard, widely applicable, robust.[9][10] | Highest resolution for suitable analytes.[11] | No physical separation needed, fast screening possible.[16] |
| Key Limitation | Method development can be time-consuming | Limited to volatile/stable compounds | Lower accuracy, potential for signal overlap, expensive reagents. |
Conclusion and Recommendations
The determination of enantiomeric excess is a non-negotiable step in validating the outcome of an asymmetric synthesis employing chiral auxiliaries like this compound.
-
Chiral HPLC should be considered the primary, default method due to its broad applicability, robustness, and high accuracy. It is the most common technique reported in regulatory filings for chiral drugs.[7]
-
Chiral GC is the method of choice for products that are inherently volatile and thermally stable. It often provides unparalleled resolution and speed for suitable analytes.
-
NMR with Chiral Shift Reagents serves as an excellent, rapid screening tool during reaction optimization, where high throughput is more critical than ultimate accuracy. It is also valuable when chromatographic methods are difficult to develop.
A comprehensive research or drug development program should ideally have access to at least two of these techniques. Using an orthogonal method (e.g., confirming an HPLC result with NMR) provides the highest level of confidence in the analytical data, ensuring the scientific integrity of the reported enantiomeric excess.
References
- Wenzel, T. J., & Wilcox, J. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Element Lab Solutions. (n.d.). Chiral GC Columns.
- Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 748-754. [Link]
- Wikipedia. (n.d.). Chiral analysis.
- Leung, D., Kang, S. O., & Anslyn, E. V. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(11), 5346-5363. [Link]
- Li, Z., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20. [Link]
- Microbe Notes. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.
- Agilent. (n.d.). Chiral GC Columns | Gas Chromatography.
- Chrom Tech, Inc. (2023). Unveiling the Power of Chiral GC Columns.
- Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography.
- Zhang, Y., & Wu, L. (2017). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
- Schmid, M. G., & Gübitz, G. (2018). Chiral Recognition in Separation Science: An Overview.
- ResearchGate. (n.d.). NMR determination of enantiomeric excess.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]
- Pérez-Trujillo, M., & Parella, T. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(11), 2595. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
- Avnir, D., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
Sources
- 1. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15135E [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uma.es [uma.es]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. web.mit.edu [web.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to System Suitability and Validation for Chiral Purity Assays
For researchers, scientists, and drug development professionals, ensuring the stereoisomeric purity of a chiral drug is not just a regulatory hurdle; it is a fundamental aspect of guaranteeing its safety and efficacy. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for determining chiral purity are paramount. This guide provides an in-depth comparison of system suitability and validation practices for chiral purity assays, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the workhorses of modern chiral separations.
The Foundation: System Suitability Testing (SST)
System Suitability Testing (SST) is the gatekeeper of analytical quality, a set of checks to ensure that the chromatographic system is performing adequately on the day of analysis. It is, in essence, a mini-validation performed before every run to demonstrate the fitness of the system for the intended analysis. For chiral purity assays, where the goal is often to quantify a minor enantiomeric impurity in the presence of a major enantiomer, SST is of critical importance.
Key System Suitability Parameters for Chiral Assays
The critical pieces of information to evaluate for the performance of chiral assays are resolution, sensitivity, and injection precision.
| Parameter | Purpose | Typical Acceptance Criteria |
| Resolution (Rs) | To ensure baseline separation between the enantiomers, allowing for accurate quantitation of each. | Rs ≥ 1.7 to 2.0 between the desired and undesired enantiomer peaks. |
| Tailing Factor (Tf) | To ensure symmetrical peaks, which are essential for accurate peak integration. | Tf ≤ 2.0. |
| Repeatability/Precision (%RSD) | To demonstrate the precision of the analytical system. | RSD ≤ 2% for the peak area of the major enantiomer from replicate injections. For the minor enantiomer at the quantitation limit, a wider range of ≤ 20% RSD may be acceptable. |
| Signal-to-Noise Ratio (S/N) | To confirm the sensitivity of the method for the minor (impurity) enantiomer. | S/N ≥ 10 for the minor enantiomer at the quantitation limit. |
| Theoretical Plates (N) | To measure the efficiency of the column. | While not always a primary SST parameter, a minimum value (e.g., >2000) is often specified. |
A pragmatic approach to SST involves preparing a single reference sample containing the desired and undesired enantiomers at a ratio corresponding to the specification limit. This single sample can be used to assess multiple SST parameters, improving efficiency.
Workflow for System Suitability Testing
Caption: Workflow for System Suitability Testing in Chiral Purity Assays.
The Cornerstone: Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. For chiral purity assays, validation must demonstrate that the method can reliably quantify the undesired enantiomer at its specification limit. The validation of chiral purity methods generally follows the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the upcoming Q2(R2).
Key Validation Parameters for Chiral Purity Assays
The validation of a chiral purity assay should address the following parameters for both the major (desired) and minor (undesired) enantiomers.
| Parameter | Purpose |
| Specificity/Selectivity | To demonstrate that the method can unequivocally measure the enantiomers without interference from other components like impurities or degradation products. |
| Linearity | To demonstrate a proportional relationship between the concentration of the enantiomers and the analytical response over a defined range. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantified. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. |
| Solution Stability | To determine the stability of the analyte in the sample solution over a specified period. |
Experimental Protocols for Key Validation Parameters
Objective: To demonstrate that the analytical method can unequivocally measure the desired and undesired enantiomers without interference.
Procedure:
-
Prepare a solution of the racemic mixture of the drug substance.
-
Prepare a solution of the pure desired enantiomer.
-
Prepare a solution containing the drug substance spiked with all potential impurities and degradation products.
-
Inject each solution into the chromatograph.
-
Acceptance Criteria: The chromatograms should show baseline resolution between the two enantiomers and all other components. Peak purity analysis should confirm the homogeneity of the enantiomer peaks.
Objective: To assess the agreement between the measured value and the true value.
Procedure:
-
Prepare a placebo (if applicable) and spike it with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare at least three samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: Typical acceptance criteria for accuracy are between 90.0% and 110.0% recovery for the minor enantiomer at the specification limit.
Logical Relationship between System Suitability and Method Validation
Caption: Relationship between Method Validation and System Suitability Testing.
Comparison of HPLC and SFC for Chiral Purity Assays
Both HPLC and SFC are powerful techniques for chiral separations, each with its own set of advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents and aqueous buffers. | Supercritical CO2 with a co-solvent (e.g., methanol). |
| Speed | Generally longer analysis times. | Often provides faster separations due to the low viscosity and high diffusivity of the mobile phase. |
| Resolution | Can provide excellent resolution, especially in normal-phase mode. | Often yields superior peak symmetry and can provide comparable or better resolution than HPLC. |
| Environmental Impact | Higher consumption of organic solvents. | More environmentally friendly due to the use of CO2. |
| Instrumentation | Standard HPLC systems are widely available. | Requires specialized SFC instrumentation. |
| Cost | Generally lower initial instrument cost. | Higher initial instrument cost, but can have lower operating costs due to reduced solvent consumption. |
| Applications | A well-established and versatile technique for a wide range of chiral compounds. | Particularly advantageous for high-throughput screening and for the separation of basic compounds. |
Decision Matrix: HPLC vs. SFC for Chiral Purity Assays
| Priority | Recommended Technique | Rationale |
| High Throughput | SFC | Faster analysis times lead to higher sample throughput. |
| Environmental Concerns | SFC | Significantly reduces the consumption of organic solvents. |
| Existing Infrastructure | HPLC | More common in analytical laboratories, requiring no new capital investment. |
| Challenging Basic Compounds | SFC | Often provides better peak shapes for basic analytes. |
| Established Methods | HPLC | A vast library of established chiral separation methods exists for HPLC. |
Conclusion
The successful implementation of a chiral purity assay hinges on a thorough understanding and application of system suitability testing and method validation principles. SST acts as a daily check to ensure the reliable performance of the analytical system, while method validation provides the comprehensive evidence that the method is fit for its intended purpose. The choice between HPLC and SFC will depend on specific laboratory needs, with SFC emerging as a powerful, faster, and greener alternative for many applications. By adhering to the guidelines set forth by regulatory bodies and employing a scientifically sound approach to both SST and validation, researchers can ensure the quality and reliability of their chiral purity data, ultimately contributing to the development of safer and more effective medicines.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub. [Link]
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Altabrisa Group. [Link]
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
- Method Validation and Robustness Testing of an Enantioselective CE Method for Chemical Quality Control | Request PDF - ResearchGate.
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Full. Daicel Chiral Technologies. [Link]
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate.
- Development of a Chiral Supercritical Fluid Chrom
Performance comparison of chiral stationary phases for piperazine separation
As a Senior Application Scientist, this guide provides an in-depth performance comparison of chiral stationary phases (CSPs) for the enantioselective separation of piperazine derivatives. Piperazine and its analogues are crucial scaffolds in modern drug discovery, and their stereochemistry often dictates pharmacological activity and safety profiles. Consequently, robust and efficient analytical methods for their chiral separation are paramount for researchers, scientists, and drug development professionals. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a deep, actionable understanding of chiral method development for this important class of compounds.
The Foundation: Understanding Chiral Recognition on CSPs
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times and, thus, separation. For piperazine derivatives, which are basic compounds, the most successful CSPs generally fall into two major categories: polysaccharide-based and cyclodextrin-based phases.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile phases in chiral chromatography.[1] Their success stems from a complex and multifaceted chiral recognition mechanism. The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[2] Separation is governed by a combination of interactions between the analyte and the carbamate derivatives on the sugar backbone, including:
-
Hydrogen Bonding: Interactions with the C=O and N-H groups of the carbamate.
-
π-π Stacking: Interactions between aromatic rings of the analyte and the phenyl groups of the selector.
-
Dipole-Dipole Interactions: Resulting from the polar carbamate groups.
-
Steric Interactions (Inclusion): The fit of the analyte within the chiral groove is critical.[2]
For basic analytes like piperazines, these interactions are highly effective, making polysaccharide columns a primary choice for screening.
Cyclodextrin-Based CSPs
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape.[2] This structure features a hydrophobic inner cavity and a hydrophilic outer surface. The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte (or a hydrophobic portion of it) fits into the CD cavity.[2] Secondary interactions with the hydroxyl groups at the rim of the CD cone further contribute to the enantioselectivity. Derivatization of these hydroxyl groups (e.g., with phenylcarbamates) can significantly enhance chiral recognition capabilities by introducing additional interaction sites.[1]
Below is a conceptual diagram illustrating these fundamental chiral recognition principles.
Caption: Chiral recognition via analyte interaction with CSPs.
Performance Comparison: Polysaccharide vs. Cyclodextrin CSPs
The choice of CSP is the most critical decision in method development. While polysaccharide phases offer broad applicability, cyclodextrin phases can provide unique selectivity. The following table summarizes experimental data for the separation of various piperazine derivatives on different CSPs.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Rs | α | Reference |
| Piperazin-2-yl-methanol | Chiralpak® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) | Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v) | >1.5 | N/A | [3][4] |
| Piperazine Derivative | per(p-chlorophenyl) carbamoylated β-CD CSP | Hexane / 2-Propanol (90:10, v/v) | 1.85 | 1.15 | [5] |
| Cationic Piperazine Deriv. | Sulfated β-Cyclodextrin (as additive in CE) | 100 mM Phosphate Buffer (pH 6.0) with 34 mg/mL S-β-CD | >2.0 | N/A | [5] |
| Basic Drug (Cetirizine) | Cellulose-Tris DMP (Polysaccharide) | Acetonitrile / Methanol / Acetic Acid / DEA (90:10:0.3:0.2) | 1.2 | 1.1 | [6] |
| Basic Drug (Cetirizine) | DMP-β-CD (Cyclodextrin) | Acetonitrile / Methanol / Acetic Acid / DEA (90:10:0.3:0.2) | No Sep. | 1.0 | [6] |
Key Insights from the Data:
-
Polysaccharide Phases Show Broad Success: As demonstrated with Piperazin-2-yl-methanol and the general success in separating basic drugs, polysaccharide-based CSPs like the Chiralpak series are highly effective.[3][4][6] The use of an immobilized phase (Chiralpak IC) also provides the advantage of being compatible with a wider range of solvents.[7]
-
Cyclodextrin Phases Offer Niche Selectivity: While a standard derivatized cyclodextrin phase showed no separation for cetirizine (a drug containing a piperazine moiety), a specialized per(p-chlorophenyl) carbamoylated β-CD phase successfully resolved another piperazine derivative.[5][6] This highlights that CD-based phases can be highly effective but may be less universally applicable than polysaccharide phases for initial screening.
-
The Critical Role of Mobile Phase Additives: For basic compounds like piperazines, the addition of a basic modifier such as Diethylamine (DEA) to the mobile phase is often essential.[8][9] This is a critical point of experimental causality: the basic additive competes with the basic analyte for active sites (e.g., residual silanols) on the silica surface, preventing strong, non-enantioselective interactions that lead to severe peak tailing and poor resolution.[8][10] The result is dramatically improved peak shape and chromatographic efficiency.[3]
In-Depth Experimental Protocol: A Case Study for Piperazine Separation
This section provides a detailed, self-validating protocol for the enantioseparation of a piperazine derivative, based on established methods for similar structures like piperazin-2-yl-methanol.[4] The workflow is designed to be a robust starting point for method development.
Experimental Workflow Diagram
Caption: Step-by-step workflow for chiral HPLC method development.
Step-by-Step Methodology
Objective: To achieve baseline separation (Resolution, Rs > 1.5) of piperazine enantiomers.
1. Materials & Reagents:
-
Chiral Stationary Phase: Chiralpak® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Analyte: Racemic piperazine derivative.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additive: Diethylamine (DEA).
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
2. Mobile Phase Preparation:
-
Prepare the mobile phase consisting of Acetonitrile / Methanol / DEA in a ratio of 90:10:0.1 (v/v/v) .
-
Causality: ACN/MeOH provides a polar organic mobile phase suitable for many polysaccharide CSPs. The 0.1% DEA is crucial for suppressing silanol interactions and ensuring good peak shape for the basic piperazine analyte.[3][9]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration before use to prevent bubble formation in the pump and detector.
3. Sample Preparation:
-
Prepare a stock solution of the racemic piperazine derivative in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates that could clog the column or system.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Causality: Elevated temperatures can improve peak efficiency and reduce viscosity, but excessive heat can sometimes decrease enantioselectivity. 35 °C is a good starting point.
-
-
Detection Wavelength: 205 nm (or a wavelength appropriate for the analyte's chromophore).
-
Note: Many simple piperazines lack a strong chromophore, making low UV detection necessary. Derivatization may be required for higher sensitivity.[4]
-
-
Injection Volume: 10 µL.
5. Analysis Protocol:
-
Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is observed in the detector.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation, which is the goal for accurate quantification.
Troubleshooting and Method Optimization
If the initial screening does not yield satisfactory separation (Rs < 1.5), a systematic optimization process is required.
-
Poor Resolution:
-
Adjust Alcohol Modifier: Change the ratio of ACN to MeOH or switch to another alcohol like ethanol or isopropanol. The type and concentration of the alcohol can significantly alter the hydrogen-bonding interactions and thus the chiral recognition.
-
Change CSP: The initial choice may not be optimal. Screening on a panel of complementary polysaccharide phases (e.g., amylose-based vs. cellulose-based) is a highly effective strategy.[7][10]
-
-
Poor Peak Shape (Tailing):
-
Increase Additive Concentration: If tailing persists, slightly increase the DEA concentration (e.g., to 0.2%). However, excessive amine can sometimes reduce retention or selectivity.
-
Try a Different Basic Additive: Other amines like ethanolamine or butylamine can sometimes offer improved performance over DEA.[9]
-
-
Long Retention Times:
-
Increase Mobile Phase Strength: Increase the percentage of the alcohol modifier (e.g., from 10% to 20% MeOH). This will generally decrease retention times.
-
Conclusion
The enantioseparation of piperazine derivatives is most reliably achieved using polysaccharide-based chiral stationary phases , with immobilized cellulose and amylose phases offering a high probability of success and broad solvent compatibility. While cyclodextrin-based CSPs can provide solutions, they tend to be more analyte-specific.
The single most important parameter beyond CSP selection is the use of a basic mobile phase additive , such as DEA, which is critical for obtaining sharp, symmetrical peaks for these basic compounds. By following a systematic screening and optimization workflow grounded in the principles of chiral recognition, researchers can efficiently develop robust and reliable methods for the critical task of piperazine enantioseparation.
References
- Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. (2015).
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. (2021). PubMed. [Link]
- Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. (n.d.). PMC - NIH. [Link]
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals | Request PDF. (n.d.).
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. [Link]
- Chiral mobile phase additives in HPLC enantiosepar
- Study of the Mechanism of Enantioseparation. IV. Study of Enantioseparation of Some Derivatives of Phenylcarbamic Acid Using π‐Complex Stationary Phase in HPLC. (2003). Semantic Scholar. [Link]
- APPLIC
- Polysaccharide and Cyclodextrin-based Monolithic Chiral Stationary Phases and Its Application to Chiral Separation. (n.d.).
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- APPLIC
- Recent Advances on Chiral Mobile Phase Additives: A Critical Review. (n.d.). SciSpace. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- APPLIC
- Lux Chiral HPLC Columns for Chiral Separ
- APPLIC
- ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS. (n.d.). Daicel Chiral Technologies. [Link]
- Application guide helps to find the right chiral separation approach. (2013). Scientist Live. [Link]
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. (n.d.).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
- Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Application Notes: Chiral. (n.d.).
- Chiral Applications Database. (n.d.). Daicel Chiral Technologies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. phenomenex.com [phenomenex.com]
A Senior Application Scientist's Guide to the Efficacy of (S)-1,3-Dimethylpiperazine in Different Solvent Systems
Introduction: Beyond the Scaffold, Into the Solution
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs.[1][2] Its structural rigidity, basicity, and ability to engage in hydrogen bonding make it an invaluable component in drug design.[2][3] When chirality is introduced, as in (S)-1,3-Dimethylpiperazine, the molecule transitions from a mere structural component to a potent chiral building block or asymmetric catalyst.[4][5] this compound is utilized in the synthesis of complex, high-value molecules where stereochemistry is paramount.[6][7]
However, the true efficacy of a chiral amine like this compound is not an intrinsic property of the molecule alone; it is profoundly influenced by its environment. The solvent system, often relegated to the background of a reaction, is a critical and active participant. It can dictate solubility, stabilize transition states, and mediate interactions between reactants and catalysts, ultimately controlling reaction rates and stereoselectivity.[8][9] This guide provides an in-depth analysis of the efficacy of this compound across various solvent systems, offering field-proven insights and robust experimental frameworks for researchers, scientists, and drug development professionals.
Physicochemical Profile and Inferred Solubility of this compound
Understanding the fundamental properties of this compound is the first step in predicting its behavior. Its structure, featuring two nitrogen atoms (one tertiary, one secondary) and two methyl groups, creates a molecule with both polar and non-polar characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [10] |
| Molecular Weight | 114.19 g/mol | [10] |
| pKa (Predicted) | 9.34 ± 0.40 | [4] |
| Boiling Point | 147.9 ± 8.0 °C | [4] |
| Appearance | Liquid | [4] |
Table 1: Inferred Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Inferred Solubility | Rationale |
| Polar Protic | Water | High | The two amine functionalities can readily form hydrogen bonds with water molecules.[11] |
| Methanol / Ethanol | High | As polar protic solvents, these alcohols can engage in hydrogen bonding with the solute.[11] | |
| tert-Amyl Alcohol | Moderate to High | A less polar alcohol, often found to be an optimal solvent for reactions involving chiral amines, balancing reactivity and selectivity.[8] | |
| Polar Aprotic | Acetonitrile (ACN) | Moderate | A polar solvent, but a weaker hydrogen bond acceptor than others in its class. |
| Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, allowing for moderate dissolution. | |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of effectively solvating the polar amine groups. | |
| Non-Polar | Toluene | Low to Moderate | The aromatic ring may have some favorable interactions, but overall polarity mismatch limits solubility. |
| Hexane | Low | The significant polarity of this compound is expected to result in poor solubility in a non-polar alkane.[11] | |
| Dichloromethane (DCM) | Moderate | A common solvent for organic reactions that can dissolve a wide range of compounds with moderate polarity. |
The Critical Role of Solvent in Modulating Catalytic Efficacy
In the context of asymmetric catalysis, where this compound would act as a chiral base or nucleophile, the solvent is a master regulator of efficacy. The choice of solvent directly impacts the reaction's energy landscape, influencing the stability of intermediates and transition states, which is the very origin of stereoselectivity.[9]
Causality Behind Solvent Selection:
-
Transition State Stabilization: The enantioselectivity of many asymmetric reactions is determined in the rate-determining step. A solvent's polarity and ability to form hydrogen bonds can preferentially stabilize one diastereomeric transition state over another, thereby enhancing the enantiomeric excess (ee) of the product.[8]
-
Reactivity and Solubility: Substrates and reagents must be sufficiently soluble for the reaction to proceed efficiently. However, highly polar, coordinating solvents can sometimes bind too strongly to the catalyst or intermediates, potentially inhibiting the reaction.[9][12]
-
Catalyst Aggregation: In non-polar solvents, catalysts may aggregate, reducing the number of active catalytic sites and negatively impacting reaction rates.
-
Proton Transfer and Basicity: In reactions where the amine acts as a Brønsted base, the solvent's ability to mediate proton transfer is crucial. Protic solvents can participate directly in these transfers, while aprotic solvents play a more passive role.
Caption: Logical relationship of solvent influence on asymmetric catalysis.
Comparative Efficacy: A Model Asymmetric Acylation
To provide a tangible comparison, we will consider a model reaction: the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, via enantioselective acylation, using acetic anhydride as the acylating agent. In this scenario, this compound acts as the chiral nucleophilic catalyst.[8] The efficacy is measured by the reaction rate and the selectivity factor (s), which is derived from the enantiomeric excess of the unreacted alcohol and the conversion.
Table 2: Predicted Performance of this compound in a Model Kinetic Resolution
| Solvent | Solvent Class | Predicted Rate | Predicted Selectivity (s factor) | Mechanistic Rationale |
| tert-Amyl Alcohol | Polar Protic | Moderate | High (e.g., s > 30) | Often optimal for nucleophilic amine catalysis.[8] The bulky alcohol acts as a good solvent while minimizing competitive background reactions. It effectively stabilizes the charged transition state, enhancing enantioselectivity. |
| Toluene | Non-Polar | Moderate to High | Moderate | Reduced polarity may lead to a less organized transition state, lowering selectivity. However, the absence of hydrogen bonding donors can increase the nucleophilicity of the catalyst, potentially increasing the rate. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate to Low | THF is a coordinating solvent that can solvate the catalyst and intermediates. This may interfere with the formation of the highly organized, chiral transition state necessary for high selectivity. |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Low | The polarity of ACN can stabilize charged intermediates, but its linear geometry and lone pair accessibility may lead to non-productive coordination with the catalyst, potentially lowering both rate and selectivity. |
Comparison with Alternative Chiral Amines
This compound is one of many chiral amines used in synthesis. Its performance is best understood in the context of these alternatives.
-
(S)-2-Methylpiperazine: A structural isomer. The placement of the methyl group at the 2-position creates a different steric environment around the secondary amine, which can significantly alter selectivity in catalytic applications compared to the 3-position in our target molecule.[13]
-
(S)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine: A popular C2-symmetric diamine ligand. Its rigid bicyclic structure often imparts very high levels of stereocontrol but may have a more limited substrate scope and different solubility profile compared to the more flexible piperazine scaffold.
The choice between these alternatives depends on the specific reaction, substrate, and desired outcome, with solvent optimization being a key step for each.
Experimental Protocols
To ensure scientific integrity, the following protocols provide a self-validating framework for assessing the efficacy of this compound.
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
This protocol establishes the quantitative solubility of this compound in a chosen solvent.
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial equipped with a stir bar.
-
Equilibration: Place the vial in an isothermal shaker bath set to a standard temperature (e.g., 25 °C) and stir for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: After 24 hours, cease stirring and allow the excess solid/liquid to settle for at least 2 hours.
-
Filtration & Dilution: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a volumetric pipette and filter it through a 0.45 µm syringe filter into a volumetric flask. Dilute the sample with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Liquid Chromatography (LC) with an appropriate detector, against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol 2: Efficacy Evaluation in Asymmetric Acylation
This protocol details the kinetic resolution experiment described previously.
Caption: Experimental workflow for evaluating catalytic efficacy.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add racemic 1-phenylethanol (1.0 mmol).
-
Catalyst and Solvent Addition: Add the chosen solvent (e.g., tert-amyl alcohol, 5.0 mL) followed by this compound (0.1 mmol, 10 mol%).
-
Equilibration: Cool the mixture to the desired temperature (e.g., 0 °C) and stir for 15 minutes.
-
Reaction Initiation: Add acetic anhydride (0.6 mmol, 0.6 eq) dropwise.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular time intervals and analyzing them by an appropriate chromatographic method (e.g., GC or TLC) to determine conversion.
-
Quenching: When the reaction reaches approximately 50% conversion, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Extract the mixture with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the resulting mixture of acylated product and unreacted alcohol via column chromatography. Determine the enantiomeric excess (ee%) of the unreacted 1-phenylethanol using chiral High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the selectivity factor (s) using the conversion (c) and the enantiomeric excess of the unreacted substrate (ee_sm): s = ln[1 - c(1 + ee_sm)] / ln[1 - c(1 - ee_sm)].
Conclusion
This compound is a valuable chiral amine for asymmetric synthesis, but its efficacy is inextricably linked to the solvent system in which it is employed. This guide demonstrates that solvent selection is not a passive choice but a critical parameter for optimization. Polar protic solvents like tert-amyl alcohol are often superior for achieving high enantioselectivity in catalytic applications by stabilizing the key transition state.[8] In contrast, non-polar or coordinating aprotic solvents may offer faster rates at the cost of stereocontrol. By applying the principles and protocols outlined herein, researchers can rationally select or screen solvent systems to unlock the full potential of this compound, leading to more efficient, selective, and robust chemical transformations.
References
- Fu, G. C. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1071-1114. [Link]
- Saá, J. M., & Inarejos, E. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9385-9428. [Link]
- Sharma, U., et al. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Letters in Organic Chemistry. [Link]
- BIOSYNCE. (n.d.). This compound CAS 1152367-80-0. BIOSYNCE. [Link]
- Sheldon, R. A. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]
- LabSolutions. (n.d.). This compound. LabSolutions. [Link]
- Yadav, P., & Singh, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
- Puszko, A. K., et al. (2022). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]
- Gorgani, L. G., et al. (2017). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. CrystEngComm. [Link]
- Mathew, S., & Yun, H. (2012). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Journal of Chemical Technology & Biotechnology. [Link]
- Pfaltz, A., et al. (2016). Deactivation of Secondary Amine Catalysts via Aldol Reaction – Amine Catalysis Under Solvent-Free Conditions.
- Ianni, A., & D'Auria, M. (2021).
- PubChem. (n.d.). 1,3-Dimethylpiperazine.
- Saá, J. M., & Inarejos, E. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- Pelliccia, S., & Di Martino, R. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Papke, R. L., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]
- Sharma, S., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Kumar, A., & Woodley, J. M. (2024).
- Buchwald, S. L., & Hartwig, J. F. (2018). Ligand-Substrate Dispersion Facilitates the Copper-Catalyzed Hydroamination of Unactivated Olefins. Journal of the American Chemical Society. [Link]
- PubChem. (n.d.). 1,4-Dimethylpiperazine.
- Comins, D. L., et al. (1999). 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. The Journal of Organic Chemistry. [Link]
- Herrmann, W. A., et al. (2013). New Ligand Structures for Homogeneous Transition-Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors.
- Kappe, C. O., et al. (2007). Synthesis of novel piperazine based building blocks. Tetrahedron. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 10. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Cost-benefit analysis of different chiral piperazine synthesis methods
An In-Depth Guide to Chiral Piperazine Synthesis: A Cost-Benefit Analysis for Drug Development Professionals
The chiral piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[1][2] Its conformational rigidity and ability to present substituents in defined spatial orientations make it invaluable for optimizing drug-target interactions. However, the synthesis of enantiomerically pure piperazines presents significant challenges, demanding a careful evaluation of various synthetic strategies. The choice of method directly impacts not only the stereochemical outcome but also the overall cost, scalability, and environmental footprint of the process.
This guide provides a comparative cost-benefit analysis of the principal methods for chiral piperazine synthesis. We will delve into the underlying chemical principles, offer field-proven insights into experimental choices, and provide quantitative data to support researchers, scientists, and drug development professionals in making informed decisions.
Chiral Pool Synthesis: The Classical Foundation
The most established route to chiral piperazines leverages the "chiral pool"—naturally occurring, enantiopure compounds like amino acids. This strategy transfers the inherent chirality of the starting material to the final piperazine product.
Principle and Rationale
Starting from a readily available L- or D-amino acid provides an inexpensive and reliable source of chirality. The synthesis typically involves a sequence of standard organic transformations, such as protection, reduction, cyclization, and deprotection, to build the piperazine ring around the pre-existing stereocenter. For example, a common approach involves constructing orthogonally protected 1,2-diamines from α-amino acids, followed by a key cyclization step.[3]
The choice of protecting groups is critical. Orthogonal protecting groups (e.g., Boc, Cbz, Benzyl) are essential for selectively manipulating the two nitrogen atoms of the piperazine ring, allowing for the introduction of different substituents at N1 and N4, a common feature in pharmaceutical agents.[3][4]
Caption: General workflow for chiral piperazine synthesis from the chiral pool.
Cost-Benefit Analysis
-
Costs: The primary cost drivers are the number of synthetic steps and the associated reagents and solvents for each transformation and purification. While simple amino acids are cheap, the cumulative cost of protecting groups, reducing agents, and purification media can be substantial, especially at scale.
-
Benefits: The main advantage is the high and reliable enantiopurity, as the stereocenter is set from the beginning. The methods often use well-understood, classical reactions, making them robust and predictable.
-
Drawbacks: These syntheses are often linear and lengthy (4-11 steps), leading to low overall yields.[3][5] The structural diversity is limited to the side chains of available amino acids.
Representative Protocol: Synthesis of Orthogonally Protected 2-Methylpiperazine[3]
-
Starting Material: L-Alanine.
-
Step 1: Protection & Reduction: The amino group of L-alanine is protected with a Boc group, and the carboxylic acid is reduced to the corresponding amino alcohol.
-
Step 2: Conversion to Diamine: The resulting alcohol is converted into a leaving group (e.g., mesylate) and displaced with an azide, followed by reduction to form a Boc-protected 1,2-diamine. The second amine is then protected with a different group (e.g., Cbz).
-
Step 3: Cyclization: The orthogonally protected diamine undergoes an aza-Michael addition with an in-situ generated vinyl sulfonium salt to form the piperazine ring.
-
Step 4: Deprotection: Selective removal of either the Boc or Cbz group allows for further functionalization. This route provides enantiomerically pure 2-substituted piperazines in four steps from the amino acid.[3]
Catalytic Asymmetric Synthesis: The Modern Workhorse
Catalytic asymmetric methods represent a more elegant and efficient approach, creating the chiral center catalytically rather than inheriting it. This strategy is often more atom-economical and allows for greater flexibility.
Principle and Rationale
These methods employ a small amount of a chiral catalyst (typically a transition metal complex with a chiral ligand) to convert a prochiral substrate into a chiral product with high enantioselectivity. Key approaches include asymmetric hydrogenation of pyrazines/pyrazinones and palladium-catalyzed cyclizations.
-
Asymmetric Hydrogenation: This involves the reduction of a C=C or C=N bond in a prochiral precursor, such as a pyrazine or a tetrahydropyrazine. Iridium and Palladium catalysts with chiral phosphine ligands are commonly used.[6][7] The choice of catalyst and reaction conditions (especially hydrogen pressure and temperature) is crucial for achieving high yield and enantiomeric excess (ee).[7]
-
Palladium-Catalyzed Allylic Alkylation: This powerful method creates α-tertiary piperazin-2-ones, which are otherwise difficult to synthesize.[8] The reaction involves the decarboxylative allylic alkylation of N-protected piperazin-2-ones using a palladium catalyst and a chiral ligand like (S)-(CF₃)₃-t-BuPHOX. This approach provides access to unprecedented chemical space.[8]
Caption: Generalized catalytic cycle for asymmetric synthesis.
Cost-Benefit Analysis
-
Costs: The primary cost is the catalyst, which often involves precious metals (Pd, Ir, Ru) and complex, expensive chiral ligands. However, these are used in small (catalytic) quantities (e.g., 5 mol %).[8]
-
Benefits: These methods are highly efficient, often requiring fewer steps than chiral pool synthesis. They can achieve excellent enantioselectivities (often >90% ee) and offer broad substrate scope, allowing for the synthesis of diverse piperazine analogs.[6][9]
-
Drawbacks: Catalyst screening and optimization can be time-consuming and expensive. Trace metal contamination of the final product is a significant concern in pharmaceutical applications, requiring rigorous purification. Some reactions require specialized equipment, such as high-pressure hydrogenators.
Representative Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation[8]
-
Substrate Preparation: A differentially N-protected piperazin-2-one substrate is synthesized. The choice of N-benzoyl and N-benzyl protecting groups was found to be optimal for yield and selectivity.[8]
-
Catalytic Reaction: The substrate (1.0 equiv) is dissolved in toluene. The palladium catalyst precursor Pd₂(pmdba)₃ (5 mol %) and the chiral ligand (S)-(CF₃)₃-t-BuPHOX (12.5 mol %) are added.
-
Reaction Execution: The reaction mixture is heated to 40 °C for 12–48 hours.
-
Workup and Purification: After the reaction is complete, the product is isolated and purified, typically by column chromatography.
-
Outcome: This method yields highly enantioenriched tertiary piperazin-2-ones, which can be further reduced to the corresponding chiral piperazines.[8]
Emerging Strategies: Chemoenzymatic and Photoredox Methods
Recent advances focus on developing more sustainable, efficient, and cost-effective synthetic routes. Chemoenzymatic and photoredox catalysis are at the forefront of this evolution.
Principle and Rationale
-
Chemoenzymatic Synthesis: This approach combines the best of both worlds: the versatility of chemical synthesis and the unparalleled selectivity of enzymes.[10] Biocatalysts like transaminases or ketoreductases can perform highly stereoselective transformations under mild, aqueous conditions, reducing the need for protecting groups and harsh reagents.[11][12] This method is particularly appealing for producing active pharmaceutical ingredients (APIs) in a green and cost-effective manner.[10][12]
-
Photoredox Catalysis: This strategy uses visible light to drive chemical reactions via single-electron transfer pathways.[1] For piperazine synthesis, photoredox methods enable the direct C–H functionalization of the piperazine core. This avoids lengthy pre-functionalization steps, significantly shortening synthetic routes. Organic photocatalysts are being developed as greener and more cost-efficient alternatives to traditional iridium-based catalysts.[1]
Caption: A chemoenzymatic cascade for chiral piperazinone synthesis.
Cost-Benefit Analysis
-
Costs: For chemoenzymatic routes, the cost of the enzyme, and any necessary cofactors can be a factor, though enzyme engineering is making them more robust and affordable. For photoredox catalysis, the cost of the photocatalyst and specialized photoreactor setups are key considerations.
-
Benefits: Both methods operate under exceptionally mild conditions (room temperature, atmospheric pressure). They are considered "green" technologies, reducing waste and avoiding harsh reagents.[1][10] Direct C-H functionalization via photoredox catalysis dramatically improves step economy.[1]
-
Drawbacks: The substrate scope of enzymes can be limited, although protein engineering is rapidly addressing this.[12] Photoredox reactions can be sensitive to scale-up, though the use of flow reactors is a promising solution for industrial applications.[1]
Comparative Summary of Synthesis Methods
| Method | Key Reagents/Catalyst | Typical Yield (Overall) | Typical ee% | Scalability | Key Cost Drivers | Core Advantages | Core Disadvantages |
| Chiral Pool Synthesis | Amino acids, protecting groups, reducing agents | Low-Moderate | >99% | Moderate | Multiple steps, reagents, purification | Reliable stereochemistry, well-established reactions | Long sequences, low overall yield, limited diversity |
| Asymmetric Hydrogenation | Ir or Pd catalyst, chiral phosphine ligand, H₂ gas | High | 85-96%[6] | Good | Precious metal catalyst, ligand, high-pressure gear | High efficiency, high ee, fewer steps | Catalyst cost, metal contamination, special equipment |
| Pd-Catalyzed Alkylation | Pd catalyst, chiral ligand (e.g., PHOX) | Good-High | >90%[8] | Good | Precious metal catalyst, complex ligand | Access to unique structures (α-tertiary), high ee | Catalyst cost & sensitivity, metal contamination |
| Chemoenzymatic Synthesis | Enzymes (transaminases, etc.), cofactors | Moderate-High | >99%[12] | Good | Enzyme production, cofactor cost | Exceptional selectivity, mild/green conditions, fewer PGs | Substrate scope can be limited, enzyme stability |
| Photoredox C-H Functionalization | Photocatalyst (Ir-based or organic), light source | Good | N/A (for C-H) | Moderate (Flow) | Photocatalyst, specialized reactor | High step-economy, direct functionalization, mild | Newer technology, potential scale-up challenges |
Conclusion: Selecting the Optimal Synthetic Route
The optimal strategy for synthesizing a chiral piperazine is not one-size-fits-all. The decision hinges on a multi-faceted analysis of the project's specific goals.
-
For early-stage discovery and diversity generation, catalytic asymmetric methods like Pd-catalyzed alkylations or modern photoredox C-H functionalizations offer the flexibility to rapidly create a wide range of analogs.
-
For large-scale manufacturing of a specific API, a highly optimized chemoenzymatic process or a robust asymmetric hydrogenation may provide the most cost-effective and sustainable solution, minimizing steps and environmental impact.[6][12]
-
When absolute stereochemical fidelity is paramount and a suitable starting material is available, classical chiral pool synthesis remains a viable, albeit less efficient, option.[3]
By carefully weighing the costs, benefits, and practical considerations of each method, researchers can strategically navigate the synthetic landscape to efficiently access the valuable chiral piperazine scaffolds that are critical to the future of drug development.
References
- Benchchem. A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol.
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
- ResearchGate. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine | Request PDF.
- Researcher.Life. (2007). Asymmetric Synthesis of Chiral Piperazines - R Discovery.
- Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- National Institutes of Health (NIH). (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- National Institutes of Health (NIH). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Organic Chemistry Portal. Synthesis of piperazines.
- ResearchGate. (2025). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- ResearchGate. Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane.
- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- National Institutes of Health (NIH). (2025). Chemoenzymatic synthesis.
- ACS Publications. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
- National Institutes of Health (NIH). (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
- National Institutes of Health (NIH). (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics.
- Royal Society of Chemistry. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- ACS Publications. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- ResearchGate. (2025). (PDF) Methods for the catalytic synthesis of piperazine.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (2024). New Advances in Chemoenzymatic Synthesis.
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 10. New Advances in Chemoenzymatic Synthesis [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1,3-Dimethylpiperazine
As laboratory professionals engaged in advanced research and drug development, our responsibility extends beyond discovery to the safe and compliant management of all chemical substances. (S)-1,3-Dimethylpiperazine is a versatile amine compound, but its hazardous properties necessitate a rigorous and well-understood disposal protocol.[1] Improper handling not only poses immediate safety risks but also violates stringent environmental regulations, potentially leading to significant penalties.[2]
This guide provides a direct, procedural framework for the safe disposal of this compound. The protocols described herein are designed to integrate seamlessly into your laboratory's chemical hygiene plan, ensuring the protection of personnel, the environment, and the integrity of your research institution.
Hazard Profile and Regulatory Imperative
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance due to multiple physical and health threats. This classification dictates its handling and disposal under federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3]
| Hazard Characteristic | Classification & Description | Causality & Regulatory Impact |
| Ignitability | Flammable Liquid (Category 3) [4] | With a flash point of approximately 45.7°C (114.3°F), this compound's vapors can readily ignite when exposed to a spark or open flame.[1][5] This requires storage away from all ignition sources and mandates its classification as EPA Hazardous Waste Code D001 .[3][6] |
| Corrosivity | Causes Severe Skin Burns and Eye Damage (Category 1B/1C) [4] | As a piperazine derivative, this amine is highly corrosive and can cause irreversible damage upon contact with skin or eyes.[4][7] This property necessitates the use of robust Personal Protective Equipment (PPE) and may contribute to a D002 waste code if in an aqueous solution with a pH ≥ 12.5.[3][6] |
| Acute Toxicity | Harmful if Swallowed (Category 4) [1][7] | Ingestion can lead to significant adverse health effects.[1] This underscores the importance of preventing cross-contamination and practicing strict personal hygiene. |
| Reactivity | Air and Moisture Sensitive [8][9] | The compound can react with components in the air or with moisture. It is also incompatible with strong oxidizing agents and strong acids, which can lead to violent reactions.[1][9] This necessitates storage under inert gas and strict segregation from incompatible chemicals during both use and waste accumulation.[4] |
Standard Operating Procedure for Routine Disposal
The routine disposal of this compound and its associated waste must be treated as a critical laboratory procedure. Adherence to these steps is mandatory for safety and compliance.
Step 1: Pre-Disposal Preparations
-
Identify Waste Streams: Recognize that "waste" includes not only the pure chemical but also contaminated consumables (e.g., pipette tips, weighing paper), solutions, spill cleanup materials, and empty containers.[10]
-
Select a Waste Container:
-
Choose a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, borosilicate glass) equipped with a secure, screw-on cap.[2][11]
-
The container must be clean, in good condition, and free from damage.[2]
-
Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage.[2]
-
-
Properly Label the Container:
-
Before adding any waste, affix a hazardous waste tag to the container.[3][11]
-
The label must clearly state "Hazardous Waste" .[10]
-
Write out the full chemical name: "this compound" and list any other chemical constituents (e.g., solvents) by their full names. Do not use formulas or abbreviations.[12]
-
Check the boxes for the appropriate hazards: Ignitable/Flammable and Corrosive .[3]
-
Step 2: Waste Accumulation
-
Segregation is Key: Never mix this compound waste with incompatible waste streams, such as those containing strong acids or oxidizing agents.[11][13]
-
Transferring Liquid Waste: Carefully pour or pipette liquid waste directly into the designated, labeled container. Use a funnel to prevent spills.[14] If the chemical is dissolved in a solvent, the entire solution is considered hazardous waste.
-
Transferring Solid Waste: Place any contaminated solid items (e.g., gloves, absorbent pads, weighing paper) into the same container.[10]
-
Keep Container Closed: The waste container must remain securely sealed at all times except when waste is actively being added.[3][10][11] This minimizes the release of flammable vapors and prevents spills.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Safe Storage Conditions: The SAA must be a well-ventilated area, away from heat, open flames, or sparks.[4] Store the container within a secondary containment system, such as a spill tray, to contain potential leaks.[13]
-
Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (note: this compound is not P-listed as acutely hazardous) in an SAA at any one time.[15]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[3][11]
-
Professional Disposal: Your EHS department will arrange for the transport of the waste by a licensed hazardous waste disposal company.[14][16] These professionals will ensure the waste is transported and disposed of (typically via high-temperature incineration) in full compliance with Department of Transportation (DOT) and EPA regulations.[4][12]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel handling this chemical must be familiar with these emergency protocols.
Spill Management
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[17]
-
Eliminate Ignition Sources: Turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[17][18]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Contain and Absorb: For small spills, use a non-combustible, inert absorbent material like sand, earth, or vermiculite.[10][18]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[18][19]
-
Decontaminate Area: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[10]
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[8]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical assistance.[9][20]
Decontamination and Empty Container Disposal
-
Reusable Labware: Decontaminate non-disposable glassware and equipment by rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The solvent rinsate must be collected and disposed of as hazardous waste.[10]
-
"Empty" Containers: A container that held this compound is not truly empty until it has been properly decontaminated. Triple-rinse the container with a suitable solvent.[15] Collect all rinsate as hazardous waste. After rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container according to your institution's policies for non-hazardous lab glass or plastic.[15]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines.
- Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- CSIR IIP. Laboratory Chemical Waste Management.
- Fisher Scientific. (2025, October 24). cis-2,6-Dimethylpiperazine Safety Data Sheet.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
- BIOSYNCE. This compound CAS 1152367-80-0.
- TCI Chemicals. (2025, June 12). N,N'-Dimethylpiperazine Safety Data Sheet.
- Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
- Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
- Fisher Scientific. trans-2,5-Dimethylpiperazine Safety Data Sheet.
- Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids.
- Lancaster Safety Consulting. Flammable Liquids.
- BenchChem. Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
- New Jersey Department of Health. Piperazine Hazardous Substance Fact Sheet.
- PubChem, National Center for Biotechnology Information. 1,3-Dimethylpiperazine.
- Sigma-Aldrich. (3S)-1,3-dimethylpiperazine AldrichCPR.
- The University of Texas at Austin, Office of Environmental Health & Safety. (1998, March). Procedures for Disposal of Hazardous Waste.
- CAMEO Chemicals, NOAA. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID.
- Cole-Parmer. Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98%.
- University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
Sources
- 1. biosynce.com [biosynce.com]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lancastersafety.com [lancastersafety.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ishn.com [ishn.com]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. triumvirate.com [triumvirate.com]
- 17. nj.gov [nj.gov]
- 18. TERTIARY AMINES (OR) CORROSIVE FLAMMABLE LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. mmbio.byu.edu [mmbio.byu.edu]
A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for (S)-1,3-Dimethylpiperazine
As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to empower our partners in research and development with the knowledge and tools necessary for safe and effective experimentation. The handling of any chemical, particularly novel or less-characterized compounds like (S)-1,3-Dimethylpiperazine, demands a proactive and informed approach to safety. This guide synthesizes critical safety information, drawing from data on closely related piperazine derivatives, to establish a robust framework for personal protection and operational excellence.
Hazard Identification and Risk Assessment
Data from various dimethylpiperazine isomers consistently indicate significant health and physical hazards. Understanding these risks is the foundational step in designing a self-validating safety protocol. The Globally Harmonized System (GHS) classifications for closely related compounds serve as our primary guide.[2][3]
Key Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][3][4] This is a primary concern, as contact can lead to immediate and serious tissue damage.
-
Serious Eye Damage/Eye Irritation: Poses a significant risk of serious eye damage, potentially leading to blindness.[1][2]
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Flammability: May be a flammable liquid and vapor, with vapors potentially forming explosive mixtures with air.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][6]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion 1B/1C | Causes severe skin burns and eye damage. | Corrosion | Danger |
| Serious Eye Damage 1 | Causes serious eye damage. | Corrosion | Danger |
| Acute Toxicity 4 (Oral) | Harmful if swallowed. | Exclamation Mark | Warning |
| Flammable Liquid 2/3 | Highly flammable or flammable liquid and vapor. | Flame | Danger/Warning |
| STOT SE 3 | May cause respiratory irritation. | Exclamation Mark | Warning |
This table synthesizes GHS classifications from related dimethylpiperazine compounds.[2][4]
Mandatory Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of this compound, a multi-layered PPE strategy is non-negotiable. The selection of specific PPE components must be based on a thorough risk assessment of the planned experimental procedure.
-
Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure. Due to the lack of specific breakthrough time data for this compound, it is prudent to select gloves made from materials known to be resistant to a broad range of amines and organic solvents. Nitrile gloves are a common laboratory choice, but for prolonged contact or immersion, heavier-duty options like butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. It is advisable to double-glove for added protection.
-
Eye and Face Protection: The risk of severe eye damage necessitates robust protection.[1] Tight-sealing chemical safety goggles are mandatory.[7] In addition to goggles, a full-face shield must be worn whenever there is a risk of splashing or aerosol generation, such as during transfers or when working with heated solutions.[7][8]
-
Skin and Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron or a two-piece chemical splash suit should be worn over the lab coat.[9] All skin should be covered; this includes wearing long pants and closed-toe shoes.[7]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][10] Respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.[9]
Operational and Disposal Plans
A safe laboratory environment is built upon a foundation of meticulous planning and standardized procedures. The following workflow provides a step-by-step guide for the safe handling and disposal of this compound.
Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][11] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[7][8] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[7]
-
Spill Response: Evacuate the area and remove all sources of ignition.[11] Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[7] Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal.[12]
Storage and Disposal
Proper storage and disposal are critical final steps in the chemical handling lifecycle.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[10] The storage area should be designated for flammable and corrosive materials. Avoid storage with strong oxidizing agents and acids.[7]
-
Disposal: All waste containing this compound must be treated as hazardous waste.[4] Dispose of contents and containers in accordance with all local, regional, and national regulations.[8] Do not allow the chemical to enter drains or waterways.[13]
By internalizing the causality behind these safety protocols—understanding that the corrosivity of this compound drives the need for comprehensive barrier protection—we transform procedural steps into a self-validating system of safety. This commitment to rigorous safety and operational planning not only protects the individual researcher but also ensures the integrity and success of the scientific endeavor.
References
- This compound CAS 1152367-80-0 - BIOSYNCE. (n.d.).
- 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem. (n.d.).
- SAFETY DATA SHEET - cis-2,6-Dimethylpiperazine. (2025-10-24). Fisher Scientific.
- What to do in a chemical emergency - GOV.UK. (2024-10-10).
- SAFETY DATA SHEET - 1,4-Dimethylpiperazine. (2025-04-14). Fisher Scientific.
- Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98% - Cole-Parmer. (n.d.).
Sources
- 1. biosynce.com [biosynce.com]
- 2. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.es [fishersci.es]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
